7-Methylguanosine 5'-diphosphate sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H15N5Na2O11P2 |
|---|---|
Molecular Weight |
501.19 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxidopurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O11P2.2Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
VSMXIKIFPKDZJA-IDIVVRGQSA-L |
Origin of Product |
United States |
Foundational & Exploratory
7-Methylguanosine 5'-diphosphate Sodium Salt: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylguanosine (B147621) 5'-diphosphate (m7GDP) is a crucial molecule in molecular biology, primarily recognized as a key component of the 5' cap structure of eukaryotic messenger RNA (mRNA). This cap is essential for mRNA stability, efficient translation, and other cellular processes. This technical guide provides an in-depth overview of the discovery of the m7G cap, detailed protocols for the chemical synthesis of m7GDP sodium salt, and its role in the critical pathway of cap-dependent translation initiation. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource for understanding and utilizing this vital compound.
Discovery of the 5' Cap and the Significance of 7-Methylguanosine
The discovery of the 5'-terminal cap structure on eukaryotic mRNAs in the mid-1970s was a landmark in molecular biology. It was found that most eukaryotic mRNAs possess a unique structure at their 5' end, consisting of a 7-methylguanosine nucleotide linked to the first transcribed nucleotide via an unusual 5'-5' triphosphate bridge.[1][2] This structure, known as the "cap," was identified as m7G(5')pppN, where N is the first nucleotide of the mRNA chain.[2]
The core component of this cap, 7-methylguanosine, is a modified purine (B94841) nucleoside.[3] The discovery highlighted the critical role of this modification in protecting mRNA from degradation by 5' exonucleases, thereby increasing its stability.[4][5] Furthermore, the m7G cap was found to be a key recognition signal for the translational machinery, specifically for the eukaryotic initiation factor 4E (eIF4E), a crucial component of the translation initiation complex.[6][7] This interaction is fundamental for the efficient initiation of protein synthesis.[5][8] The synthesis of m7GDP as a cap analog has been instrumental in studying these processes and in the in vitro synthesis of capped mRNA for research and therapeutic applications.[9][10][11]
Chemical Synthesis of 7-Methylguanosine 5'-diphosphate Sodium Salt
The chemical synthesis of 7-Methylguanosine 5'-diphosphate (m7GDP) is a critical process for producing this valuable reagent for research and biotechnological applications. An efficient, industrial-scale synthesis has been developed, offering high yields and purity.[12][13]
Synthesis Protocol
An established method for the synthesis of m7GDP involves the selective methylation of guanosine (B1672433) 5'-diphosphate (GDP).[13][14]
Materials:
-
Guanosine 5'-diphosphate (GDP), free acid or sodium salt
-
Dimethyl sulfate (B86663) (DMS)
-
Glacial acetic acid
-
10 M Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Dissolve Guanosine 5'-diphosphate (1.0 eq) in water.
-
Adjust the pH of the solution to 4.0 with glacial acetic acid.
-
While stirring at room temperature, add dimethyl sulfate (5.8 eq) dropwise over a period of 1 hour.
-
Maintain the pH of the reaction mixture between 3.8 and 4.0 by the dropwise addition of 10 M NaOH.
-
Allow the reaction to proceed for an additional hour. The reaction progress can be monitored by analytical HPLC.
-
Upon completion (typically >98% conversion within 2 hours), extract the reaction mixture three times with an equal volume of chloroform to remove excess dimethyl sulfate.
-
The aqueous layer containing the product is then purified.
Purification
The desired product, 7-methyl GDP, is purified from the reaction mixture using anion-exchange chromatography.[12][13] A common method employs a DEAE-Sephadex A-25 column, eluting with a linear gradient of triethylammonium (B8662869) bicarbonate (TEAB) buffer.[][16] The fractions containing the product are pooled, and the TEAB is removed by co-evaporation with ethanol. The resulting TEA salt can be converted to the sodium salt using a Dowex 50WX8 (Na+ form) resin.[16]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Guanosine 5'-diphosphate (GDP) | [13][] |
| Methylating Agent | Dimethyl sulfate (DMS) | [13][14] |
| Reaction Time | ~2 hours | [12][13] |
| Reaction pH | 3.8 - 4.0 | [13][] |
| Reported Yield | >96% | [12][13][14] |
| Purity (by HPLC) | ≥95% | [][17] |
Synthesis and Purification Workflow
Caption: Workflow for the chemical synthesis and purification of this compound salt.
Role in Cap-Dependent Translation Initiation
The 5' cap structure, containing 7-methylguanosine, is paramount for the initiation of translation of the vast majority of eukaryotic mRNAs.[4][5][8] This process, known as cap-dependent translation, involves a series of orchestrated steps mediated by eukaryotic initiation factors (eIFs).
The key event is the recognition of the m7G cap by the cap-binding protein, eIF4E.[7] eIF4E is part of the eIF4F complex, which also includes eIF4G (a scaffolding protein) and eIF4A (an RNA helicase). The binding of eIF4F to the 5' cap facilitates the recruitment of the 43S preinitiation complex (comprising the 40S ribosomal subunit, eIF2-GTP-Met-tRNAi, and other initiation factors) to the mRNA.[18] The eIF4A helicase activity then unwinds the secondary structure in the 5' untranslated region (UTR) of the mRNA, allowing the 43S complex to scan along the mRNA in a 5' to 3' direction until it locates the start codon (typically AUG). Once the start codon is recognized, GTP hydrolysis occurs, leading to the release of several initiation factors and the joining of the 60S ribosomal subunit to form the 80S initiation complex, ready for protein synthesis to begin.
The use of m7GDP and other cap analogs that compete with the mRNA cap for binding to eIF4E has been a powerful tool to study and inhibit this process.[19]
Cap-Dependent Translation Initiation Pathway
Caption: The signaling pathway of cap-dependent translation initiation in eukaryotes.
Applications in Research and Drug Development
7-Methylguanosine 5'-diphosphate and its derivatives are indispensable tools in molecular biology and drug development.
-
In vitro transcription: m7GDP is a precursor for the synthesis of cap analogs like m7G(5')ppp(5')G, which are used for the in vitro synthesis of 5'-capped mRNA.[17][20] Capped mRNAs are translated more efficiently and are more stable when introduced into cells, which is critical for mRNA-based vaccines and therapeutics.
-
Translation studies: As a competitive inhibitor of cap-dependent translation, m7GDP can be used to study the mechanisms of translation initiation and to identify and characterize cap-binding proteins.[19][21]
-
Antiviral research: Many viruses rely on the host's cap-dependent translation machinery for their replication. Therefore, targeting the cap-binding proteins or using cap analogs as inhibitors is a potential antiviral strategy.[]
-
Drug screening: Assays based on the inhibition of the eIF4E-m7G cap interaction can be used to screen for small molecule inhibitors that could serve as leads for anticancer therapies, as eIF4E is often overexpressed in various cancers.
Conclusion
7-Methylguanosine 5'-diphosphate is a molecule of fundamental importance in eukaryotic gene expression. Its discovery as a key component of the mRNA 5' cap has led to a deeper understanding of mRNA stability and translation. The development of efficient chemical synthesis routes has made m7GDP and its derivatives readily available for a wide range of applications in basic research, biotechnology, and drug development. This guide provides a comprehensive overview of its discovery, a detailed protocol for its synthesis, and its critical role in the cap-dependent translation pathway, serving as a valuable resource for the scientific community.
References
- 1. 5' N7-Methylguanosine-triphosphate (mCap) [biosyn.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Methylguanosine - Wikipedia [en.wikipedia.org]
- 4. neb.com [neb.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Crystal structures of 7-methylguanosine 5'-triphosphate (m(7)GTP)- and P(1)-7-methylguanosine-P(3)-adenosine-5',5'-triphosphate (m(7)GpppA)-bound human full-length eukaryotic initiation factor 4E: biological importance of the C-terminal flexible region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. This compound | CAS#:104809-16-7 | Chemsrc [chemsrc.com]
- 12. An industrial process for selective synthesis of 7-methyl guanosine 5'-diphosphate: versatile synthon for synthesis of mRNA cap analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 16. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. The 5'-7-methylguanosine cap on eukaryotic mRNAs serves both to stimulate canonical translation initiation and to block an alternative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cap Analog (m7G(5')ppp(5')G), 25 A254 Units 1 Tube | Buy Online | Invitrogen™ [thermofisher.com]
- 21. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the Biochemical Properties of 7-Methylguanosine 5'-diphosphate (m7G(5')pp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylguanosine 5'-diphosphate (m7G(5')pp), also known as m7GDP, is a crucial structural and functional analog of the 5' cap structure (m7GpppN) found on eukaryotic messenger RNAs (mRNAs). This technical guide provides a comprehensive overview of the biochemical properties of m7G(5')pp, its synthesis, its role in the initiation of protein synthesis, and detailed experimental protocols for its study. Understanding these properties is vital for research in molecular biology, drug discovery, and the development of novel therapeutics targeting cap-dependent translation.
Physicochemical Properties
7-Methylguanosine 5'-diphosphate is a guanosine (B1672433) 5'-phosphate derivative with a methyl group at the 7-position of the guanine (B1146940) base. This modification introduces a positive charge to the purine (B94841) ring system, a key feature for its recognition by cap-binding proteins.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N₅O₁₁P₂ |
| Molecular Weight | 457.23 g/mol (free acid) |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
| CAS Number | 26467-11-8 (free acid) |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water |
Role in Cap-Dependent Translation Initiation
The 5' cap structure is essential for the efficient translation of the vast majority of eukaryotic mRNAs. The cap serves as a recognition site for the eukaryotic translation initiation factor 4E (eIF4E), a key component of the eIF4F complex. The binding of eIF4E to the cap is a critical rate-limiting step in translation initiation. m7G(5')pp, as a cap analog, competitively inhibits this interaction, making it an invaluable tool for studying the mechanism of cap-dependent translation and for screening potential inhibitors.
In the nucleus, the cap is recognized by the nuclear cap-binding complex (CBC), composed of CBP20 and CBP80. CBC is involved in pre-mRNA splicing, nuclear export, and the initial round of translation.
Signaling Pathway of Cap-Dependent Translation Initiation
The following diagram illustrates the central role of the 5' cap and its recognition by eIF4E in the assembly of the translation initiation complex.
Quantitative Binding Data
The affinity of m7G(5')pp and related cap analogs for cap-binding proteins is a critical parameter. The dissociation constant (Kd) is a common measure of this affinity, with lower Kd values indicating higher affinity.
| Ligand | Protein | Method | Kd (µM) | Reference(s) |
| m7GDP | Yeast eIF4E (bound to eIF4G peptide) | Not specified | ~0.03 | [1] |
| m7GpppG | Human Nuclear Cap-Binding Complex | Not specified | ~0.013 | [2] |
| m7GTP | Murine eIF4E | Fluorescence Titration | ~0.009 | [3] |
| m7GpppG | Murine eIF4E | Fluorescence Titration | 0.14 | [3] |
| m7GDP | Murine eIF4E | Fluorescence Titration | 1.90 ± 0.38 | [4] |
Note: Data for m7G(5')pp (m7GDP) binding to human eIF4E and CBC is limited in the literature, with values often reported for closely related cap analogs.
Experimental Protocols
Synthesis of 7-Methylguanosine 5'-diphosphate (m7GDP)
This protocol describes an efficient, industrial-scale synthesis of m7GDP.[1][5]
Materials:
-
Guanosine 5'-diphosphate (GDP), free acid or sodium salt
-
Dimethyl sulfate (B86663) (DMS)
-
Glacial acetic acid
-
Deionized water
-
Anion exchange chromatography column (e.g., DEAE Sepharose)
-
AKTA Purifier or similar chromatography system
Procedure:
-
Dissolve 10 g (20.5 mmol) of GDP in 200 mL of deionized water.
-
Adjust the pH of the solution to 4.0 with glacial acetic acid.
-
With constant stirring at room temperature, add 20 mL (119.04 mmol) of dimethyl sulfate dropwise over a period of 1 hour.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Monitor the reaction completion by HPLC.
-
Purify the resulting m7GDP using an anion exchange chromatography column on an AKTA Purifier system. The product is eluted with a salt gradient (e.g., triethylammonium (B8662869) bicarbonate).
-
Lyophilize the collected fractions containing pure m7GDP to obtain the final product.
This method has been reported to achieve a yield of over 96%.[1][5]
Determination of Binding Affinity by Fluorescence Quenching Titration
This protocol outlines a general procedure for measuring the binding affinity of m7G(5')pp to a cap-binding protein like eIF4E using the intrinsic tryptophan fluorescence of the protein.[6]
Materials:
-
Purified eIF4E protein
-
m7G(5')pp solution of known concentration
-
Binding buffer (e.g., 50 mM HEPES/KOH pH 7.2, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT)
-
Fluorometer
-
Cuvette
Procedure:
-
Prepare a solution of eIF4E in the binding buffer at a concentration where the tryptophan fluorescence is significant and stable (e.g., 0.1-1 µM).
-
Place the eIF4E solution in the cuvette in the fluorometer.
-
Set the excitation wavelength to 280 nm (or 295 nm for selective tryptophan excitation) and the emission wavelength to scan a range (e.g., 300-400 nm) or at the emission maximum (typically around 330-350 nm).
-
Record the initial fluorescence intensity of the protein solution.
-
Add small aliquots of the concentrated m7G(5')pp solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence intensity after each addition, allowing the system to equilibrate.
-
Correct the observed fluorescence for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths. This is done by a parallel titration of the ligand into a solution of a non-binding fluorophore with similar spectral properties (e.g., N-acetyl-L-tryptophanamide) or by calculation.
-
Plot the change in fluorescence as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).
In Vitro Translation Assay
This protocol describes a general method to assess the inhibitory effect of m7G(5')pp on cap-dependent translation using a rabbit reticulocyte lysate system.[1][5]
Materials:
-
Nuclease-treated rabbit reticulocyte lysate (RRL)
-
Capped reporter mRNA (e.g., luciferase mRNA)
-
m7G(5')pp solution
-
Amino acid mixture (minus methionine if using ³⁵S-methionine for detection)
-
RNase inhibitor
-
Detection reagent (e.g., luciferase assay substrate or ³⁵S-methionine)
Procedure:
-
On ice, prepare the in vitro translation reactions according to the RRL manufacturer's instructions.
-
To a series of reaction tubes, add increasing concentrations of m7G(5')pp. Include a no-inhibitor control.
-
Add the capped reporter mRNA to each reaction tube.
-
Initiate the translation reaction by transferring the tubes to a 30°C water bath and incubate for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by placing the tubes on ice.
-
Quantify the amount of synthesized protein. For luciferase mRNA, add the luciferase substrate and measure the luminescence. For radiolabeled proteins, perform SDS-PAGE and autoradiography.
-
Plot the protein synthesis level as a function of the m7G(5')pp concentration to determine the IC50 value.
Experimental Workflows
The following diagram outlines a typical workflow for studying the interaction between m7G(5')pp and a cap-binding protein.
References
- 1. In vitro translation assays in rabbit reticulocyte lysate [bio-protocol.org]
- 2. Large‐scale induced fit recognition of an m7GpppG cap analogue by the human nuclear cap‐binding complex | The EMBO Journal [link.springer.com]
- 3. Specificity of recognition of mRNA 5′ cap by human nuclear cap-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-transcriptional capping [takarabio.com]
- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methylguanosine 5'-diphosphate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylguanosine (B147621) 5'-diphosphate (m7GDP) sodium salt is a crucial molecule in molecular biology, primarily recognized for its role as a structural analog of the 5' cap found on eukaryotic messenger RNA (mRNA). This cap structure is essential for the regulation of mRNA metabolism, including splicing, nuclear export, and, most notably, the initiation of translation. Due to its significance, m7GDP and its derivatives are invaluable tools in the study of these fundamental cellular processes and for the development of novel therapeutics targeting them. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological role, and experimental applications of 7-Methylguanosine 5'-diphosphate sodium salt.
Chemical Structure and Identification
7-Methylguanosine 5'-diphosphate is a modified purine (B94841) nucleotide. It consists of a guanosine (B1672433) molecule that is methylated at the 7th position of the guanine (B1146940) base and is linked to a diphosphate (B83284) group at the 5' position of the ribose sugar. The sodium salt form enhances its stability and solubility in aqueous solutions.
Below is a 2D representation of the chemical structure of 7-Methylguanosine 5'-diphosphate.
Figure 1: 2D chemical structure of 7-Methylguanosine 5'-diphosphate.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | disodium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
| SMILES | CN1C=--INVALID-LINK--NC(=N2)N)[C@H]3--INVALID-LINK--COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+][1] |
| InChI Key | VSMXIKIFPKDZJA-IDIVVRGQSA-L[1] |
| CAS Number | 104809-16-7[1] |
Physicochemical Properties
The physicochemical properties of this compound salt are critical for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N₅Na₂O₁₁P₂ | [2] |
| Molecular Weight | 501.19 g/mol | [2] |
| Appearance | White to off-white solid powder | |
| Solubility | Water: 50 mg/mL, clear to very slightly hazy, colorless to very faintly yellow.[1] | [1] |
| Storage Temperature | -20°C[1] | [1] |
| pH-dependent Stability | The N7-methylated guanosine is susceptible to imidazole (B134444) ring opening at high pH. | [3] |
Note on Spectroscopic Data: While specific NMR spectra are not provided here, the characterization of 7-methylguanosine derivatives by ¹H and ³¹P NMR spectroscopy is a standard method for structural confirmation.[3] Mass spectrometry data for m7GDP has been reported, with characteristic fragmentation patterns.
Biological Role: The mRNA 5' Cap and Translation Initiation
In eukaryotes, the vast majority of mRNAs are modified at their 5' end with a cap structure, which is a 7-methylguanosine linked to the first nucleotide of the RNA chain via a unique 5'-5' triphosphate bridge. This cap structure is fundamental for the lifecycle of an mRNA molecule.
The primary functions of the 5' cap include:
-
Protection from Degradation: The cap protects the mRNA from exonucleolytic degradation, thereby increasing its stability.
-
Splicing: The cap is involved in the efficient splicing of pre-mRNA.
-
Nuclear Export: It facilitates the transport of mature mRNA from the nucleus to the cytoplasm.
-
Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is a critical rate-limiting step in cap-dependent translation initiation.[4][5][6]
7-Methylguanosine 5'-diphosphate, as a cap analog, can competitively inhibit the binding of eIF4E to capped mRNAs, thereby inhibiting cap-dependent translation. This property makes it an essential tool for studying the mechanism of translation initiation and for developing potential anti-cancer and anti-viral therapies.
The Eukaryotic mRNA Capping Pathway
The formation of the 5' cap is a co-transcriptional process that occurs in three main enzymatic steps.
References
- 1. ≥92.5%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. 7-Methylguanosine 5'-diphosphate | C11H17N5O11P2 | CID 135659051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational Homeostasis via the mRNA Cap-Binding Protein, eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. eIF4E, the mRNA cap-binding protein: from basic discovery to translational research. | Semantic Scholar [semanticscholar.org]
The Dual Role of 7-Methylguanosine 5'-diphosphate: From a Product of mRNA Decay to a Tool in Transcriptional and Translational Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of eukaryotic gene expression, the regulation of messenger RNA (mRNA) fate is a critical determinant of cellular function. A key post-transcriptional modification that dictates the life cycle of an mRNA molecule is the 5' cap, a 7-methylguanosine (B147621) (m7G) moiety linked to the first nucleotide via a 5'-5' triphosphate bridge (m7GpppN). This structure is installed co-transcriptionally and is fundamental for mRNA stability, splicing, nuclear export, and the initiation of translation. While the triphosphate form of 7-methylguanosine is integral to the 'active' life of an mRNA, its diphosphate (B83284) counterpart, 7-Methylguanosine 5'-diphosphate (m7GDP), emerges at the end of an mRNA's functional life, as a product of the decapping process. Although not directly involved in the mechanics of transcription, m7GDP has become an invaluable tool for dissecting the intricate molecular interactions that govern mRNA metabolism. This technical guide provides a comprehensive overview of the role of m7GDP, its mechanism of action as a molecular probe, and its applications in studying the proteins that interact with the mRNA 5' cap.
The Genesis of m7GDP: A Product of mRNA Decapping
The journey of an mRNA molecule begins with its synthesis by RNA polymerase II. Early in the transcription process, the nascent pre-mRNA is modified at its 5' end by a series of enzymatic reactions that result in the formation of the m7GpppN cap. This cap structure is a hallmark of mature, translationally competent mRNA.
The functional lifespan of an mRNA in the cytoplasm is tightly controlled. One of the primary pathways for mRNA degradation is initiated by the removal of the 5' cap, a process known as decapping. This irreversible step is catalyzed by the Dcp1/Dcp2 decapping complex and commits the mRNA to rapid degradation by 5'-3' exonucleases. The hydrolysis of the triphosphate bridge by the Dcp2 enzyme yields 7-Methylguanosine 5'-diphosphate (m7GDP) and a 5'-monophosphorylated mRNA.
Mechanism of Action of m7GDP as a Research Tool
While a byproduct of mRNA decay, m7GDP's structural similarity to the 5' cap allows it to interact with cap-binding proteins. This property has been exploited to use m7GDP as a competitive inhibitor and as a ligand for affinity purification, thereby enabling the study of proteins involved in mRNA metabolism.
Interaction with the Scavenger Decapping Enzyme (DcpS)
Following the 3' to 5' degradation of mRNA by the exosome, a residual m7GpppN cap structure remains. The scavenger decapping enzyme, DcpS, is responsible for hydrolyzing this remnant cap to m7GMP and NMP, thus clearing the cell of potentially inhibitory cap structures.
Interestingly, while DcpS can hydrolyze m7GpppG, it does not hydrolyze m7GDP. Instead, m7GDP acts as a potent inhibitor of DcpS activity, binding to the enzyme with high affinity.[1] This inhibitory action makes m7GDP a valuable tool for studying the kinetics and mechanism of scavenger decapping. The precise role of m7GDP in the regulation of DcpS in vivo is an area of ongoing research, with some studies suggesting it may act as a feedback inhibitor.
Interaction with the Cap-Binding Protein eIF4E
The eukaryotic translation initiation factor 4E (eIF4E) is a key protein that recognizes and binds to the 5' cap of mRNA, a critical step for the initiation of cap-dependent translation. Due to its structural resemblance to the cap, m7GDP can competitively inhibit the binding of eIF4E to capped mRNA. This property has been utilized in various assays to study the interaction between eIF4E and the 5' cap and to screen for inhibitors of this interaction, which is a target for cancer therapy.
Quantitative Data Summary
The following table summarizes the available quantitative data on the interaction of m7GDP and related cap analogs with key proteins involved in mRNA metabolism.
| Ligand | Protein | Assay Method | Affinity/Inhibition Constant | Reference |
| m7GDP | Human DcpS | Inhibition Assay | Potent Inhibitor (IC50 not specified) | [1] |
| m7GDP | C. elegans Dcp2 | Competition Assay | No significant inhibition at 200 µM | [2] |
| m7GpppG | Human CBC | Isothermal Titration Calorimetry | Kd of ~13 nM | [3] |
| m7GDP | Yeast eIF4E | Fluorescence Spectroscopy | - | [4][5] |
| m7G-capped RNA | Human Dcp2 | Microscale Thermophoresis | EC50,obs of 72 ± 20 nM (in presence of eIF4E) | [6] |
Detailed Experimental Protocols
Protocol 1: Affinity Purification of Cap-Binding Proteins using m7GDP-Sepharose
This protocol describes the purification of the cap-binding protein eIF4E from a rabbit reticulocyte lysate using an affinity matrix with immobilized m7GDP.[7][8]
Materials:
-
Rabbit reticulocyte lysate
-
m7GDP-Sepharose 4B affinity resin
-
GDP-Sepharose 4B (for control)
-
Buffer A: 20 mM HEPES-KOH (pH 7.6), 0.1 mM EDTA, 1 mM DTT, 10% glycerol
-
Wash Buffer: Buffer A + 100 mM KCl
-
Elution Buffer: Buffer A + 100 mM KCl + 0.1 mM m7GDP
-
High Salt Wash Buffer: Buffer A + 1 M KCl
-
Chromatography column
-
SDS-PAGE analysis reagents
Procedure:
-
Preparation of the Affinity Column:
-
Swell the m7GDP-Sepharose 4B resin in Buffer A.
-
Pack the resin into a chromatography column and equilibrate with 10 column volumes of Wash Buffer.
-
-
Sample Loading:
-
Clarify the rabbit reticulocyte lysate by centrifugation at 100,000 x g for 1 hour at 4°C.
-
Load the supernatant onto the equilibrated m7GDP-Sepharose column at a flow rate of approximately 0.5 ml/min.
-
-
Washing:
-
Wash the column with 20 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound proteins with 5 column volumes of Elution Buffer. Collect fractions of 0.5-1 ml.
-
-
High Salt Wash:
-
Wash the column with 5 column volumes of High Salt Wash Buffer to remove any remaining tightly bound proteins.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-eIF4E antibody to identify the purified protein. A single band at approximately 24 kDa corresponding to eIF4E should be observed in the elution fractions.[7]
-
-
Control Experiment:
-
Perform a parallel experiment using a GDP-Sepharose column to demonstrate the specificity of binding to the 7-methylguanosine moiety.
-
Protocol 2: Enzyme Inhibition Assay for DcpS using m7GDP
This protocol outlines a method to assess the inhibitory effect of m7GDP on the activity of the scavenger decapping enzyme, DcpS. The assay measures the hydrolysis of a radiolabeled cap analog substrate.
Materials:
-
Purified recombinant DcpS enzyme
-
32P-labeled m7GpppG substrate
-
m7GDP inhibitor solution (various concentrations)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl2, 1 mM DTT
-
Thin Layer Chromatography (TLC) plates (PEI-cellulose)
-
TLC Developing Solvent: 0.75 M LiCl
-
Phosphorimager for detection and quantification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer
-
m7GDP inhibitor at various final concentrations (e.g., 0, 1, 10, 100 µM). Include a no-inhibitor control.
-
Purified DcpS enzyme (a pre-determined optimal concentration).
-
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the 32P-labeled m7GpppG substrate to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of 1 M formic acid.
-
-
TLC Analysis:
-
Spot a small volume (1-2 µl) of each reaction mixture onto a PEI-cellulose TLC plate.
-
Develop the TLC plate in a chromatography chamber containing the TLC Developing Solvent until the solvent front is near the top.
-
Air-dry the TLC plate.
-
-
Detection and Quantification:
-
Expose the dried TLC plate to a phosphor screen and visualize the separated substrate (m7GpppG) and product (m7GMP) spots using a phosphorimager.
-
Quantify the intensity of the substrate and product spots for each reaction.
-
-
Data Analysis:
-
Calculate the percentage of substrate hydrolyzed for each inhibitor concentration.
-
Plot the percentage of DcpS activity (relative to the no-inhibitor control) against the logarithm of the m7GDP concentration.
-
Determine the IC50 value, which is the concentration of m7GDP that causes 50% inhibition of DcpS activity.
-
Conclusion
7-Methylguanosine 5'-diphosphate, a terminal product of mRNA decay, holds a unique position in the study of gene expression. While not a direct participant in the transcriptional process, its structural mimicry of the 5' cap makes it an indispensable tool for researchers. Its ability to act as a potent inhibitor of the scavenger decapping enzyme DcpS and as a competitive ligand for the cap-binding protein eIF4E provides a powerful means to investigate the molecular machinery that governs mRNA stability and translation. The experimental protocols outlined in this guide offer a practical framework for leveraging the properties of m7GDP to advance our understanding of these fundamental cellular processes, with potential implications for the development of novel therapeutic strategies targeting RNA metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dcp2 Decaps m2,2,7GpppN-Capped RNAs, and Its Activity Is Sequence and Context Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale induced fit recognition of an m7GpppG cap analogue by the human nuclear cap-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of translation factor eIF4E bound to m7GDP and interaction with 4E-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Biochemical analysis of human eIF4E-DCP2 interaction: Implications for the relationship between translation initiation and decapping | PLOS One [journals.plos.org]
- 7. Eukaryotic mRNA cap binding protein: purification by affinity chromatography on sepharose-coupled m7GDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
role of 7-methylguanosine cap in mRNA stability and translation
An In-depth Technical Guide on the Role of the 7-Methylguanosine (B147621) Cap in mRNA Stability and Translation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 5' 7-methylguanosine (m7G) cap is a critical, highly conserved modification on eukaryotic messenger RNA (mRNA) that is fundamental to multiple stages of the mRNA life cycle. This guide provides a detailed examination of the cap's dual roles in orchestrating mRNA stability and promoting efficient protein synthesis. We explore the molecular machinery that recognizes the cap, the pathways that regulate these interactions, and the profound implications for gene expression. For drug development professionals, understanding these mechanisms is paramount, as the dysregulation of cap-dependent processes is a hallmark of numerous diseases, including cancer, making the associated factors attractive therapeutic targets.
The m7G Cap: A Keystone for mRNA Function
Eukaryotic mRNAs undergo co-transcriptional capping, where a guanosine (B1672433) nucleotide is added in a reverse orientation (5'-to-5' triphosphate linkage) to the first nucleotide of the nascent transcript. This guanosine is then methylated at the N7 position, forming the characteristic m7G cap structure.[1] This cap serves as a molecular beacon with three primary functions:
-
Protecting the mRNA from 5'-to-3' exonucleolytic degradation.[2]
-
Facilitating efficient splicing of the pre-mRNA.
-
Serving as the binding site for the translation initiation machinery.[3]
Role of the m7G Cap in mRNA Stability
The m7G cap is a primary defense against premature mRNA degradation. By physically blocking the 5' end, it prevents access by 5'-to-3' exoribonucleases, thereby significantly extending the transcript's half-life.[1][3] The degradation of most mRNAs is initiated by the shortening of the 3' poly(A) tail, which leads to the removal of the m7G cap in a process known as decapping.
The Decapping Machinery
Decapping is a key regulatory step that commits an mRNA to degradation.[4] In mammalian cells, this process is carried out by several enzymes, primarily the Dcp2 decapping enzyme, which hydrolyzes the triphosphate bridge.[4][5] Other decapping enzymes like Nudt16 also exist, and they may act on specific subsets of mRNAs, suggesting a complex layer of regulation.[5][6] Once the cap is removed, the mRNA body is rapidly degraded by the 5'-to-3' exoribonuclease XRN1.[7]
The general pathway for mRNA decay is as follows:
-
Deadenylation: The poly(A) tail is gradually shortened by deadenylases.
-
Decapping: Once the poly(A) tail is sufficiently short, the decapping complex (containing Dcp2) is recruited, removing the m7G cap.[7]
-
5'-to-3' Exonucleolytic Decay: The uncapped mRNA is swiftly degraded by the XRN1 exonuclease.[7]
Diagram: m7G Cap-Mediated mRNA Protection and Decay Pathway
Caption: Workflow of mRNA decay, initiated by deadenylation and executed via decapping and 5'-3' degradation.
Role of the m7G Cap in Translation Initiation
The m7G cap is indispensable for the canonical, cap-dependent mechanism of translation initiation, which accounts for the synthesis of the vast majority of eukaryotic proteins.[8] The cap acts as the primary recognition point for the recruitment of the ribosomal machinery.
The eIF4F Complex: The Gateway to Translation
The rate-limiting step in cap-dependent translation is the recognition of the m7G cap by the eukaryotic initiation factor 4E (eIF4E).[9][10] eIF4E is a component of the larger eIF4F complex, which also includes:
-
eIF4G: A large scaffolding protein that binds to eIF4E, eIF4A, and the poly(A)-binding protein (PABP).[11]
-
eIF4A: An RNA helicase that unwinds secondary structures in the 5' untranslated region (UTR) of the mRNA, facilitating ribosome scanning.[11]
The assembly of the eIF4F complex on the m7G cap initiates a cascade of events:
-
eIF4F Binding: eIF4E binds to the m7G cap.[12]
-
43S Pre-initiation Complex (PIC) Recruitment: The eIF4F complex, particularly through eIF4G, recruits the 43S PIC (comprising the 40S ribosomal subunit, initiator tRNA, and other initiation factors) to the 5' end of the mRNA.[13][14]
-
mRNA Circularization: eIF4G simultaneously interacts with PABP bound to the 3' poly(A) tail, effectively circularizing the mRNA. This "closed-loop" conformation enhances translation efficiency and promotes ribosome recycling.[9]
-
Scanning and Start Codon Recognition: The PIC scans along the 5' UTR in a 5'-to-3' direction until it locates the AUG start codon.
-
Ribosome Assembly: Upon start codon recognition, the 60S ribosomal subunit joins the complex, forming the complete 80S ribosome, and protein synthesis commences.[13]
Diagram: Cap-Dependent Translation Initiation
Caption: The eIF4F complex recognizes the m7G cap, recruiting the ribosome to initiate translation.
Regulation of Cap-Dependent Translation: The mTOR Pathway
Given its central role in protein synthesis, cap-dependent translation is tightly regulated by signaling pathways that respond to cellular conditions like nutrient availability, growth factors, and stress. The primary regulatory hub is the mechanistic Target of Rapamycin (mTOR) pathway.[15]
mTOR complex 1 (mTORC1) directly controls the availability of eIF4E through a family of translational repressors known as eIF4E-binding proteins (4E-BPs) .[16][17]
-
Under Growth-Inhibiting Conditions (Low mTORC1 Activity): 4E-BPs are in a hypophosphorylated state. In this form, they bind tightly to eIF4E, competitively inhibiting its interaction with eIF4G.[18] This prevents the formation of the eIF4F complex and globally suppresses cap-dependent translation.[10][16]
-
Under Growth-Promoting Conditions (High mTORC1 Activity): mTORC1 phosphorylates 4E-BPs at multiple sites.[19][20] This phosphorylation causes a conformational change that releases eIF4E. The liberated eIF4E is then free to assemble into the eIF4F complex and initiate translation.[18][21]
This regulatory mechanism is crucial for controlling cell growth and proliferation and is frequently dysregulated in cancer, making mTOR and eIF4E prime targets for drug development.[22]
Diagram: mTORC1 Signaling to eIF4E
Caption: mTORC1 activity dictates 4E-BP1 phosphorylation, controlling eIF4E availability for translation.
Quantitative Data Summary
The interactions governing cap-dependent processes are characterized by specific binding affinities and have measurable impacts on mRNA stability and translation rates.
Table 1: Binding Affinities of eIF4E for Cap Analogs
| Molecule | Association Constant (K_as) (μM⁻¹) | Dissociation Constant (K_d) (μM) | Notes |
| m7GTP | ~110 | ~0.009 | High affinity, considered the physiological target.[23] |
| m7GpppG | - | ~0.27 | Affinity similar to other mammalian eIF4E proteins.[24] |
| m2,2,7GpppG | - | ~1.27 | Trimethylated cap bound with ~5-fold lower affinity.[24] |
| m7GDP | ~30-70 | ~0.014 - 0.033 | Affinity is dependent on experimental conditions.[25][26] |
| GTP | < 0.1 | > 10 | Methylation at N7 is critical for high-affinity binding. |
Data compiled from multiple biophysical studies. Exact values can vary based on buffer conditions, temperature, and technique (e.g., fluorometry, ITC).[23][24][25][26]
Table 2: Impact of m7G Cap on mRNA Stability and Translation
| Condition | Parameter | Relative Change | Rationale |
| Uncapped mRNA | Half-life | Drastically Reduced | Exposed 5' end is vulnerable to 5'-3' exonucleases like XRN1.[27][28] |
| Capped mRNA | Half-life | Significantly Increased | m7G cap blocks exonuclease access, conferring stability.[1] |
| Uncapped mRNA | Translation Efficiency | Very Low / Negligible | Cannot recruit the eIF4F complex for canonical initiation.[29] |
| Capped mRNA | Translation Efficiency | High | Efficiently recruits the translation machinery via eIF4E.[30] |
Note: Absolute half-lives are highly transcript-specific, influenced by UTR sequences, miRNA binding sites, and other factors. The values represent a general principle.
Key Experimental Protocols
Investigating the function of the m7G cap requires a variety of in vitro and in vivo techniques.
Protocol: In Vitro Translation Assay
This assay measures the protein-coding potential of an mRNA template in a cell-free system (e.g., rabbit reticulocyte lysate).[31]
Objective: To compare the translational efficiency of capped vs. uncapped mRNA.
Methodology:
-
Template Preparation: Synthesize capped and uncapped versions of a reporter mRNA (e.g., Luciferase, GFP) using in vitro transcription. For capped mRNA, include a cap analog (e.g., m7G(5')ppp(5')G) in the transcription reaction.
-
Reaction Setup: For each condition, prepare a master mix on ice containing:
-
Rabbit Reticulocyte Lysate (or Wheat Germ Extract).
-
Amino acid mixture (minus methionine).
-
RNase inhibitor.
-
[³⁵S]-Methionine (for radiolabeling) or use a non-radioactive detection method.
-
-
Initiation: Add an equimolar amount of either capped or uncapped mRNA to the respective reaction tubes.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.[32][33]
-
Analysis:
-
Radiolabeled: Stop the reaction and analyze the protein products by SDS-PAGE and autoradiography. Quantify band intensity to compare protein yield.
-
Luciferase Reporter: Add luciferase substrate and measure luminescence using a plate reader. Higher luminescence indicates greater translational efficiency.[32]
-
Protocol: mRNA Stability (Decay) Assay
This assay measures the half-life of a specific mRNA in cultured cells.[34]
Objective: To determine the half-life of an mRNA of interest and assess the stabilizing effect of the cap (inferred by comparing to known unstable transcripts).
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) and grow to ~80% confluency.
-
Transcription Inhibition: Treat the cells with a transcription inhibitor, such as Actinomycin D (typically 5 µg/mL), to block the synthesis of new mRNA. This sets the "time zero" (t=0).[34]
-
Time Course Collection: Harvest cells at various time points after adding the inhibitor (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Extraction: Isolate total RNA from the cells at each time point. Ensure high quality and purity.
-
Quantification: Determine the amount of the target mRNA remaining at each time point using Reverse Transcription Quantitative PCR (RT-qPCR). Use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization, although be aware that their stability can also be affected.[35]
-
Half-Life Calculation: Plot the normalized mRNA abundance against time. The data should fit a one-phase exponential decay curve, from which the mRNA half-life (t₁/₂) can be calculated.[36]
Diagram: Experimental Workflow for mRNA Decay Assay
Caption: A typical experimental workflow for determining mRNA half-life using transcriptional inhibition.
Conclusion and Future Directions
The 7-methylguanosine cap is far more than a simple protective group; it is a central orchestrator of mRNA fate. Its integrity is essential for maintaining transcript stability, and its recognition by the eIF4F complex is the committed step for the translation of the majority of cellular proteins. The regulation of this process via the mTOR/4E-BP1 axis provides a critical link between cellular signaling and the proteome. For drug development, targeting the eIF4E-cap interaction or its upstream regulators remains a promising strategy to modulate the expression of oncogenes and other disease-related proteins that are highly dependent on this initiation mechanism. Future research will continue to unravel the complexities of alternative cap-binding proteins and specialized translation programs that allow cells to adapt to stress, offering new avenues for therapeutic intervention.
References
- 1. Messenger RNA - Wikipedia [en.wikipedia.org]
- 2. Solved What is the function of the 7-methylguanosine cap | Chegg.com [chegg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential utilization of decapping enzymes in mammalian mRNA decay pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. mRNA decay enzymes: Decappers conserved between yeast and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic RNA Binding by the Eukaryotic Initiation Factor 4F Depends on a Minimal RNA Length but Not on the m7G Cap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EIF4E - Wikipedia [en.wikipedia.org]
- 11. mRNA- and factor-driven dynamic variability controls eIF4F-cap recognition for translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Reactome | Cap-dependent Translation Initiation [reactome.org]
- 14. Emerging Roles of m7G-Cap Hypermethylation and Nuclear Cap-Binding Proteins in Bypassing Suppression of eIF4E-Dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scbt.com [scbt.com]
- 17. Regulation of transcriptome plasticity by mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4E-BP1, a repressor of mRNA translation, is phosphorylated and inactivated by the Akt(PKB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cyclin-Dependent Kinase 4 inhibits the translational repressor 4E-BP1 to promote cap-dependent translation during mitosis–G1 transition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
- 23. Biophysical studies of eIF4E cap-binding protein: recognition of mRNA 5' cap structure and synthetic fragments of eIF4G and 4E-BP1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural Insights into Parasite eIF4E Binding Specificity for m7G and m2,2,7G mRNA Caps - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Weak binding affinity of human 4EHP for mRNA cap analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structural requirements for the specific recognition of an m7G mRNA cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Transcriptome-Wide Analysis of Uncapped mRNAs in Arabidopsis Reveals Regulation of mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. "The 5'-7-methylguanosine cap on eukaryotic mRNAs serves both to stimul" by Sarah F. Mitchell [digitalcommons.lmu.edu]
- 30. Translation, stability, and resistance to decapping of mRNAs containing caps substituted in the triphosphate chain with BH3, Se, and NH - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Basics: In Vitro Translation | Thermo Fisher Scientific - FR [thermofisher.com]
- 32. content.protocols.io [content.protocols.io]
- 33. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
- 34. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 35. Global mRNA decay analysis at single nucleotide resolution reveals segmental and positional degradation patterns in a Gram-positive bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 36. m.youtube.com [m.youtube.com]
A Technical Guide to the Function of N7-methylguanosine in Eukaryotic mRNA Capping
For Researchers, Scientists, and Drug Development Professionals
Abstract: The N7-methylguanosine (m7G) cap is a defining feature of eukaryotic messenger RNA (mRNA), added co-transcriptionally to the 5' end of nascent transcripts. This modification is critical for the lifecycle of an mRNA molecule, influencing its processing, nuclear export, stability, and ultimately, its translation into protein. The m7G cap serves as a molecular beacon, recruiting specific protein complexes that mediate these essential functions. In the nucleus, the cap-binding complex (CBC) binds to the m7G cap to facilitate pre-mRNA splicing and nuclear export. Following export to the cytoplasm, a key regulatory step involves the exchange of the CBC for the eukaryotic translation initiation factor 4E (eIF4E). The binding of eIF4E to the cap is the rate-limiting step in cap-dependent translation initiation, highlighting its central role in gene expression regulation. Dysregulation of capping and cap-binding protein activity is implicated in various diseases, including cancer, making this pathway a compelling target for therapeutic development. This guide provides an in-depth examination of the m7G cap's functions, the molecular machinery involved, quantitative data on its interactions, and detailed protocols for its study.
Introduction: The Eukaryotic mRNA Cap Structure
Nearly all eukaryotic mRNAs synthesized by RNA polymerase II are modified at their 5' end with a cap structure.[1] This modification, known as capping, occurs early during transcription, typically when the nascent RNA chain is 20-30 nucleotides long.[2] The process involves a series of enzymatic reactions that result in a 7-methylguanosine (B147621) (m7G) molecule being linked to the first nucleotide of the mRNA via an unusual 5'-5' triphosphate bridge.[1][3]
The core structure is called "Cap 0" (m7GpppN).[1] In higher eukaryotes, this structure is further methylated at the 2'-O position of the first and sometimes the second nucleotide, creating "Cap 1" (m7GpppNm) and "Cap 2" (m7GpppNmpNm), respectively.[1][4] These additional methylations can enhance translational efficiency and help the cell distinguish its own mRNA from foreign or viral RNAs, thereby avoiding an innate immune response.[] The presence of the N7-methyl group on the terminal guanosine (B1672433) is the most critical feature for the cap's biological functions.[1]
Core Functions of the N7-methylguanosine Cap
The m7G cap is a multifunctional modification that orchestrates several key events in the life of an mRNA molecule.
mRNA Stability and Protection from Degradation
One of the primary functions of the m7G cap is to protect the mRNA from degradation by 5'→3' exonucleases.[1][6] The unconventional 5'-5' triphosphate linkage is not a substrate for these enzymes, which preserves the integrity of the transcript in the cellular environment.[7] This stabilization is crucial for the mRNA to persist long enough to be translated into protein.[7]
Role in Pre-mRNA Processing and Splicing
In the nucleus, the m7G cap is bound by the nuclear cap-binding complex (CBC).[8] The CBC acts as a platform to recruit factors involved in pre-mRNA processing. The presence of a cap and its associated CBC has been shown to enhance the efficiency and accuracy of splicing, the process of removing introns from the pre-mRNA transcript.[1][9]
Facilitating Nuclear Export
For an mRNA to be translated, it must first be exported from the nucleus to the cytoplasm. The m7G cap, in conjunction with the CBC, is a key signal for this export process.[2][10] The CBC interacts with the nuclear pore complex machinery to facilitate the translocation of the mature mRNA into the cytoplasm.[11] Uncapped mRNAs are either not exported or are exported very poorly from the nucleus.[2]
Critical Role in Cap-Dependent Translation Initiation
In the cytoplasm, the m7G cap plays its most well-known role: initiating protein synthesis. The majority of eukaryotic translation is cap-dependent.[12] This process begins when the CBC is replaced by the cytoplasmic cap-binding protein, eIF4E.[13] The binding of eIF4E to the m7G cap is the rate-limiting step of translation initiation.[12] eIF4E is a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[14] This complex recruits the 43S pre-initiation complex (containing the 40S ribosomal subunit) to the 5' end of the mRNA.[11] The complex then scans along the 5' untranslated region (UTR) until it locates the start codon, at which point the 60S ribosomal subunit joins to form the complete 80S ribosome, and protein synthesis begins.[11]
Key Molecular Interactions
The functions of the m7G cap are mediated by a specific set of proteins that recognize and bind to this unique structure.
The Nuclear Cap-Binding Complex (CBC)
The CBC is a heterodimer composed of CBP80 and CBP20, which binds to the m7G cap of nascent transcripts in the nucleus.[8][15] CBP20 directly contacts the m7G cap, while CBP80 stabilizes this interaction and serves as an adapter for other proteins.[8] The CBC is central to the maturation of RNA in the nucleus, playing roles in splicing, 3'-end formation, and nuclear export.[9]
The Cytoplasmic Cap-Binding Protein eIF4E
Upon entry into the cytoplasm, the CBC is exchanged for eIF4E, a critical factor for translation initiation.[13] The structure of eIF4E features a cap-binding slot where the m7G base is "sandwiched" between two conserved tryptophan residues (Trp56 and Trp102 in humans) through π-π stacking interactions.[16][17] This specific recognition is essential for recruiting the translational machinery. eIF4E's activity is tightly regulated, often through phosphorylation and by inhibitory binding proteins (4E-BPs), making it a key control point for cellular growth and proliferation.[18]
Quantitative Analysis of m7G Cap Function
The interactions of cap-binding proteins with the m7G cap and the subsequent impact on gene expression have been quantified through various biophysical and cellular assays.
Table 1: Binding Affinities of Cap-Binding Proteins to m7G Cap Analogs
| Protein | Cap Analog | Method | Dissociation Constant (Kd) or Association Constant (Kas) | Reference |
| Human eIF4E | m7GTP | Fluorescence Titration | Kas: 68.41 ± 5.09 µM-1 | [19] |
| Human 4EHP | m7GTP | Fluorescence Titration | 100-fold lower affinity than eIF4E | [19] |
| Murine eIF4E (truncated) | m7GpppG | Fluorescence Titration | Kd: 0.14 µM | [12] |
| Human eIF4E (full-length) | m7GpppG | Fluorescence Titration | Kd: 0.10 µM | [12] |
| Schistosome eIF4E | m7GpppG | Fluorescence Titration | Kd: 0.27 µM | [12] |
| Schistosome eIF4E | m2,2,7GpppG | Fluorescence Titration | Kd: 1.27 µM | [12] |
| Human CBC | m7GpppG | Isothermal Titration Calorimetry | Kd: ~13 nM | [9] |
| Recombinant eIF4E | m7GTP | Fluorometric Titration | Kas: ~1.1 x 108 M-1 | [17] |
Table 2: Impact of m7G Cap Structure on Translation Efficiency
| mRNA / System | Cap Structure | Observation | Relative Translation Efficiency | Reference |
| Beta-globin mRNA | m7G (control) | Standard cap | 1.0 (normalized) | [20] |
| Beta-globin mRNA | m2,2,7G | Dimethylated guanosine cap | 1.5-fold more active than m7G | [20] |
| Beta-globin mRNA | m2,2,7G | Trimethylated guanosine cap | 0.24 (relative to m7G) | [20] |
| Various cellular 5' UTRs | m7G vs. A-cap | In cell-free systems | Capped mRNAs are significantly more active than uncapped (A-cap) mRNAs. | [21] |
| General transcripts | m7G | Overexpression of eIF4E | Steady-state capping efficiency increased from ~30-50% to ~60-100% for selected transcripts. | [22] |
Experimental Methodologies
Studying the m7G cap requires a variety of specialized biochemical and molecular biology techniques.
In Vitro Synthesis of Capped mRNA
Producing capped mRNA in the lab is fundamental for functional studies. This is typically achieved through in vitro transcription (IVT).
-
Method: Co-transcriptional Capping with Cap Analogs
-
Principle: A cap analog, such as m7GpppG or anti-reverse cap analogs (ARCAs), is included in the IVT reaction mix along with the four standard NTPs (ATP, CTP, UTP, and a limiting amount of GTP). The RNA polymerase (e.g., T7, SP6) initiates transcription and incorporates the cap analog at the 5' end of the transcript in a single step.[4][6]
-
Protocol Outline:
-
Template Preparation: Linearize a plasmid DNA template containing the gene of interest downstream of a suitable polymerase promoter (e.g., T7). Purify the linearized DNA.
-
IVT Reaction Setup: Combine the following in an RNase-free tube at room temperature: RNase-free water, transcription buffer, cap analog (e.g., ARCA), ATP, CTP, UTP, a limiting concentration of GTP, DTT, RNase inhibitor, T7 RNA Polymerase, and the linearized DNA template.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the synthesized capped mRNA using lithium chloride precipitation, silica-based columns, or HPLC to remove enzymes, unincorporated nucleotides, and DNA fragments.
-
Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Analysis of Protein-Cap Interactions: Fluorescence Titration
This biophysical method is used to quantitatively measure the binding affinity between a cap-binding protein (like eIF4E) and a cap analog.
-
Principle: The intrinsic fluorescence of tryptophan residues within the cap-binding protein is monitored. When a cap analog binds in the protein's cap-binding slot, it often quenches this natural fluorescence. The degree of quenching is proportional to the concentration of the bound ligand, allowing for the calculation of the dissociation constant (Kd).[12][19]
-
Protocol Outline:
-
Protein Preparation: Purify the recombinant cap-binding protein of interest (e.g., eIF4E). Determine its precise concentration.
-
Instrumentation: Use a spectrofluorometer. Set the excitation wavelength to ~280-295 nm (to excite tryptophan) and the emission wavelength to scan a range of ~310-360 nm to find the emission maximum.
-
Titration:
-
Place a fixed concentration of the purified protein in a quartz cuvette containing an appropriate buffer (e.g., 20 mM HEPES-KOH, pH 7.6).
-
Record the initial fluorescence spectrum.
-
Make successive small additions of a concentrated stock solution of the cap analog (e.g., m7GTP, m7GpppG) to the cuvette.
-
After each addition, mix gently and allow the system to reach equilibrium (typically 1-2 minutes). Record the new fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for dilution effects.
-
Plot the change in fluorescence intensity against the concentration of the cap analog.
-
Fit the resulting binding curve to a suitable binding isotherm equation (e.g., a single-site binding model) to calculate the dissociation constant (Kd).
-
-
Measurement of Translation Efficiency: In Vitro Translation Assay
This assay measures the ability of a specific mRNA to be translated into protein in a controlled, cell-free environment.
-
Principle: An mRNA of interest (e.g., encoding a reporter protein like Firefly Luciferase) is added to a cell-free extract, such as rabbit reticulocyte lysate or wheat germ extract, which contains all the necessary components for translation (ribosomes, tRNAs, initiation factors, etc.). The amount of protein produced is then quantified.[21][23]
-
Protocol Outline:
-
mRNA Preparation: Synthesize capped and polyadenylated reporter mRNAs (e.g., Fluc) in vitro as described in 5.1. As a control, synthesize an uncapped version (A-cap) or a non-functional cap version.
-
Reaction Setup: In a microcentrifuge tube on ice, combine the cell-free translation extract, an amino acid mixture (often lacking methionine if radiolabeling with [35S]-methionine), RNase inhibitor, and the prepared mRNA.
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C for rabbit reticulocyte lysate) for 60-90 minutes.
-
Quantification:
-
Luciferase Assay: If a luciferase reporter was used, add luciferase assay reagent to a small aliquot of the translation reaction. Measure the resulting luminescence in a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.
-
Radiolabeling: If [35S]-methionine was included, the synthesized proteins will be radioactive. Analyze the products by SDS-PAGE and visualize the protein bands using autoradiography or a phosphorimager.
-
-
Analysis: Compare the amount of protein produced from the m7G-capped mRNA to that from control mRNAs to determine the relative translation efficiency.
-
Visualizations: Pathways and Workflows
Diagram 1: Eukaryotic mRNA Capping Process
Caption: Workflow of the three enzymatic steps in the formation of the m7G Cap 0 structure on pre-mRNA.
Diagram 2: Role of m7G Cap in Translation Initiation
Caption: Pathway of cap-dependent translation initiation, from nuclear export to protein synthesis.
Diagram 3: Experimental Workflow for Cap-Analog Affinity Chromatography
Caption: A typical workflow for isolating cap-binding proteins using affinity chromatography.
Conclusion and Future Directions
The N7-methylguanosine cap is an indispensable modification for eukaryotic mRNA, acting as a master regulator of its fate from synthesis to decay. Its recognition by specific binding proteins choreographs a series of events essential for proper gene expression. The central role of the eIF4E-cap interaction in translation control, in particular, has made it a focal point of research, especially in oncology, where eIF4E is frequently overexpressed, leading to the preferential translation of growth-promoting mRNAs.[22] Understanding the intricate details of cap synthesis, recognition, and function continues to open new avenues for therapeutic intervention. The development of small molecules to inhibit the eIF4E-cap interaction and the optimization of cap structures in mRNA-based therapeutics (e.g., vaccines and gene therapies) to enhance stability and translational output represent active and promising frontiers in drug development.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. journals.biologists.com [journals.biologists.com]
- 3. 5' N7-Methylguanosine-triphosphate (mCap) [biosyn.com]
- 4. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The nuclear cap-binding complex as choreographer of gene transcription and pre-mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large‐scale induced fit recognition of an m7GpppG cap analogue by the human nuclear cap‐binding complex | The EMBO Journal [link.springer.com]
- 10. youtube.com [youtube.com]
- 11. Emerging Roles of m7G-Cap Hypermethylation and Nuclear Cap-Binding Proteins in Bypassing Suppression of eIF4E-Dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insights into Parasite eIF4E Binding Specificity for m7G and m2,2,7G mRNA Caps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cap binding complex - Wikipedia [en.wikipedia.org]
- 14. EIF4E - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Structural requirements for the specific recognition of an m7G mRNA cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biophysical studies of eIF4E cap-binding protein: recognition of mRNA 5' cap structure and synthetic fragments of eIF4G and 4E-BP1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Weak binding affinity of human 4EHP for mRNA cap analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beta-globin mRNAs capped with m7G, m2.7(2)G or m2.2.7(3)G differ in intrinsic translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential contribution of the m7G-cap to the 5′ end-dependent translation initiation of mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. academic.oup.com [academic.oup.com]
importance of the 5' cap for mRNA translation initiation
An In-depth Technical Guide on the Importance of the 5' Cap for mRNA Translation Initiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap is a crucial modification at the 5' end of eukaryotic messenger RNA (mRNA) that is essential for the initiation of protein synthesis. This guide provides a comprehensive overview of the 5' cap's role in mRNA translation initiation, detailing the molecular mechanisms, key protein factors, regulatory pathways, and experimental methodologies used to study this fundamental biological process. The insights provided are critical for understanding gene expression regulation and for the development of novel therapeutic strategies targeting translation.
The Molecular Mechanism of Cap-Dependent Translation Initiation
Cap-dependent translation initiation is a multi-step process orchestrated by a series of eukaryotic initiation factors (eIFs). The process begins with the recognition of the 5' cap structure (m7GpppN) by the cap-binding protein, eIF4E.
The key steps are:
-
Cap Recognition: The cap-binding complex, eIF4F, which consists of eIF4E, eIF4A, and eIF4G, recognizes and binds to the 5' cap of the mRNA. eIF4E is the component that directly interacts with the cap structure.
-
Helicase Activity: eIF4A, an RNA helicase, unwinds the secondary structures in the 5' untranslated region (UTR) of the mRNA, which facilitates the scanning process. Its activity is stimulated by eIF4B.
-
Ribosome Recruitment: The eIF4F complex, along with the mRNA, recruits the 43S preinitiation complex, which consists of the 40S ribosomal subunit, the initiator tRNA (Met-tRNAi), and several other eIFs (eIF1, eIF1A, eIF3, and eIF5). eIF4G acts as a scaffold, bridging the mRNA to the 40S ribosomal subunit via its interaction with eIF3.
-
Scanning and Start Codon Recognition: The 43S preinitiation complex then scans the mRNA in the 5' to 3' direction until it encounters an AUG start codon in a suitable Kozak consensus sequence.
-
Ribosome Assembly: Upon recognition of the start codon, GTP hydrolysis occurs, leading to the release of several eIFs and the joining of the 60S ribosomal subunit to form the 80S initiation complex, which is ready for the elongation phase of translation.
Signaling Pathway for Cap-Dependent Translation Initiation
Caption: Overview of the cap-dependent translation initiation pathway.
Quantitative Data on the Importance of the 5' Cap
The presence of the 5' cap significantly enhances the efficiency of translation. The following table summarizes key quantitative data from various studies.
| Parameter | Uncapped mRNA | Capped mRNA | Fold Change | Reference |
| In Vitro Translation Efficiency (Rabbit Reticulocyte Lysate) | ||||
| Relative Luciferase Activity | 1.0 | 20 - 100 | 20-100x | |
| Binding Affinity of eIF4E to Cap Analogues | ||||
| Kd for m7GTP | N/A | ~0.1 - 0.4 µM | - | |
| Kd for GTP | N/A | >1000 µM | >2500x lower affinity | |
| Global Protein Synthesis in Cells | ||||
| Inhibition by Cap Analogues (m7GpppG) | N/A | 70-90% reduction | - | |
| Effect of eIF4E Overexpression | Baseline | 2-5x increase in translation of specific mRNAs | 2-5x |
Experimental Protocols
In Vitro Translation Assay
This assay measures the translational activity of an mRNA template in a cell-free extract, such as rabbit reticulocyte lysate or wheat germ extract.
Methodology:
-
mRNA Preparation: Synthesize capped and uncapped versions of a reporter mRNA (e.g., luciferase or GFP) by in vitro transcription. For capped mRNA, include a cap analog (e.g., m7G(5')ppp(5')G) in the transcription reaction.
-
Translation Reaction: Set up the in vitro translation reaction by mixing the cell-free lysate, amino acids (including a radiolabeled amino acid like 35S-methionine or a fluorescently labeled one), RNase inhibitor, and the prepared mRNA.
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Analysis:
-
Reporter Assay: If using a luciferase or GFP reporter, measure the enzymatic activity or fluorescence, respectively.
-
Autoradiography: If using a radiolabeled amino acid, separate the translated proteins by SDS-PAGE and visualize them by autoradiography.
-
Experimental Workflow for In Vitro Translation Assay
Caption: Workflow for a typical in vitro translation experiment.
Cap-Binding Assay (m7GTP-Sepharose Pull-down)
This assay is used to identify and quantify proteins that bind to the 5' cap structure.
Methodology:
-
Lysate Preparation: Prepare a cell lysate under non-denaturing conditions.
-
Bead Preparation: Use m7GTP-Sepharose beads, which have a cap analog covalently attached. As a negative control, use Sepharose beads without the cap analog.
-
Binding: Incubate the cell lysate with the m7GTP-Sepharose beads and the control beads to allow cap-binding proteins to bind.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, often by boiling in SDS-PAGE sample buffer or by competing with a high concentration of free cap analog.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a specific protein of interest (e.g., eIF4E) or by mass spectrometry for a global analysis of cap-binding proteins.
Regulation of Cap-Dependent Translation
Cap-dependent translation is a major point of regulation for gene expression and is often modulated by signaling pathways in response to various cellular stresses and stimuli.
The mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and it exerts significant control over cap-dependent translation.
-
Activation: When nutrients and growth factors are abundant, mTORC1 is active and promotes translation.
-
Phosphorylation of 4E-BPs: A key target of mTORC1 is the family of eIF4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to eIF4E and prevent its incorporation into the eIF4F complex, thereby inhibiting cap-dependent translation.
-
eIF4F Assembly: Upon phosphorylation by active mTORC1, 4E-BPs undergo a conformational change and dissociate from eIF4E. This frees eIF4E to bind to eIF4G and form the active eIF4F complex, leading to the initiation of translation.
mTOR Pathway Diagram
Caption: Regulation of cap-dependent translation by the mTOR pathway.
Conclusion
The 5' cap is a cornerstone of eukaryotic mRNA translation initiation, ensuring the efficient and accurate synthesis of proteins. The intricate molecular machinery and regulatory pathways that govern cap-dependent translation highlight its central role in controlling gene expression. A thorough understanding of these mechanisms is paramount for researchers and professionals in the field of drug development, as it offers numerous potential targets for therapeutic intervention in diseases characterized by dysregulated protein synthesis, such as cancer. The experimental approaches detailed in this guide provide a robust framework for investigating the multifaceted role of the 5' cap in health and disease.
A Technical Guide to the Synthesis of 7-Methylguanosine 5'-Diphosphate (m7GDP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-methylguanosine (B147621) 5'-diphosphate (m7GDP) is a crucial molecule for researchers in molecular biology, drug development, and biochemistry. As a structural analog of the 5' mRNA cap, it is instrumental in studying the initiation of translation, a fundamental process in gene expression. Dysregulation of translation initiation is a hallmark of various diseases, including cancer, making m7GDP and its derivatives valuable tools for developing novel therapeutics. This technical guide provides a comprehensive overview of the primary synthesis method for m7GDP, detailing a high-yield chemical synthesis protocol. Additionally, it explores the enzymatic context of 7-methylguanosine formation through the mRNA capping pathway and the significant role of the mRNA cap in cellular signaling.
Synthesis of 7-Methylguanosine 5'-Diphosphate
While the direct enzymatic synthesis of m7GDP as a standalone product is not a widely established method, a highly efficient chemical synthesis route provides a reliable and scalable alternative. This method involves the selective methylation of guanosine (B1672433) 5'-diphosphate (GDP).
Chemical Synthesis: A High-Yield Approach
A facile and industrially scalable synthesis of m7GDP has been reported, achieving a yield of over 96%.[1][2] This process involves the selective methylation of GDP at the N7 position using dimethyl sulfate (B86663).
Experimental Protocol: Chemical Synthesis of m7GDP
Materials:
-
Guanosine 5'-diphosphate (GDP), free acid or sodium salt
-
Dimethyl sulfate (DMS)
-
Glacial acetic acid
-
10 mM Sodium hydroxide (B78521) (NaOH)
-
Water (deionized or distilled)
-
AKTA Purifier 100 with a BPG column (or equivalent anion exchange chromatography system)
-
Triethylammonium bicarbonate (TEAB) buffer (for purification)
Procedure:
-
Dissolution: Dissolve 10 g (20.5 mmol) of guanosine 5'-diphosphate in 200 mL of water.
-
pH Adjustment: Adjust the pH of the solution to 4.0 using glacial acetic acid.
-
Methylation: Over a period of 1 hour, add 20 mL (119.04 mmol) of dimethyl sulfate dropwise to the solution with constant stirring at room temperature.
-
Reaction Monitoring and pH Control: Allow the reaction to proceed for an additional hour. As the reaction progresses, the pH will tend to decrease. Maintain the pH between 3.8 and 4.0 by the dropwise addition of 10 mM NaOH. The reaction progress can be monitored by analytical HPLC, with over 98% methylation typically completed within two hours.[3]
-
Quenching and Extraction: After the reaction is complete, add 200 mL of chloroform to the reaction mixture. Extract the aqueous layer three times with 200 mL of chloroform each time in a separatory funnel to remove excess dimethyl sulfate.
-
Purification: The desired product, 7-methylguanosine 5'-diphosphate, can be purified by anion exchange chromatography. For instance, using a BPG column on an AKTA Purifier 100 system. Elute the product using a linear gradient of 0 to 1 M TEAB buffer.
-
Isolation: The fractions containing the pure m7GDP are pooled, and the solvent is removed under vacuum to yield the final product.
Quantitative Data for Chemical Synthesis of m7GDP
| Parameter | Value | Reference |
| Starting Material | Guanosine 5'-diphosphate (GDP) | [1][3] |
| Methylating Agent | Dimethyl sulfate (DMS) | [1][3] |
| Solvent | Water | [1][3] |
| Reaction pH | 3.8 - 4.0 | [1][3] |
| Reaction Temperature | Room Temperature | [1][3] |
| Reaction Time | 2 hours | [1][2] |
| Yield | > 96% | [1][2] |
Enzymatic Context: N7-Methylation in mRNA Capping
In biological systems, the 7-methylation of guanosine occurs as a critical step in the co-transcriptional modification of messenger RNA (mRNA), known as capping. This process is essential for mRNA stability, splicing, nuclear export, and translation initiation. The enzyme responsible for this methylation is mRNA (guanine-N7-)-methyltransferase (RNMT). It is important to note that the substrate for RNMT is not free GDP, but rather a guanosine cap that has already been added to the 5' end of the nascent mRNA chain (GpppN-RNA).
The enzymatic capping process proceeds in three main steps:
-
RNA 5'-triphosphatase removes the gamma-phosphate from the 5' end of the pre-mRNA.
-
Guanylyltransferase adds a guanosine monophosphate (GMP) to the 5' diphosphate (B83284) end of the RNA, forming a 5'-5' triphosphate linkage (GpppN-RNA).
-
mRNA (guanine-N7-)-methyltransferase transfers a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine (B1146940) base, forming the mature 7-methylguanosine cap (m7GpppN-RNA).
Quantitative Data for Enzymatic N7-Methylation of mRNA Cap
Recent kinetic characterization of human mRNA (guanine-N7)-methyltransferase has provided valuable quantitative data on its activity.
| Parameter | Value | Reference |
| Enzyme | Human RNA cap guanine-N7 methyltransferase (hRNMT) | [4] |
| Substrate 1 (Methyl Donor) | S-adenosylmethionine (SAM) | [4] |
| Km for SAM | Varies with RNA concentration | [4] |
| Substrate 2 (Methyl Acceptor) | GpppN-RNA | [4] |
| Km for RNA | Varies with SAM concentration | [4] |
| Optimal Reaction Conditions | Radiometric assay developed and optimized for HTS | [4] |
Visualizing the Processes
Workflow for Chemical Synthesis of m7GDP
Caption: Workflow for the chemical synthesis of m7GDP.
Enzymatic mRNA Capping Pathway
Caption: The enzymatic pathway of mRNA cap formation.
Role in Cellular Signaling: The eIF4E Pathway
The 7-methylguanosine cap is a critical recognition site for the eukaryotic initiation factor 4E (eIF4E), a key protein in the regulation of cap-dependent translation. The binding of eIF4E to the mRNA cap is a rate-limiting step in translation initiation and is tightly controlled by various signaling pathways, most notably the PI3K/Akt/mTOR pathway.
In this pathway, growth factor signaling activates mTOR, which then phosphorylates the 4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to eIF4E and prevent its association with the mRNA cap and other initiation factors. Upon phosphorylation by mTOR, 4E-BPs dissociate from eIF4E, allowing eIF4E to bind to the cap and recruit the translational machinery, thereby promoting protein synthesis. Overexpression or hyperactivation of eIF4E is a common feature in many cancers, leading to the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis.
eIF4E-Mediated Translation Initiation Signaling Pathway
Caption: Simplified eIF4E signaling pathway in translation initiation.
Conclusion
7-methylguanosine 5'-diphosphate is a vital research tool, and its efficient synthesis is of great importance. This guide has detailed a robust and high-yield chemical synthesis method for m7GDP, providing a clear experimental protocol and quantitative data. Furthermore, it has placed the 7-methylation of guanosine in its biological context within the enzymatic mRNA capping pathway and highlighted the pivotal role of the m7G cap in the eIF4E-mediated signaling pathway, which is a key regulator of protein synthesis and a significant target in drug development. This comprehensive overview serves as a valuable resource for researchers and professionals working in the fields of molecular biology, biochemistry, and therapeutic development.
References
physical and chemical properties of 7-Methylguanosine 5'-diphosphate
An in-depth examination of the physical, chemical, and biological properties of 7-Methylguanosine (B147621) 5'-diphosphate (m7GDP), a crucial molecule in eukaryotic mRNA processing and a valuable tool in drug development.
Core Physical and Chemical Properties
7-Methylguanosine 5'-diphosphate (m7GDP) is a modified purine (B94841) nucleotide that plays a pivotal role in the structure and function of eukaryotic messenger RNA. As the core component of the 5' cap, it is essential for mRNA stability, splicing, nuclear export, and translation initiation. This section summarizes its key physical and chemical characteristics.
| Property | Value |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate[1] |
| Synonyms | 7-Methyl-GDP, m7GDP, 7-methylguanosine diphosphate[1][] |
| Molecular Formula | C₁₁H₁₇N₅O₁₁P₂ (free acid)[1][3] |
| Molecular Weight | 457.23 g/mol (free acid basis)[1][3][] |
| Appearance | White to off-white solid powder[5][6] |
| Solubility | Soluble in water (50 mg/mL), yielding a clear to very slightly hazy, colorless to very faintly yellow solution[5][6] |
| Storage Conditions | Store at -20°C. Avoid freeze-thaw cycles.[][3] |
| Purity | Typically ≥92.5% or ≥95% as determined by HPLC[][3] |
Table 1: CAS Numbers for 7-Methylguanosine 5'-diphosphate and its Salts
| Form | CAS Number |
| Free Acid | 26467-11-8[], 117723-13-4[3][] |
| Sodium Salt | 104809-16-7[][3] |
| TEA Salt | 240137-50-2[] |
Table 2: Spectroscopic Properties
| Property | Value |
| λmax | 258/280 nm[3] |
| Molar Extinction Coefficient (ε) | 9.8/8.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl pH 7.5)[3] |
Biological Significance: The mRNA 5' Cap
In eukaryotes, the 5' end of newly transcribed messenger RNA is modified by the addition of a 7-methylguanosine cap. This process, known as capping, is a three-step enzymatic reaction that occurs co-transcriptionally.[7] The resulting m7G cap is crucial for several key aspects of mRNA metabolism, including pre-mRNA splicing, 3' end formation, nuclear export, protection from exonuclease degradation, and translation initiation.[8][9][10]
The cap structure is recognized by the nuclear cap-binding complex (CBC), which is composed of CBP20 and CBP80, and the cytosolic eukaryotic initiation factor 4E (eIF4E).[8][9] The binding of these proteins to the m7G cap facilitates the subsequent steps in gene expression.
Experimental Protocols
Chemical Synthesis of 7-Methylguanosine 5'-diphosphate
A common and efficient method for the synthesis of m7GDP involves the selective methylation of guanosine (B1672433) 5'-diphosphate (GDP).[11][12][13]
Materials:
-
Guanosine 5'-diphosphate (GDP), free acid or sodium salt
-
Dimethyl sulfate (B86663)
-
Glacial acetic acid
-
10 mM Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolve 10 g (20.5 mmol) of GDP in 200 mL of deionized water.[][11]
-
Adjust the pH of the solution to 4.0 with glacial acetic acid.[][11]
-
Over a period of 1 hour, add 20 mL (119.04 mmol) of dimethyl sulfate to the solution with constant stirring at room temperature.[][11]
-
Allow the reaction to proceed for an additional hour.[][11]
-
Maintain the pH of the reaction mixture between 3.8 and 4.0 by the dropwise addition of 10 mM NaOH.[][11]
-
Monitor the progress of the reaction by analytical HPLC. The methylation is typically complete within 2 hours.[]
-
To remove excess dimethyl sulfate, add 200 mL of chloroform to the reaction mixture and perform a liquid-liquid extraction using a separatory funnel. Repeat the extraction three times with 200 mL of chloroform each time.[]
Purification
The crude product can be purified by column chromatography.
Materials:
-
DEAE-Sephadex (A-25, HCO₃⁻ form) or a BPG column on an AKTA Purifier 100[][11]
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer (linear gradient from 0 to 1 M, pH 7.5)[]
Procedure:
-
Load the aqueous layer from the extraction onto a DEAE-Sephadex column (or a similar anion exchange resin).
-
Elute the product using a linear gradient of TEAB buffer at 4°C.[]
-
Collect the fractions containing the desired product.
-
To obtain the triethylammonium salt of m7GDP, dry the pooled fractions under a high vacuum.[]
Applications in Research and Drug Development
7-Methylguanosine 5'-diphosphate and its analogs are invaluable tools for studying the structure, function, and metabolism of mRNA 5'-cap structures.[14] They are frequently used in high-throughput screening assays to identify small molecule inhibitors of cap-dependent translation or cap-binding proteins, which are promising targets for novel therapeutics, particularly in oncology.[] Furthermore, m7GDP has been shown to have an inhibitory effect against certain viral infections, such as Flavivirus, making it a valuable asset in virology research.[] It also serves as a key intermediate in the synthesis of various mRNA cap analogs.[11][12][13]
References
- 1. 7-Methylguanosine 5'-diphosphate | C11H17N5O11P2 | CID 135659051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m7GDP - Solution, 7-Methyl Guanosines - Jena Bioscience [jenabioscience.com]
- 5. 7-Methylguanosine 5'-diphosphate sodium (7-Methyl-GDP sodium; m7GDP sodium) | Endogenous Metabolite | 104809-16-7 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Capping enzyme - Wikipedia [en.wikipedia.org]
- 8. scilit.com [scilit.com]
- 9. Structural basis of m7GpppG binding to the nuclear cap-binding protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5' N7-Methylguanosine-triphosphate (mCap) [biosyn.com]
- 11. tandfonline.com [tandfonline.com]
- 12. An industrial process for selective synthesis of 7-methyl guanosine 5'-diphosphate: versatile synthon for synthesis of mRNA cap analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
The 5'-5' Triphosphate Linkage: A Linchpin of mRNA Function and Therapeutic Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap is a defining feature of eukaryotic messenger RNA (mRNA), critical for its regulation, function, and ultimate fate within the cell. Central to this structure is the unique 5'-5' triphosphate linkage, a chemical bond that distinguishes mRNA from other RNA species and orchestrates a cascade of molecular events, from nuclear export to protein synthesis. For researchers in the fields of molecular biology, drug development, and RNA therapeutics, a comprehensive understanding of this linkage is paramount. This technical guide provides a detailed exploration of the 5'-5' triphosphate linkage in capped mRNA, covering its structure, synthesis, and profound implications for mRNA stability, translation initiation, and innate immune evasion.
The Structure of the 5' Cap and the 5'-5' Triphosphate Linkage
All eukaryotic mRNAs possess a cap structure at their 5' terminus, which consists of an N7-methylated guanosine (B1672433) (m7G) nucleotide linked to the first nucleotide of the RNA chain. This connection is not the canonical 3'-5' phosphodiester bond that polymerizes nucleic acids, but rather an inverted 5'-5' triphosphate bridge.[1][2] This unique linkage is fundamental to the cap's ability to protect the mRNA from 5' to 3' exonuclease degradation and to be specifically recognized by the cellular machinery.[1]
There are three primary cap structures, designated Cap 0, Cap 1, and Cap 2, which differ in the extent of methylation on the first few nucleotides of the mRNA transcript:
-
Cap 0 (m7GpppN): This is the foundational cap structure, where the m7G is linked to the first nucleotide (N) via the 5'-5' triphosphate bridge.[2]
-
Cap 1 (m7GpppNm): In higher eukaryotes, the ribose of the first nucleotide is methylated at the 2'-O position. This modification is crucial for the mRNA to be recognized as "self" by the innate immune system, thereby avoiding an antiviral response.[1][3]
-
Cap 2 (m7GpppNmpNm): Further methylation can occur at the 2'-O position of the second nucleotide, forming the Cap 2 structure.[2]
Biosynthesis of the 5'-5' Triphosphate Linkage
The formation of the 5' cap is a multi-step enzymatic process that occurs co-transcriptionally in the nucleus, shortly after the initiation of transcription by RNA polymerase II.[1][4] The synthesis of the Cap 0 structure involves three key enzymatic activities:
-
RNA Triphosphatase (TPase): This enzyme removes the terminal γ-phosphate from the 5'-triphosphate end of the nascent pre-mRNA transcript, leaving a diphosphate.[1][5]
-
RNA Guanylyltransferase (GTase): This enzyme catalyzes the addition of a guanosine monophosphate (GMP) moiety from a GTP molecule to the 5'-diphosphate of the pre-mRNA. This reaction forms the characteristic 5'-5' triphosphate linkage.[1][6]
-
Guanine-N7-Methyltransferase (MTase): Finally, this enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine (B1146940) base, creating the m7G of the Cap 0 structure.[1][5]
Further modification to a Cap 1 structure is carried out by a cap-specific 2'-O-methyltransferase, which adds a methyl group to the 2'-hydroxyl of the first nucleotide of the transcript.[1]
Functional Significance of the 5'-5' Triphosphate Linkage and the 5' Cap
The 5' cap, with its distinctive 5'-5' triphosphate linkage, is a master regulator of mRNA fate, influencing its stability, translation, and interaction with the innate immune system.
mRNA Stability
One of the primary functions of the 5' cap is to protect the mRNA from degradation by 5'→3' exonucleases.[1] The unconventional 5'-5' linkage is not a substrate for these enzymes, which are responsible for clearing uncapped or improperly processed RNAs. This protection significantly increases the half-life of the mRNA in the cytoplasm, allowing for multiple rounds of translation.
Cap-Dependent Translation Initiation
The 5' cap is essential for the recruitment of the translational machinery in a process known as cap-dependent translation initiation. The cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex.[2][7] The binding of eIF4E to the cap initiates a series of events that lead to the assembly of the 43S pre-initiation complex at the 5' end of the mRNA. This complex then scans along the 5' untranslated region (UTR) until it encounters the start codon, at which point the large ribosomal subunit joins, and protein synthesis begins.[8][9] The interaction between the cap-binding complex and the poly(A)-binding protein (PABP) at the 3' end of the mRNA circularizes the transcript, which is thought to enhance translation efficiency.[1][10]
Evasion of the Innate Immune System
The innate immune system has evolved mechanisms to detect foreign RNA, such as that from viral infections. Uncapped RNAs with a 5'-triphosphate group are recognized by cytosolic pattern recognition receptors like RIG-I, triggering an antiviral response that includes the production of type I interferons.[11][12] The presence of a Cap 1 structure, with its 2'-O-methylated first nucleotide, is a critical determinant for the host to distinguish its own mRNA from foreign RNA.[1][3] This "self" recognition prevents the activation of the innate immune response by endogenous mRNAs, a crucial consideration for the development of therapeutic mRNAs.
Data Presentation: Quantitative Analysis of mRNA Capping and Translation
The efficiency of capping and the resulting cap structure have a direct impact on the therapeutic efficacy of synthetic mRNA. The following tables summarize key quantitative data related to these parameters.
| Capping Method/Analog | Reported Capping Efficiency (%) | Notes | References |
| Post-transcriptional (Enzymatic) | ~100% | Considered the gold standard for achieving complete capping. | [13] |
| Co-transcriptional (mCap) | ~70% | Can be incorporated in both correct and reverse orientations, reducing the proportion of translatable mRNA. | [14] |
| Co-transcriptional (ARCA) | 66% - 91% | Anti-Reverse Cap Analog; designed for incorporation in the correct orientation. Efficiency can vary. | [7][14] |
| Co-transcriptional (CleanCap® AG) | >94% | A trinucleotide cap analog that results in a Cap 1 structure and high capping efficiency. | [15] |
| Cap Analog | Relative Translational Efficiency (compared to m7GpppG-capped mRNA) | References |
| b7Gp3G | 1.87 | [7] |
| b7m2Gp4G | 2.5 | [7] |
| m7Gp3m7G | 2.6 | [7] |
| b7m3'-OGp4G | 2.8 | [7] |
| m7Gp4m7G | 3.1 | [7] |
| mRNA Feature | Relative Stability (Half-life) | Experimental System | References |
| Capped mRNA | Significantly more stable | Xenopus oocytes | [16] |
| Uncapped mRNA | Highly pronounced degradation | Xenopus oocytes | [16] |
Experimental Protocols
A detailed understanding of the 5'-5' triphosphate linkage necessitates robust experimental methodologies. The following sections provide an overview of key protocols for the synthesis and analysis of capped mRNA.
Protocol 1: Post-Transcriptional Enzymatic Capping of in vitro Transcribed mRNA
This method involves the enzymatic addition of a cap structure to an uncapped mRNA transcript after in vitro transcription (IVT).
Materials:
-
Purified uncapped mRNA from IVT
-
Vaccinia Capping Enzyme
-
S-adenosylmethionine (SAM)
-
GTP
-
Reaction Buffer
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Combine the purified uncapped mRNA, reaction buffer, GTP, SAM, and RNase inhibitor in a nuclease-free microcentrifuge tube.
-
Add the Vaccinia Capping Enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for 1 hour.
-
To generate a Cap 1 structure, a subsequent reaction with a 2'-O-methyltransferase is required.[6]
-
Purify the capped mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns.
Protocol 2: Co-transcriptional Capping of mRNA using Cap Analogs
In this method, a cap analog is included in the IVT reaction, allowing for the simultaneous transcription and capping of the mRNA.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Cap analog (e.g., ARCA, CleanCap®)
-
NTPs (ATP, CTP, UTP, GTP)
-
Reaction Buffer
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Combine the linearized DNA template, reaction buffer, NTPs (with a specific, often lower, concentration of GTP to favor cap analog incorporation), cap analog, and RNase inhibitor in a nuclease-free microcentrifuge tube.[14]
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the capped mRNA.
Protocol 3: Analysis of Capping Efficiency by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of capping efficiency.
Procedure Outline:
-
mRNA Digestion: The mRNA sample is digested with an enzyme, such as RNase H, using a probe that targets the 5' end, to release a short oligonucleotide containing the cap structure.[5][17]
-
Chromatographic Separation: The resulting fragments are separated using reverse-phase ion-pair liquid chromatography.
-
Mass Spectrometry Analysis: The separated fragments are analyzed by a mass spectrometer to identify and quantify the capped and uncapped species based on their unique mass-to-charge ratios.[2][17]
-
Quantification: The capping efficiency is calculated as the percentage of the capped species relative to the total amount of 5' end fragments (capped and uncapped).[5]
Protocol 4: RNase Protection Assay for mRNA Stability
The RNase Protection Assay (RPA) is a sensitive method to determine the stability and half-life of a specific mRNA.
Procedure Outline:
-
Probe Synthesis: A radiolabeled antisense RNA probe complementary to the target mRNA is synthesized by in vitro transcription.
-
Hybridization: The labeled probe is hybridized in solution with the total RNA sample containing the target mRNA.
-
RNase Digestion: The mixture is treated with single-strand-specific RNases to digest any unhybridized probe and single-stranded RNA. The double-stranded RNA hybrids (probe:target mRNA) are protected from digestion.[18][19]
-
Analysis: The protected fragments are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the protected band is proportional to the amount of target mRNA present.
-
Half-life Determination: By performing the assay on RNA samples collected at different time points after transcriptional inhibition, the decay rate and half-life of the mRNA can be determined.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving the 5'-5' triphosphate linkage.
Caption: Enzymatic pathway of mRNA 5' cap synthesis, from a nascent transcript to a Cap 1 structure.
Caption: The central role of the 5' cap in recruiting the translation initiation machinery.
Caption: How the 5' cap status determines whether an mRNA is recognized by the innate immune system.
Conclusion
The 5'-5' triphosphate linkage is a cornerstone of mRNA biology, endowing the 5' cap with the properties necessary to orchestrate the life cycle of messenger RNA. Its unique chemical nature provides a platform for a multitude of regulatory interactions that are essential for gene expression in eukaryotes. For scientists and professionals in drug development, a deep and technical understanding of this linkage is not merely academic; it is fundamental to the rational design of effective and safe mRNA-based therapeutics. By mastering the principles of cap structure, synthesis, and function, researchers can better harness the power of mRNA to address a wide range of diseases.
References
- 1. Role of Translation Initiation Factor 4G in Lifespan Regulation and Age-related Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF4E, the mRNA cap-binding protein: from basic discovery to translational research. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 43S preinitiation complex - Wikipedia [en.wikipedia.org]
- 9. Transcriptome-Wide Analysis of Uncapped mRNAs in Arabidopsis Reveals Regulation of mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of eIF4G with poly(A)-binding protein stimulates translation and is critical for Xenopus oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leader-Containing Uncapped Viral Transcript Activates RIG-I in Antiviral Stress Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIG-I recognizes metabolite-capped RNAs as signaling ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Eukaryotic Translation Initiation Factor 4E (eIF4E) Binding Site and the Middle One-Third of eIF4GI Constitute the Core Domain for Cap-Dependent Translation, and the C-Terminal One-Third Functions as a Modulatory Region - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. Cap-dependent translation initiation in eukaryotes is regulated by a molecular mimic of eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reactome | Formation of the 43S pre-initiation complex [reactome.org]
- 19. RNase Protection Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription Using 7-Methylguanosine 5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro synthesis of 5'-capped messenger RNA (mRNA) utilizing the cap analog 7-Methylguanosine (B147621) 5'-diphosphate (m7G(5')pp(5')G). The presence of a 5' cap is critical for the stability, transport, and efficient translation of mRNA in eukaryotic cells, making this a vital step in the production of functional mRNA for research, therapeutic, and vaccine development.[1][2]
Introduction to Co-Transcriptional Capping
Co-transcriptional capping is a widely used method to produce 5'-capped mRNA in a single in vitro transcription (IVT) reaction.[1] This process involves the inclusion of a cap analog, such as m7G(5')pp(5')G, in the IVT mixture along with the four standard nucleotide triphosphates (NTPs). The bacteriophage RNA polymerase (e.g., T7, SP6, or T3) initiates transcription by incorporating the cap analog at the 5' end of the nascent RNA transcript.[1][3]
The 7-methylguanosine (m7G) cap structure plays a pivotal role in the lifecycle of an mRNA molecule by:
-
Protecting from Degradation: The cap structure shields the mRNA from exonuclease-mediated degradation, thereby increasing its stability.[1][4][5][]
-
Enhancing Translation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a crucial component of the translation initiation complex, leading to efficient protein synthesis.[1]
-
Facilitating Splicing and Nuclear Export: The cap is also involved in pre-mRNA splicing and the transport of mature mRNA from the nucleus to the cytoplasm.[1]
Due to these critical functions, it is imperative to cap in vitro transcribed mRNAs intended for applications such as microinjection, transfection, or in vitro translation experiments, as uncapped mRNAs are rapidly degraded within cells.[7]
Experimental Workflow for In Vitro Transcription with Co-Transcriptional Capping
The overall workflow for generating capped mRNA involves template preparation, the in vitro transcription reaction itself, and subsequent purification of the RNA product.
Caption: A generalized workflow for in vitro transcription of capped mRNA.
Key Considerations for Co-Transcriptional Capping
A critical aspect of co-transcriptional capping is the competition between the cap analog and GTP for the initiation of transcription. To favor the incorporation of the cap analog, the concentration of GTP in the reaction is typically reduced.
The ratio of cap analog to GTP is a key parameter to optimize. A higher ratio of cap analog to GTP results in a higher percentage of capped transcripts. However, high concentrations of the cap analog can also lead to a decrease in the overall yield of the transcription reaction.[7] A common starting point and a reasonable compromise between capping efficiency and RNA yield is a 4:1 ratio of cap analog to GTP.[7] It is also important to note that unincorporated cap analog can be a potent inhibitor of protein synthesis initiation and should be removed during RNA purification.[7]
Protocols
DNA Template Preparation
A high-quality, purified linear DNA template is essential for efficient in vitro transcription.[] The template must contain a bacteriophage promoter (e.g., T7, SP6, or T3) upstream of the sequence to be transcribed.
-
Plasmid DNA: Linearize the plasmid DNA with a restriction enzyme that produces blunt or 5' overhangs downstream of the desired RNA sequence.[9] Complete linearization is crucial to prevent transcriptional read-through. Purify the linearized template using a column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
PCR Products: PCR can be used to generate transcription templates. The forward primer should incorporate the full sequence of the desired RNA polymerase promoter.[9][10] It is recommended to use a high-fidelity DNA polymerase that generates blunt-ended products. Purify the PCR product to remove primers and other reaction components.
In Vitro Transcription Reaction
The following protocol is a general guideline for a 20 µL reaction. Reagent concentrations and incubation times may require optimization depending on the specific template and desired yield.
Reaction Components:
| Component | Final Concentration | 20 µL Reaction Volume |
| 5x Transcription Buffer | 1x | 4 µL |
| ATP, CTP, UTP Solution (10 mM each) | 2 mM each | 4 µL |
| GTP Solution (2 mM) | 0.2 mM | 2 µL |
| m7G(5')pp(5')G Cap Analog (40 mM) | 4 mM | 2 µL |
| Linear DNA Template | 0.5 - 1.0 µg | X µL |
| RNase Inhibitor (40 U/µL) | 1 U/µL | 0.5 µL |
| T7/SP6/T3 RNA Polymerase | Varies by enzyme | 2 µL |
| Nuclease-Free Water | - | Up to 20 µL |
Note on Cap Analog to GTP Ratio: The table above reflects a 10:1 molar ratio of Cap Analog to GTP when considering the final concentrations in the reaction mix. A 4:1 ratio is also frequently used and can be achieved by adjusting the concentrations of the stock solutions or the volumes added.[7]
Protocol:
-
Thaw all reaction components on ice.
-
Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine (B129725) in the transcription buffer:
-
Nuclease-Free Water
-
5x Transcription Buffer
-
NTPs and Cap Analog
-
RNase Inhibitor
-
DNA Template
-
RNA Polymerase
-
-
Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 hours. Longer incubation times may increase yield for some templates.
-
(Optional) To check the transcription products, run a small aliquot (1 µL) on an agarose (B213101) gel.
Post-Transcription Processing
DNase Treatment:
To remove the DNA template, add 1 µL of RNase-free DNase I to the 20 µL transcription reaction. Mix gently and incubate at 37°C for 15-30 minutes.
RNA Purification:
It is essential to purify the synthesized RNA to remove the DNA template, enzymes, salts, and unincorporated NTPs and cap analog.
-
Lithium Chloride (LiCl) Precipitation: This method is effective for removing unincorporated nucleotides and most proteins.[11] However, it may not be efficient for precipitating RNAs smaller than 300 nucleotides.
-
Column-Based Purification: Several commercial kits are available for purifying RNA from enzymatic reactions. These methods are generally fast and provide high-purity RNA suitable for most downstream applications.
-
Phenol-Chloroform Extraction and Ethanol Precipitation: A traditional method that yields high-purity RNA.
Quality Control
Assess the integrity and quantity of the purified RNA.
-
Agarose Gel Electrophoresis: Run the purified RNA on a denaturing or non-denaturing agarose gel to check for a distinct band corresponding to the expected transcript size.
-
UV Spectrophotometry: Determine the concentration and purity of the RNA by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Signaling Pathway and Logical Relationships
The logical relationship for initiating co-transcriptional capping is dependent on the competition between the cap analog and GTP for the RNA Polymerase initiation site.
Caption: Competition between cap analog and GTP for transcription initiation.
By following these protocols and considering the key optimization parameters, researchers can successfully synthesize high-quality 5'-capped mRNA for a wide range of applications in molecular biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. 5' N7-Methylguanosine-triphosphate (mCap) [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. neb.com [neb.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 9. babraham.ac.uk [babraham.ac.uk]
- 10. protocols.io [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Co-transcriptional Capping of mRNA with 7-Methylguanosine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the co-transcriptional capping of messenger RNA (mRNA) using 7-methylguanosine (B147621) (m7G) cap analogs. The 5' cap is a critical modification for the stability, translation, and reduced immunogenicity of mRNA, making it an essential consideration in the development of mRNA-based therapeutics and vaccines.
Introduction to Co-transcriptional Capping
Co-transcriptional capping is a streamlined method for producing 5'-capped mRNA in a single in vitro transcription (IVT) reaction.[1][2] This process involves the inclusion of a cap analog, such as 7-methylguanosine 5'-triphosphate-5'-guanosine (m7G(5')ppp(5')G or mCap), or advanced versions like Anti-Reverse Cap Analogs (ARCAs) and CleanCap® reagents, in the IVT mixture.[1][] The cap analog competes with GTP for initiation of transcription by a phage RNA polymerase (e.g., T7, SP6), leading to its incorporation at the 5' end of the nascent mRNA transcript.[1][4]
This method offers a significant advantage over post-transcriptional capping by eliminating subsequent enzymatic steps and purification, thereby saving time and resources.[2] The efficiency of co-transcriptional capping is influenced by the choice of cap analog, its concentration relative to GTP, and the promoter sequence of the DNA template.[4][5]
Cap Analog Technologies: A Comparative Overview
Several types of cap analogs are available for co-transcriptional capping, each with distinct characteristics impacting capping efficiency and the quality of the resulting mRNA.
| Cap Analog Technology | Cap Structure | Typical Capping Efficiency | Key Advantages | Considerations |
| Standard Cap Analog (m7GpppG) | Cap-0 | ~70% (variable) | Cost-effective. | Can be incorporated in the reverse orientation, leading to a non-functional cap.[6] Yields can be lower due to GTP competition.[4] |
| Anti-Reverse Cap Analog (ARCA) | Cap-0 | 50-80% | Modified to prevent reverse incorporation, resulting in a higher proportion of correctly capped mRNA and improved translation efficiency.[1][6] | Capping efficiency is still not optimal.[2] Requires an additional enzymatic step to convert Cap-0 to Cap-1.[2] |
| Trinucleotide Cap Analogs (e.g., CleanCap® AG) | Cap-1 | >95% | High capping efficiency in a single step.[][7] Produces a Cap-1 structure, which can enhance translation and help evade the innate immune response.[7][8] | May require specific promoter sequences (e.g., AG initiation site for CleanCap® AG).[9] Can be more expensive and may have licensing requirements.[2] |
Experimental Protocols
General Guidelines for In Vitro Transcription
-
To prevent RNase contamination, always wear gloves and use nuclease-free tubes and reagents.[9]
-
Thaw all reaction components at room temperature, but keep enzymes on ice.[8]
-
Mix reagents thoroughly by pipetting and centrifuge briefly to collect the contents at the bottom of the tube before incubation.[8]
Protocol for Co-transcriptional Capping using a Standard Cap Analog (e.g., m7G(5')ppp(5')G)
This protocol is a general guideline and may require optimization based on the specific template and desired yield. The key to successful co-transcriptional capping is to maintain a higher concentration of the cap analog relative to GTP. A commonly used ratio is 4:1 (cap analog:GTP).[4]
Reaction Setup (20 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP, CTP, UTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| GTP (100 mM) | 0.2 µL | 1 mM |
| Cap Analog (e.g., m7G(5')ppp(5')G, 40 mM) | 2 µL | 4 mM |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
Procedure:
-
Assemble the reaction at room temperature in the order listed above.
-
Mix thoroughly by gentle pipetting.
-
Incubate at 37°C for 2 hours.[8] Longer incubation times may not necessarily increase the yield of full-length transcripts.
-
(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[9]
-
Purify the synthesized mRNA using a suitable RNA cleanup kit or lithium chloride precipitation.[8][10]
Protocol for Co-transcriptional Capping using CleanCap® AG Reagent
This protocol is adapted for the use of a trinucleotide cap analog and requires a specific transcription initiation site in the DNA template.[9]
Important Note on Template Sequence: The use of CleanCap® AG requires the DNA template to have a T7 promoter followed by an "AG" initiation sequence instead of the standard "GG".[9]
Reaction Setup (40 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-free Water | Variable | - |
| T7 RNA Polymerase Mix | 20 µL | - |
| Linearized DNA Template (0.5 µg) | Variable | - |
| CleanCap® Reagent AG | 4 µL | - |
| Total Volume | 40 µL |
Note: This is a generalized example based on available protocols. Refer to the manufacturer's specific instructions for precise component concentrations and volumes.
Procedure:
-
Set up the reaction at room temperature in the specified order.[8]
-
Mix thoroughly and incubate at 37°C for 2 hours.[8]
-
Proceed with optional DNase treatment and subsequent purification of the synthesized mRNA.[8]
Quality Control and Analysis
The efficiency of capping can be assessed using various methods, including:
-
Fluorescent Labeling: A fluorescent marker can be attached to the 5' cap, and the fluorescence level will be proportional to the capping efficiency.[]
-
Ribozyme Assays: These assays use a ribozyme to cleave the mRNA near the 5' end, generating short cleavage products that can be analyzed to distinguish between capped and uncapped ends.[]
-
LC-MS/MS Analysis: This provides a highly accurate and quantitative assessment of capping efficiency.[11]
Diagrams
Co-transcriptional Capping Workflow
Caption: Workflow for co-transcriptional capping of mRNA.
Mechanism of Co-transcriptional Capping
Caption: Competition of cap analog and GTP during transcription initiation.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Co-transcriptional capping [takarabio.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Why Co-Transcriptional Capping - Areterna LLC [areterna.com]
- 6. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficient Co-transcriptional Capping of mRNA using 7-Methylguanosine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to achieving high-efficiency co-transcriptional capping of in vitro transcribed (IVT) messenger RNA (mRNA) using 7-methylguanosine (B147621) (m7G) cap analogs. Detailed protocols, quantitative data, and workflow diagrams are presented to enable the production of high-quality capped mRNA for research, therapeutic, and drug development applications.
Introduction
The 5' cap is a critical modification of eukaryotic mRNA, essential for its stability, efficient translation, and protection from exonuclease degradation.[1] Co-transcriptional capping, the process of incorporating a cap analog during IVT, offers a streamlined method for producing capped mRNA in a single reaction. The efficiency of this process is highly dependent on the choice of cap analog and the reaction conditions, particularly the concentration of the cap analog relative to GTP. This document outlines the principles and protocols for optimizing co-transcriptional capping.
Quantitative Data: Capping Efficiency of m7G Analogs
The selection of a cap analog and its concentration relative to GTP are critical parameters that influence both capping efficiency and overall mRNA yield. Below is a summary of quantitative data for commonly used cap analogs.
Table 1: Capping Efficiency and Yield with Varying Cap Analog to GTP Ratios
| Cap Analog | Cap:GTP Ratio | Cap Analog Conc. (mM) | GTP Conc. (mM) | Capping Efficiency (%) | Relative mRNA Yield | Reference(s) |
| m7G(5')ppp(5')G | 4:1 | 4.0 | 1.0 | ~80 | Lower | [2][3] |
| 2:1 | - | - | 60 - 80 | Moderate | [2] | |
| 1:1 | - | - | <60 | Higher | [2] | |
| ARCA | 4:1 | 4.0 | 1.0 | ~88 (WT T7 RNAP) | Lower | [3][4] |
| 1:1.2 | 5.0 | 1.0 | ~100 (Engineered T7) | Lower | [4] | |
| 1:5 | 1.0 | 5.0 | ~26 (WT T7 RNAP) | Higher | [4] | |
| 1:5 | 1.0 | 5.0 | ~88 (Engineered T7) | Higher | [4] | |
| CleanCap® AG | N/A | 4.0 | 5.0 | >95 | High | [3][] |
Note: The total NTP concentration in these reactions is typically maintained. The reduction in GTP is compensated by an increase in the cap analog concentration. Newer technologies like CleanCap® do not require a reduction in GTP concentration, thus maintaining high mRNA yields.[3][]
Experimental Protocols
Protocol 1: Co-transcriptional Capping of mRNA using Standard m7G or ARCA Cap Analogs
This protocol is designed for a standard 20 µL in vitro transcription reaction and can be scaled as needed.
1. Template Preparation:
-
Linearize plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that generates blunt or 5'-overhanging ends.
-
Purify the linearized DNA template using a spin column or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[3]
-
Resuspend the purified DNA in nuclease-free water at a concentration of 0.5-1 µg/µL.
2. In Vitro Transcription Reaction Setup:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 10X Transcription Buffer | 2.0 | 1X |
| ATP (100 mM) | 2.0 | 10 mM |
| CTP (100 mM) | 2.0 | 10 mM |
| UTP (100 mM) | 2.0 | 10 mM |
| GTP (25 mM) | 0.4 | 0.5 mM |
| Cap Analog (e.g., ARCA, 50 mM) | 4.0 | 10 mM (20:1 ratio to GTP) |
| Linearized DNA Template | 1.0 µg | 50 ng/µL |
| T7 RNA Polymerase Mix | 2.0 | - |
| Total Volume | 20 |
-
Mix gently by pipetting up and down and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
3. DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.[6]
4. mRNA Purification:
-
Purify the mRNA using lithium chloride precipitation, a spin column-based kit, or magnetic beads according to the manufacturer's instructions.[7][]
-
Resuspend the purified mRNA in nuclease-free water.
5. Quality Control:
-
Assess the integrity and size of the mRNA transcript by agarose (B213101) gel electrophoresis.
-
Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Capping efficiency can be determined using methods such as LC-MS analysis of digested mRNA fragments or specialized kits.[][9]
Visualizations
Logical Relationship of Capping Reaction Components
Caption: Interplay of cap analog and GTP concentrations on capping efficiency and mRNA yield.
Experimental Workflow for Co-transcriptional Capping
Caption: Step-by-step workflow for producing co-transcriptionally capped mRNA.
Signaling Pathway: Role of the 5' Cap in Translation Initiation
Caption: The m7G cap is recognized by eIF4E to initiate translation.
References
Application Notes and Protocols for the Incorporation of 7-Methylguanosine 5'-Diphosphate into mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of a 7-methylguanosine (B147621) (m7G) cap structure at the 5' end of messenger RNA (mRNA) synthesized in vitro. The presence of a 5' cap is critical for the stability, efficient translation, and reduced immunogenicity of mRNA, making it an essential consideration for research, therapeutic, and vaccine development. This document details the primary methodologies for mRNA capping, including post-transcriptional enzymatic capping and co-transcriptional capping with cap analogs. Detailed protocols for in vitro transcription (IVT), capping reactions, and analytical procedures to assess capping efficiency are provided.
Introduction to mRNA Capping
The 5' cap is a hallmark of eukaryotic mRNA, consisting of a 7-methylguanosine nucleotide linked to the first nucleotide of the mRNA chain via an unusual 5'-5' triphosphate bridge. This structure is crucial for several biological processes:
-
Protection from Degradation: The cap structure protects the mRNA from exonucleolytic degradation, thereby increasing its stability and half-life within the cell.[][2]
-
Enhanced Translation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex, which facilitates ribosome recruitment and efficient protein synthesis.[][2]
-
Nuclear Export: The cap plays a role in the transport of mature mRNA from the nucleus to the cytoplasm.
-
Immune Evasion: A specific type of cap structure, known as Cap 1, helps the cell distinguish its own mRNA from foreign RNA, thereby preventing an innate immune response.[][2]
For the synthesis of functional mRNA for therapeutic or research purposes, the incorporation of a 5' cap is a critical quality attribute.
Methodologies for mRNA Capping
There are two primary strategies for capping in vitro transcribed mRNA: post-transcriptional enzymatic capping and co-transcriptional capping using cap analogs.
Post-Transcriptional Enzymatic Capping: This method involves the synthesis of uncapped mRNA with a 5'-triphosphate end, followed by a separate enzymatic reaction to add the cap structure. The most commonly used enzyme is the Vaccinia Capping Enzyme (VCE), which possesses three enzymatic activities: RNA triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase.[2] More recently, Faustovirus Capping Enzyme (FCE) has emerged as an alternative with a broader temperature range and higher activity.[2] This method can produce both Cap 0 and Cap 1 structures with high efficiency.
Co-transcriptional Capping: In this approach, a cap analog is included in the in vitro transcription reaction and is incorporated as the first nucleotide of the transcript by the RNA polymerase.[3] This method simplifies the workflow by combining transcription and capping into a single step.[3] Various cap analogs are available, including m7GpppG (mCap), Anti-Reverse Cap Analogs (ARCAs), and trinucleotide cap analogs like CleanCap® Reagent AG.[3] The choice of cap analog can influence capping efficiency, yield, and the type of cap structure (Cap 0 or Cap 1) obtained.[3][4]
Data Presentation: Comparison of Capping Methodologies
The choice of capping strategy can significantly impact the yield, capping efficiency, and translational activity of the resulting mRNA. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Capping Efficiency and mRNA Yield
| Capping Method | Cap Analog/Enzyme | Capping Efficiency (%) | Relative mRNA Yield | Cap Structure |
| Co-transcriptional | m7GpppG (mCap) | ~70% | Lower | Cap 0 |
| Co-transcriptional | ARCA | 50-80% | Lower | Cap 0 |
| Co-transcriptional | CleanCap® Reagent AG | >95% | High | Cap 1 |
| Post-transcriptional | Vaccinia Capping Enzyme (VCE) | >95% | High (separate reaction) | Cap 0/Cap 1 |
| Post-transcriptional | Faustovirus Capping Enzyme (FCE) | >95% | High (separate reaction) | Cap 0/Cap 1 |
*Requires the addition of a 2'-O-methyltransferase for Cap 1 formation.
Table 2: Impact of Cap Structure on Translation Efficiency
| Cap Structure | Relative Translation Efficiency | Notes |
| Uncapped | Very Low | Rapidly degraded and not efficiently translated. |
| Cap 0 (m7GpppN) | Moderate | Sufficient for translation initiation but can be recognized by the innate immune system.[] |
| Cap 1 (m7GpppNm) | High | Enhanced translation efficiency and reduced immunogenicity compared to Cap 0.[] |
Experimental Protocols
Protocol 1: In Vitro Transcription of Uncapped mRNA
This protocol describes the synthesis of uncapped mRNA with a 5'-triphosphate end, which is the substrate for post-transcriptional enzymatic capping.
Materials:
-
Linearized DNA template with a T7 promoter
-
Nuclease-free water
-
T7 RNA Polymerase
-
Ribonucleotide solution mix (ATP, CTP, GTP, UTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
Transcription Buffer (10X) - 2 µL
-
ATP, CTP, GTP, UTP (e.g., 100 mM each) - 2 µL of each
-
Linearized DNA template (0.5-1.0 µg) - X µL
-
RNase Inhibitor - 1 µL
-
T7 RNA Polymerase - 2 µL
-
-
Mix gently by pipetting up and down and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
-
To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantify the RNA concentration using a spectrophotometer or a fluorescence-based assay.
Protocol 2: Post-Transcriptional Enzymatic Capping with Vaccinia Capping Enzyme (VCE)
This protocol describes the addition of a Cap 0 structure to the 5' end of uncapped mRNA.
Materials:
-
Purified uncapped mRNA (from Protocol 1)
-
Nuclease-free water
-
Vaccinia Capping Enzyme (VCE)
-
10X Capping Buffer
-
GTP solution
-
S-adenosylmethionine (SAM)
-
RNase inhibitor
Procedure:
-
In a nuclease-free tube, combine the following reagents on ice:
-
Nuclease-free water to a final volume of 50 µL
-
Purified uncapped mRNA (up to 20 µg) - X µL
-
10X Capping Buffer - 5 µL
-
GTP (e.g., 10 mM) - 2.5 µL
-
SAM (e.g., 32 mM) - 1.5 µL
-
RNase Inhibitor - 1 µL
-
Vaccinia Capping Enzyme - 2 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 1 hour.
-
Purify the capped mRNA using a purification kit or precipitation to remove the enzyme and reaction components.
-
(Optional) For Cap 1 synthesis, a subsequent reaction with a 2'-O-methyltransferase is required. Follow the manufacturer's protocol for the specific enzyme.
Protocol 3: Co-transcriptional Capping with CleanCap® Reagent AG
This protocol describes the synthesis of Cap 1 mRNA in a single transcription reaction. Note that this method requires a specific "AG" initiation sequence immediately following the T7 promoter in the DNA template.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG sequence
-
Nuclease-free water
-
T7 RNA Polymerase
-
Ribonucleotide solution mix (ATP, CTP, GTP, UTP)
-
CleanCap® Reagent AG
-
Transcription buffer
-
RNase inhibitor
-
DNase I
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature:
-
Nuclease-free water to a final volume of 20 µL
-
Transcription Buffer (10X) - 2 µL
-
ATP, CTP, UTP (e.g., 100 mM each) - 2 µL of each
-
GTP (e.g., 100 mM) - 0.75 µL
-
CleanCap® Reagent AG (e.g., 100 mM) - 3 µL
-
Linearized DNA template (0.5-1.0 µg) - X µL
-
RNase Inhibitor - 1 µL
-
T7 RNA Polymerase - 2 µL
-
-
Mix gently and incubate at 37°C for 2 hours.
-
Add 2 µL of DNase I and incubate for an additional 15 minutes at 37°C.
-
Purify the capped mRNA.
Protocol 4: Analysis of Capping Efficiency using a Ribozyme Cleavage Assay
This protocol provides a method to determine the percentage of capped mRNA in a sample.
Materials:
-
Capped mRNA sample
-
Specifically designed DNA-RNA hybrid ribozyme
-
Reaction buffer containing MgCl₂
-
Nuclease-free water
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or LC-MS instrument
Procedure:
-
Ribozyme Annealing and Cleavage:
-
In a nuclease-free tube, mix the capped mRNA and the ribozyme in a molar ratio optimized for efficient cleavage (e.g., 1:1 to 1:10 mRNA:ribozyme).[5]
-
Add the reaction buffer containing Mg²⁺.
-
Incubate at 37°C for 1-2 hours to allow for ribozyme cleavage.[6] The ribozyme will cleave the mRNA at a specific site, generating a short 5' fragment.
-
-
Purification of Cleavage Products:
-
Analysis:
-
Denaturing PAGE: Resolve the purified 5' fragments on a high-resolution denaturing polyacrylamide gel. The capped and uncapped fragments will have different electrophoretic mobilities, allowing for their separation and quantification by densitometry.
-
LC-MS Analysis: Alternatively, analyze the purified fragments by liquid chromatography-mass spectrometry (LC-MS). The mass difference between the capped and uncapped fragments allows for their precise identification and quantification.
-
-
Calculation of Capping Efficiency:
-
Capping Efficiency (%) = [Intensity of Capped Fragment / (Intensity of Capped Fragment + Intensity of Uncapped Fragment)] x 100
-
Visualizations
Signaling Pathway: Cap-Dependent Translation Initiation
The 5' cap is essential for the initiation of translation. The cap-binding protein eIF4E recognizes and binds to the m7G cap, which then recruits other initiation factors to form the eIF4F complex. This complex unwinds the 5' untranslated region (UTR) of the mRNA and facilitates the recruitment of the 40S ribosomal subunit, initiating protein synthesis.
Caption: Cap-dependent translation initiation pathway.
Experimental Workflow: mRNA Synthesis and Capping
This workflow outlines the key steps involved in producing capped mRNA, from the DNA template to the final purified product.
Caption: Experimental workflow for mRNA synthesis and capping.
Logical Relationship: Choosing a Capping Strategy
The selection of an appropriate capping strategy depends on several factors, including the scale of production, cost considerations, intellectual property (IP) landscape, and the desired final cap structure.
Caption: Decision tree for selecting an mRNA capping strategy.
References
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 4. Co-transcriptional capping [takarabio.com]
- 5. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-transcriptional Capping with 7-Methylguanosine 5'-diphosphate in T7 In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 7-Methylguanosine 5'-diphosphate (m7G(5')pp(5')G), commonly known as Anti-Reverse Cap Analog (ARCA), for the co-transcriptional capping of messenger RNA (mRNA) synthesized via T7 in vitro transcription (IVT). This document outlines the principles of ARCA-mediated capping, presents key performance data, and offers a detailed protocol for its implementation in a laboratory setting.
Introduction to Co-transcriptional Capping with ARCA
The 5' cap is a critical modification of eukaryotic mRNA, essential for its stability, nuclear export, and efficient translation into protein. In vitro transcribed mRNA intended for therapeutic or research applications must be capped to be biologically active. Co-transcriptional capping with cap analogs is a widely used method where the cap structure is incorporated during the transcription reaction itself.
ARCA is a modified guanosine (B1672433) dinucleotide cap analog designed to be incorporated in the correct orientation at the 5' end of the transcript by T7 RNA polymerase. Unlike the standard cap analog (m7GpppG), ARCA contains a 3'-O-methyl group on the 7-methylguanosine, which prevents it from being incorporated in the reverse, non-functional orientation. This ensures that a higher proportion of the capped mRNA is translatable. However, the use of ARCA typically involves a higher ratio of cap analog to GTP, which can lead to a reduction in the overall yield of full-length mRNA transcripts. ARCA incorporation results in a Cap-0 structure, which can be subsequently converted to a Cap-1 structure by an additional enzymatic step if required for enhanced translational efficiency and reduced immunogenicity in certain applications.
Quantitative Data Summary
The efficiency of co-transcriptional capping and the resulting RNA yield are critical parameters in mRNA production. The following table summarizes typical quantitative data for different capping strategies, providing a basis for comparison.
| Capping Method | Cap Analog | Typical Capping Efficiency | Key Characteristics |
| Co-transcriptional | m7GpppG (mCap) | ~70% | Can be incorporated in both correct and reverse orientations (~50% of capped mRNA is untranslatable). Requires a high cap:GTP ratio (e.g., 4:1), which reduces RNA yield.[1] |
| Co-transcriptional | m7G(5')pp(5')G (ARCA) | 50–80% | Incorporated only in the correct orientation, ensuring all capped mRNAs are translatable.[1][2] Also requires a high cap:GTP ratio, leading to lower RNA yields compared to post-transcriptional capping.[1][3] Produces a Cap-0 structure.[2] |
| Co-transcriptional | CleanCap® Reagent AG | >95% | A trinucleotide cap analog that results in a Cap-1 structure in a single reaction.[1][2] Does not require a reduced GTP concentration, leading to higher RNA yields.[3] |
| Post-transcriptional | Enzymatic (e.g., Vaccinia Capping Enzyme) | ~100% | Involves separate enzymatic reactions after transcription to add the cap structure.[4] Can produce Cap-0 or Cap-1 structures.[1] Results in the highest RNA yield as the transcription reaction is not compromised by cap analogs.[4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
References
Preparation of Capped mRNA for Microinjection Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microinjection is a powerful technique for the introduction of messenger RNA (mRNA) into living cells to study gene function, protein expression, and cellular signaling pathways. The success of these experiments hinges on the quality and integrity of the in vitro transcribed (IVT) mRNA. This document provides detailed application notes and protocols for the preparation of high-quality, capped mRNA suitable for microinjection into model systems such as zebrafish embryos and Xenopus oocytes. Proper 5' capping is crucial for mRNA stability, efficient translation, and minimizing the innate immune response of the injected cells.[1][]
Data Presentation: Quantitative Parameters for Capped mRNA Synthesis and Microinjection
The following table summarizes key quantitative data gathered from various sources to guide researchers in optimizing their capped mRNA synthesis and microinjection experiments.
| Parameter | Method/Condition | Typical Value/Range | Organism/System |
| mRNA Yield | Standard In Vitro Transcription (IVT) | 20-60 µg per 20 µL reaction | General |
| High-Yield IVT Kits (e.g., MEGAscript™) | Up to 180 µg per 20 µL reaction | General | |
| Optimized IVT Reactions | Can exceed 100 µg per 20 µL reaction[3] | General | |
| Capping Efficiency | Co-transcriptional (ARCA) | 50-80%[4] | In Vitro |
| Co-transcriptional (CleanCap®) | >95%[][3] | In Vitro | |
| Post-transcriptional (Enzymatic) | 88-98%[5] | In Vitro | |
| Microinjection Concentration | Zebrafish Embryos | 100 - 800 ng/µL[6][7] | Zebrafish |
| Xenopus Oocytes | 50 nM (approx. 50-100 ng/µL depending on mRNA size)[1] | Xenopus | |
| Microinjection Volume | Zebrafish Embryos | ~1-2 nL | Zebrafish |
| Xenopus Oocytes | Up to 50 nL (cytoplasm)[8] | Xenopus |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation of capped mRNA.
Part 1: DNA Template Preparation
High-quality, linear DNA template is a prerequisite for successful in vitro transcription.
-
Plasmid Linearization:
-
Digest the plasmid DNA containing the gene of interest with a suitable restriction enzyme to create a linear template. The enzyme should cut downstream of the 3' untranslated region (UTR) and poly(A) signal.
-
Ensure complete digestion by following the enzyme manufacturer's protocol.
-
-
Template Purification:
-
Purify the linearized DNA template using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Assess the purity and concentration of the linearized template using a spectrophotometer (A260/A280 ratio should be ~1.8).
-
Verify the integrity and complete linearization of the template by running an aliquot on an agarose (B213101) gel.
-
Part 2: In Vitro Transcription (IVT)
This protocol is based on a standard T7 RNA polymerase-driven reaction. Adjustments may be necessary based on the specific kit and reagents used.
-
Reaction Assembly:
-
On ice, combine the following components in a nuclease-free microcentrifuge tube in the order listed. Volumes are for a standard 20 µL reaction and can be scaled up as needed.
-
Nuclease-Free Water: to 20 µL
-
10X Transcription Buffer: 2 µL
-
ATP, CTP, UTP Solution (10 mM each): 2 µL
-
GTP Solution (10 mM): 1 µL
-
Cap Analog (e.g., ARCA or CleanCap®): 4 µL (if using co-transcriptional capping)
-
Linearized DNA Template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Gently mix the components by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to the accumulation of truncated products.
-
Part 3: Post-Transcriptional Capping (if not performed co-transcriptionally)
This step is necessary if a cap analog was not included in the IVT reaction.
-
Capping Reaction Assembly:
-
To the 20 µL IVT reaction, add the following components:
-
Nuclease-Free Water: 63 µL
-
10X Capping Buffer: 10 µL
-
GTP (10 mM): 1 µL
-
S-adenosylmethionine (SAM, 32 mM): 1 µL
-
Vaccinia Capping Enzyme: 5 µL
-
-
-
Incubation:
-
Incubate at 37°C for 30-60 minutes.
-
Part 4: Poly(A) Tailing
A poly(A) tail is essential for mRNA stability and translational efficiency. While it can be encoded in the DNA template, enzymatic addition is also common.
-
Poly(A) Tailing Reaction Assembly:
-
To the capped mRNA, add the following:
-
10X Poly(A) Polymerase Buffer: 10 µL
-
ATP (10 mM): 10 µL
-
Poly(A) Polymerase: 4 µL
-
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.
-
Part 5: mRNA Purification
Purification removes unincorporated nucleotides, enzymes, and the DNA template.
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to degrade the DNA template.
-
-
Lithium Chloride (LiCl) Precipitation:
-
Add a solution of LiCl to a final concentration of 2.5 M.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with ice-cold 70% ethanol to remove residual salts.
-
Centrifuge again, discard the supernatant, and air-dry the pellet for a few minutes. Do not over-dry as it can be difficult to resuspend.
-
Resuspend the purified mRNA in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Part 6: Quality Control
Assess the quality and quantity of the synthesized mRNA before microinjection.
-
Quantification:
-
Measure the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
-
Integrity Analysis:
-
Run an aliquot of the purified mRNA on a denaturing agarose gel or use a bioanalyzer to check for a single, sharp band corresponding to the expected size of the transcript. The absence of smearing indicates high integrity.
-
-
Storage:
-
Aliquot the purified mRNA into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
Visualizations
Experimental Workflow for Capped mRNA Synthesis
Caption: Workflow for the synthesis of capped and polyadenylated mRNA.
Generalized Signaling Pathway Post-mRNA Microinjection
References
- 1. Visualization of mRNA Localization in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Transcription Kits for Synthesizing High Yield mRNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Co-transcriptional capping [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microinjection Method for Analyzing Zebrafish Early Stage Oocytes [frontiersin.org]
- 7. Microinjection of mRNA and Morpholino Antisense Oligonucleotides in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5' Capped RNA Molecules for In vitro Translation Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap is a critical modification of eukaryotic messenger RNA (mRNA) that is essential for its stability, transport, and efficient translation into protein.[][2] For in vitro applications, such as in vitro translation systems, protein production for therapeutic use, and mRNA-based vaccines, synthetic RNA molecules must possess a 5' cap structure to ensure optimal performance.[][3] These application notes provide a comprehensive overview and detailed protocols for the two primary methods of synthesizing 5' capped RNA: co-transcriptional capping and post-transcriptional enzymatic capping.
Principle of 5' Capping
The 5' cap consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA chain through an unconventional 5'-to-5' triphosphate bridge.[4] This structure, referred to as "Cap 0," is crucial for the recruitment of the ribosomal machinery to initiate translation.[5] In higher eukaryotes, further methylation of the 2'-hydroxyl group of the first and sometimes second nucleotide creates "Cap 1" and "Cap 2" structures, respectively.[2][3][6] The Cap 1 structure is particularly important for avoiding the innate immune response in vivo by marking the mRNA as "self".[2][7]
Methods for 5' Capping of Synthetic RNA
There are two main strategies for producing 5' capped RNA in vitro:
-
Co-transcriptional Capping: In this method, a cap analog is included in the in vitro transcription (IVT) reaction. The RNA polymerase incorporates the cap analog at the beginning of the RNA transcript.[][3] This approach is straightforward as it combines transcription and capping into a single step.[3]
-
Post-transcriptional Enzymatic Capping: This method involves a two-step process. First, an uncapped RNA molecule is synthesized via IVT. Subsequently, capping enzymes are used to add the 5' cap structure in a separate reaction.[3][] This method offers greater control over the capping process and can achieve higher capping efficiencies.[9][10]
Comparison of Capping Methods
| Feature | Co-transcriptional Capping | Post-transcriptional Enzymatic Capping |
| Workflow | Single-step reaction | Multi-step process (IVT followed by capping reaction)[3] |
| Capping Efficiency | Varies depending on the cap analog (50% to >95%)[][11] | Generally high, approaching 100% with optimization[9][12] |
| Yield of Capped RNA | Can be lower due to competition between the cap analog and GTP[13][14] | Higher yields of capped RNA are often achieved[14] |
| Cap Structure | Can produce Cap 0 or Cap 1 depending on the analog used (e.g., ARCA for Cap 0, CleanCap® for Cap 1)[][11] | Can generate Cap 0 and subsequently Cap 1 structures with the appropriate enzymes[] |
| Cost | Can be more cost-effective for some applications, though advanced cap analogs can be expensive[15] | Can be more expensive due to the cost of capping enzymes[7][15] |
| Scalability | Highly scalable and amenable to large-scale production[] | Scalable, but the additional enzymatic step can add complexity[] |
Quantitative Data on Capping Efficiency and Translational Output
The choice of cap analog in co-transcriptional capping significantly impacts both the efficiency of capping and the subsequent translation of the mRNA.
| Cap Analog | Capping Efficiency (%) | Relative Translational Efficiency | Key Features |
| m7GpppG (Standard Cap) | ~61%[16] | Baseline | Can be incorporated in both correct and reverse orientations[17] |
| ARCA (Anti-Reverse Cap Analog) | 50-80%[][11] | Higher than m7GpppG | Modified to ensure incorporation only in the correct orientation[17] |
| CleanCap® AG | >95%[][11][18] | Significantly higher than ARCA | A trinucleotide cap analog that produces a Cap 1 structure co-transcriptionally[][] |
| Novel N7-benzylated analogs (e.g., b7Gp4G) | Varies (e.g., 66-91% for some analogs)[17] | Can be 2.5 to 3.1-fold higher than m7GpppG[17][19] | Enhanced binding to eIF4E, leading to higher translation efficiency[17][19] |
Experimental Protocols
Protocol 1: Co-transcriptional Capping using ARCA
This protocol describes the synthesis of 5' capped RNA using the Anti-Reverse Cap Analog (ARCA) in a standard T7 RNA polymerase-based in vitro transcription reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
ARCA (m27,3'-OGp3G)
-
NTP solution mix (ATP, CTP, UTP)
-
GTP solution
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Transcription Buffer (5X)
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or reagents (e.g., LiCl precipitation)
Procedure:
-
Reaction Setup: Thaw all reagents on ice. Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water (to a final volume of 20 µL)
-
5X Transcription Buffer (4 µL)
-
ARCA (e.g., to a final concentration of 4 mM)
-
NTPs (without GTP; to a final concentration of 2 mM each)
-
GTP (to a final concentration of 1 mM; maintaining a 4:1 ratio of ARCA:GTP)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor (20 units)
-
T7 RNA Polymerase (40 units)
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized capped RNA using a suitable method, such as a column-based RNA purification kit or lithium chloride (LiCl) precipitation, to remove unincorporated nucleotides, enzymes, and the digested DNA template.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop) or a fluorescence-based assay (e.g., Qubit). Assess the integrity of the RNA by running an aliquot on a denaturing agarose (B213101) gel.
Protocol 2: Post-transcriptional Enzymatic Capping
This protocol describes the enzymatic addition of a 5' cap to in vitro transcribed RNA using Vaccinia Capping Enzyme.
Materials:
-
Purified, uncapped RNA transcript
-
Vaccinia Capping Enzyme
-
10X Capping Buffer
-
GTP solution
-
S-adenosylmethionine (SAM)
-
RNase Inhibitor
-
Nuclease-free water
-
RNA purification kit or reagents
Procedure:
-
In Vitro Transcription (IVT): First, synthesize uncapped RNA using a standard IVT reaction without any cap analog. Purify the RNA transcript thoroughly.
-
Capping Reaction Setup: Thaw all reagents on ice. Assemble the capping reaction at room temperature:
-
Purified uncapped RNA (10-20 µg)
-
Nuclease-free water (to a final volume of 50 µL)
-
10X Capping Buffer (5 µL)
-
GTP (to a final concentration of 1 mM)
-
SAM (to a final concentration of 0.5 mM)
-
RNase Inhibitor (40 units)
-
Vaccinia Capping Enzyme (10 units)
-
-
Incubation: Mix gently and incubate at 37°C for 1 hour.[9]
-
RNA Purification: Purify the capped RNA to remove the capping enzyme and other reaction components.
-
Optional: Cap 1 Synthesis: To generate a Cap 1 structure, a subsequent reaction with a 2'-O-methyltransferase is required.[]
-
Quantification and Quality Control: Quantify the final capped RNA and assess its integrity as described in Protocol 1.
Visualizations
Caption: Co-transcriptional capping workflow.
Caption: Post-transcriptional enzymatic capping workflow.
Caption: Enzymatic capping reaction pathway.
References
- 2. 5-prime capping of mRNA [takarabio.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 9. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 10. insightaceanalytic.com [insightaceanalytic.com]
- 11. Co-transcriptional capping [takarabio.com]
- 12. Post-transcriptional capping [takarabio.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cap 1 Messenger RNA Synthesis with Co-transcriptional CleanCap® Analog by In Vitro Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Applications of 7-Methylguanosine 5'-diphosphate Analogs in mRNA Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of messenger RNA (mRNA) vaccines is critically dependent on the stability and translational efficiency of the synthetic mRNA molecule. A key structural feature that governs these properties is the 5' cap, a modified guanine (B1146940) nucleotide, 7-methylguanosine (B147621) (m7G), linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. This cap structure, particularly in the form of 7-Methylguanosine 5'-diphosphate (m7G(5')pp) and its analogs, plays a pivotal role in protecting the mRNA from exonuclease degradation, facilitating its recognition by the ribosomal machinery for efficient protein synthesis, and modulating the innate immune response.[1][] This document provides detailed application notes and experimental protocols for the utilization of m7G(5')pp analogs in the development of mRNA vaccines.
Application Notes
The 5' cap structure is essential for the functionality of mRNA vaccines. The presence of the m7G cap is crucial for the recruitment of the eukaryotic initiation factor 4E (eIF4E), a key step in initiating translation.[3] Furthermore, the methylation pattern of the first and second nucleotides at the 5' end, referred to as Cap 1 and Cap 2 structures respectively, helps the host cellular machinery distinguish the vaccine mRNA from foreign RNA, thereby reducing unwanted immunogenicity.[][4]
Cap Analogs and Their Impact on Vaccine Efficacy
Various synthetic cap analogs have been developed to enhance the performance of mRNA vaccines. These analogs can be incorporated into the mRNA transcript either co-transcriptionally or post-transcriptionally.
-
Co-transcriptional Capping: This method involves the inclusion of a cap analog in the in vitro transcription (IVT) reaction. The cap analog competes with GTP for initiation of transcription, leading to the direct synthesis of capped mRNA. Anti-Reverse Cap Analogs (ARCA) are designed to ensure incorporation in the correct orientation, leading to higher translational efficiency. More advanced trinucleotide cap analogs, such as CleanCap® reagents, offer high capping efficiencies (often exceeding 95%) and result in a natural Cap 1 structure in a single IVT reaction.[4][5]
-
Post-transcriptional (Enzymatic) Capping: In this two-step process, uncapped mRNA is first synthesized via IVT and then capped in a separate enzymatic reaction using the Vaccinia Capping Enzyme (VCE).[6][7] This method typically yields high capping efficiency and allows for the sequential addition of a Cap 0 structure by VCE and subsequent methylation to a Cap 1 structure by a 2'-O-methyltransferase.[6][7]
The choice of capping strategy and cap analog can significantly impact the final vaccine product's potency and safety profile.
Data Presentation: Quantitative Comparison of Cap Analogs
The selection of an appropriate cap analog is a critical optimization step in mRNA vaccine development. The following tables summarize quantitative data on the performance of various cap analogs from different studies.
| Cap Analog | Capping Efficiency (%) | Relative Translational Efficiency (vs. m7GpppG) | Reference |
| m7GpppG | ~70% (ARCA) | 1.0 | [4] |
| ARCA (m27,3'-OGpppG) | ~70% | 1.5 - 2.0 | [8] |
| CleanCap® AG | >95% | Significantly higher than ARCA | [5] |
| b7Gp4G | Not specified | 2.5 | [9] |
| m7Gp3m7G | Not specified | 2.6 | [9] |
| b7m3'-OGp4G | Not specified | 2.8 | [9] |
| m7Gp4m7G | Not specified | 3.1 | [9] |
| SmartCap® SC101 | High | Enhanced protein expression vs. other caps | [10][11] |
Table 1: Comparison of Capping Efficiency and Translational Efficiency for Various Cap Analogs.
| Parameter | Co-transcriptional Capping (e.g., CleanCap®) | Post-transcriptional (Enzymatic) Capping | Reference |
| Process | Single-step IVT reaction | Two-step: IVT followed by enzymatic capping | [12] |
| Capping Efficiency | High (>95%) | Very high (~100%) | [5][7] |
| Yield | Can be higher due to fewer steps | Potential for loss during purification steps | |
| Cost | Generally more cost-effective | Can be more expensive due to additional enzymes and steps | |
| Impurities | Potential for uncapped species and reverse incorporation (with older analogs) | Fewer capping-related impurities |
Table 2: Comparison of Co-transcriptional and Post-transcriptional Capping Strategies.
Experimental Protocols
Protocol 1: Co-transcriptional Capping of mRNA using CleanCap® Reagent AG
This protocol describes the synthesis of Cap 1-capped mRNA in a single in vitro transcription reaction using the HiScribe™ T7 High Yield RNA Synthesis Kit and CleanCap® Reagent AG.[5]
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence
-
HiScribe™ T7 High Yield RNA Synthesis Kit (e.g., NEB #E2040)
-
CleanCap® Reagent AG (TriLink BioTechnologies)
-
Nuclease-free water
-
(Optional) N1-Methyl-Pseudouridine-5´-Triphosphate (for modified mRNA)
-
(Optional) DNase I (RNase-free)
-
RNA purification system (e.g., spin columns or LiCl precipitation)
Procedure:
-
Thaw all reaction components at room temperature. Keep the T7 RNA Polymerase Mix on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube in the following order:
| Component | Volume (for 40 µL reaction) | Final Concentration |
| Nuclease-free Water | Variable | - |
| 10X Reaction Buffer | 4 µL | 1X |
| ATP (100 mM) | 2 µL | 5 mM |
| CTP (100 mM) | 2 µL | 5 mM |
| UTP (100 mM) | 2 µL | 5 mM |
| GTP (100 mM) | 0.6 µL | 1.5 mM |
| CleanCap® Reagent AG (100 mM) | 3.2 µL | 8 mM |
| Linearized DNA Template (0.5-1 µg/µL) | 1-2 µL | 0.5-2 µg |
| T7 RNA Polymerase Mix | 4 µL | - |
| Total Volume | 40 µL |
-
Mix thoroughly by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add 50 µL of nuclease-free water, 10 µL of 10X DNase I Buffer, and 2 µL of DNase I (RNase-free). Incubate at 37°C for 15 minutes.
-
Purify the synthesized capped mRNA using a suitable RNA purification method.
-
Analyze the integrity and concentration of the capped mRNA using gel electrophoresis and a spectrophotometer.
Protocol 2: Post-transcriptional (Enzymatic) Capping of mRNA
This protocol describes the enzymatic addition of a Cap 1 structure to uncapped mRNA using Vaccinia Capping Enzyme and mRNA Cap 2´-O-Methyltransferase.[6]
Materials:
-
Purified, uncapped mRNA
-
Vaccinia Capping System (e.g., NEB #M2080)
-
mRNA Cap 2´-O-Methyltransferase (e.g., NEB #M0366)
-
GTP (10 mM)
-
S-adenosylmethionine (SAM) (32 mM stock)
-
10X Capping Buffer
-
Nuclease-free water
-
RNase Inhibitor (optional)
-
RNA purification system
Procedure:
-
In a nuclease-free tube, combine the uncapped mRNA and nuclease-free water to a final volume of 14.0 µL.
-
Denature the RNA by incubating at 65°C for 5 minutes, then immediately place on ice for 5 minutes.
-
Set up the capping reaction on ice by adding the following components in the specified order:
| Component | Volume (for 20 µL reaction) |
| Denatured uncapped RNA (from step 2) | 14.0 µL |
| 10X Capping Buffer | 2.0 µL |
| GTP (10 mM) | 1.0 µL |
| SAM (diluted to 4 mM) | 1.0 µL |
| Vaccinia Capping Enzyme (10 U/µL) | 1.0 µL |
| mRNA Cap 2´-O-Methyltransferase (50 U/µL) | 1.0 µL |
| Total Volume | 20.0 µL |
-
Mix gently and incubate at 37°C for 60 minutes. For RNA shorter than 200 nucleotides, increase the incubation time to 2 hours.
-
Purify the capped mRNA to remove enzymes, salts, and unincorporated nucleotides.
Protocol 3: Analysis of Capping Efficiency by LC-MS
This protocol provides a general workflow for the analysis of mRNA 5' capping using liquid chromatography-mass spectrometry (LC-MS).[1][13][14]
1. Sample Preparation: Enzymatic Digestion of mRNA
-
To analyze the 5' cap, the full-length mRNA is digested to generate a smaller oligonucleotide containing the cap structure. This is typically achieved using RNase H-mediated cleavage directed by a complementary DNA or chimeric probe.[1][14]
-
Reaction Mixture:
-
Purified capped mRNA (5-10 µg)
-
Chimeric 2'-O-methyl RNA/DNA probe
-
Thermostable RNase H
-
Reaction Buffer
-
-
Incubate the reaction at 50°C for 30 minutes.[1]
-
Purify the resulting 5' capped oligonucleotide fragment using an RNA cleanup kit.
2. LC-MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column for oligonucleotide separation (e.g., C18 reverse-phase column).
-
Mobile Phases: Typically a two-component system, such as:
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., hexafluoroisopropanol (HFIP) and a weak base like triethylamine (B128534) (TEA) or dibutylamine).
-
Mobile Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile) with the same ion-pairing agent.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.
-
Mass Spectrometry (MS) System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass determination of the capped and uncapped species.
-
Data Analysis: The capping efficiency is calculated by comparing the peak areas of the capped and uncapped 5' fragments in the extracted ion chromatograms.
LC-MS Instrument Settings (Example): [1]
| Parameter | Setting |
| Ionization Mode | Negative |
| Mass Range | 400 – 3200 m/z |
| Gas Temperature | 350 °C |
| Nebulizer Pressure | 25 psig |
| Sheath Gas Temperature | 275 °C |
| Vcap | 4500 V |
Mandatory Visualizations
Signaling Pathway: Recognition of Capped mRNA and Initiation of Translation
Caption: Recognition of the 5' cap by eIF4E initiates the assembly of the eIF4F complex, leading to ribosome recruitment and translation of the mRNA into the target antigen.
Experimental Workflow: Co-transcriptional Capping of mRNA for Vaccine Production
Caption: Workflow for the production of capped mRNA for vaccines using a co-transcriptional capping strategy.
Logical Relationship: Impact of 5' Capping on mRNA Vaccine Attributes
Caption: The 5' cap structure critically influences key attributes of mRNA vaccines, ultimately leading to improved efficacy.
References
- 1. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 8. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]
- 9. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of a safe and efficient COVID-19 mRNA vaccine, STP2104, using a novel capping library screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 13. enovatia.com [enovatia.com]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Capping Efficiency with 7-Methylguanosine 5'-diphosphate (m7G(5')pp)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during mRNA capping experiments using 7-Methylguanosine (B147621) 5'-diphosphate (m7G(5')pp).
Frequently Asked Questions (FAQs)
Q1: What is the function of the 5' cap on mRNA?
The 5' cap, a 7-methylguanosine (m7G) structure, is a critical modification of eukaryotic mRNAs.[1][2] It plays a pivotal role in:
-
Protecting mRNA from degradation by 5' exonucleases, thereby increasing its stability.[1]
-
Enhancing translation efficiency by being recognized by the eukaryotic initiation factor 4E (eIF4E).[1]
-
Facilitating splicing and nuclear export of the mRNA.[1]
Q2: What are the main methods for in vitro mRNA capping?
There are two primary methods for in vitro mRNA capping:
-
Co-transcriptional Capping: A cap analog, such as m7G(5')pp, is included in the in vitro transcription (IVT) reaction and is incorporated at the 5' end of the mRNA as it is being synthesized.[3][4] This method is straightforward as it combines transcription and capping into a single step.[3][4]
-
Post-transcriptional Enzymatic Capping: The mRNA is first transcribed without a cap, and then a cap structure is added to the 5' end in a separate enzymatic reaction using enzymes like Vaccinia Capping Enzyme (VCE).[3][5] This method allows for more control over the capping process and can achieve higher capping efficiencies.[3][5]
Q3: What is a major drawback of using standard m7G(5')pp cap analogs in co-transcriptional capping?
A significant issue with standard m7G(5')pp is that it can be incorporated in two different orientations: the correct "forward" orientation and an incorrect "reverse" orientation.[6] Transcripts with the reverse-oriented cap are not translated efficiently, which can reduce the overall protein yield from the synthetic mRNA.[6] Anti-Reverse Cap Analogs (ARCA) have been developed to overcome this issue by preventing reverse incorporation.[6]
Q4: What is a typical capping efficiency to expect with co-transcriptional capping using m7G(5')pp?
The capping efficiency can vary depending on the reaction conditions, particularly the ratio of cap analog to GTP. With an optimized ratio, you can generally expect a capping efficiency of around 80-90%.[7]
Troubleshooting Guide for Low Capping Efficiency
Low capping efficiency can be a significant hurdle in producing functional mRNA. The following guide provides a structured approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low Capping Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Comparing Capping - Aldevron Thought Leadership [aldevron.com]
- 5. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing In vitro Transcription with m7G(5')pp(5')G
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their in vitro transcription (IVT) reactions using 7-Methylguanosine 5'-diphosphate (m7G(5')pp(5')G), also known as Anti-Reverse Cap Analog (ARCA).
Troubleshooting Guide
This guide addresses specific issues that may arise during IVT experiments with ARCA, presented in a question-and-answer format.
Issue 1: Low or No RNA Yield
Q: My in vitro transcription reaction produced a very low yield or no RNA at all. What are the possible causes and how can I fix this?
A: Low or no RNA yield is a common issue in IVT. Several factors related to your template, reagents, or reaction conditions could be the cause.
-
Template Quality: The quality of your DNA template is critical for a successful IVT reaction.[] Contaminants such as salts can inhibit RNA polymerase activity.[2]
-
Solution: Ensure your linearized DNA template is of high purity. It is recommended to purify the template after linearization using a spin column or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[][3] Confirm complete linearization by running an aliquot on an agarose (B213101) gel.[2]
-
-
Reagent Integrity:
-
Inactive RNA Polymerase: The polymerase may have lost activity due to improper storage or handling.
-
Solution: Always include a positive control template in your experiments to verify that the polymerase and other reaction components are active.[2]
-
-
Degraded Nucleotides: Repeated freeze-thaw cycles can degrade NTPs.
-
Solution: Aliquot your NTPs and cap analog to minimize freeze-thaw cycles.
-
-
-
Reaction Conditions:
-
Incorrect Nucleotide Concentrations: The concentration of GTP is particularly important when using a cap analog, as it competes for incorporation.
-
Suboptimal Magnesium Concentration: Magnesium ions are a crucial cofactor for T7 RNA polymerase.[6][7] The ratio of magnesium to NTPs is a critical parameter for an efficient IVT reaction.[6]
-
Solution: The optimal magnesium concentration often needs to be determined empirically, but a concentration of ~75 mM with 10 mM of each NTP has been shown to be effective.[8]
-
-
Issue 2: RNA Transcript is Shorter Than Expected (Incomplete Transcription)
Q: I'm observing RNA transcripts that are shorter than the expected full-length product. What could be causing this premature termination?
A: Incomplete transcription can result from several factors, including issues with the DNA template and reaction conditions.
-
GC-Rich Template: Templates with high GC content can form stable secondary structures that cause the RNA polymerase to dissociate prematurely.
-
Solution: Try lowering the transcription reaction temperature from 37°C to 30°C to help produce full-length transcripts.[2]
-
-
Low Nucleotide Concentration: Insufficient NTPs can lead to stalling of the polymerase.
-
Solution: Ensure the concentration of each NTP is adequate. Standard protocols often use concentrations in the range of 1-2 mM for each NTP.[]
-
-
Incorrectly Linearized Template: If the plasmid DNA is not completely digested, the polymerase may terminate at the uncut site.
-
Solution: Verify complete linearization of your plasmid on an agarose gel before starting the IVT reaction.[2]
-
Issue 3: RNA Transcript is Longer Than Expected
Q: My RNA transcript appears larger than the expected size on a gel. Why is this happening?
A: The presence of transcripts longer than expected is often due to issues with the DNA template.
-
Non-linearized Plasmid: If the plasmid template is not linearized, the RNA polymerase can continue transcribing around the circular plasmid, resulting in concatemers.
-
Solution: Always confirm complete linearization of your template on an agarose gel after restriction enzyme digestion.[2]
-
-
Template with 3' Overhangs: Some restriction enzymes generate 3' overhangs. The RNA polymerase can use this overhang as a template, leading to a longer transcript.
-
Solution: Use a restriction enzyme that produces blunt ends or 5' overhangs for linearization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using ARCA (m7G(5')pp(5')G) over a standard m7GpppG cap analog?
A1: The primary advantage of ARCA is that it contains a methyl group on the 3' position of the 7-methylguanosine.[9] This modification prevents the cap analog from being incorporated in the reverse orientation, ensuring that the 7-methylated guanosine (B1672433) is at the 5' end of the transcript.[3][] This leads to a higher proportion of translationally active mRNA.[11]
Q2: How does the ratio of ARCA to GTP affect my IVT reaction?
A2: The ratio of ARCA to GTP is a critical parameter that influences both the capping efficiency and the overall RNA yield. A higher ARCA:GTP ratio (e.g., 4:1) increases the likelihood that transcription will be initiated with the cap analog, resulting in a higher percentage of capped RNA.[3][4] However, since GTP concentration is limiting, this also leads to a decrease in the total amount of RNA synthesized.[3][4][9] Conversely, a lower ARCA:GTP ratio will increase the overall RNA yield but reduce the capping efficiency.
Q3: What is a typical capping efficiency I can expect with ARCA?
A3: With an optimized ARCA:GTP ratio (often around 4:1), you can expect approximately 70-80% of the synthesized RNA to be capped.[3][5]
Q4: Are there alternatives to co-transcriptional capping with ARCA to achieve higher yields?
A4: Yes, there are two main alternatives:
-
Enzymatic (Post-transcriptional) Capping: In this method, the IVT reaction is performed with a standard, higher concentration of all four NTPs to maximize RNA yield.[3] The resulting uncapped RNA is then treated with capping enzymes (like Vaccinia Capping System) in a separate step to add the 5' cap.[5][12] This approach generally results in higher yields of capped RNA.[13]
-
Advanced Cap Analogs: Newer trinucleotide cap analogs, such as CleanCap® Reagent AG, can be used. These analogs allow for co-transcriptional capping without reducing the GTP concentration, leading to both high capping efficiency (>95%) and high RNA yields.[3][5]
Q5: What is the best way to purify my ARCA-capped RNA after the IVT reaction?
A5: Several methods can be used to purify your IVT-synthesized RNA. The choice of method may depend on the downstream application.
-
Spin Column Chromatography: This is a preferred method for purifying capped RNA as it effectively removes unincorporated NTPs, enzymes, and DNA templates.[14]
-
LiCl Precipitation: This method is effective for removing the majority of unincorporated NTPs and enzymes. However, it is less efficient for RNAs shorter than 300 bases or at low concentrations.[14]
-
Phenol-Chloroform Extraction and Ethanol Precipitation: This is a classic method for removing proteins and most free nucleotides.[14]
Data Summary
Table 1: Impact of Capping Strategy on RNA Yield and Capping Efficiency
| Capping Strategy | GTP Concentration | Cap Analog:GTP Ratio | Typical RNA Yield | Typical Capping Efficiency |
| Standard IVT (uncapped) | High (e.g., 5 mM) | N/A | Highest | 0% |
| Co-transcriptional (ARCA) | Low (e.g., 1 mM) | 4:1 | Lower | ~80%[3] |
| Co-transcriptional (CleanCap® AG) | High (e.g., 5 mM) | N/A | High | >95%[3] |
| Enzymatic (Post-transcriptional) | High (e.g., 5 mM) | N/A | High | High |
Note: Yields are relative and can vary significantly based on the template and specific reaction conditions.
Experimental Protocols
Protocol 1: Template Preparation (Plasmid Linearization)
-
Digest 1-5 µg of plasmid DNA with a suitable restriction enzyme that generates blunt or 5' overhangs. The restriction site should be immediately downstream of your desired RNA sequence.
-
Incubate the reaction at the optimal temperature for the restriction enzyme for 1-2 hours.
-
Verify complete linearization by running a small aliquot of the digested plasmid on an agarose gel alongside an uncut plasmid control.
-
Purify the linearized DNA template using a PCR cleanup spin column or by phenol-chloroform extraction followed by ethanol precipitation.[3]
-
Resuspend the purified linear DNA in nuclease-free water and determine the concentration using a spectrophotometer.
Protocol 2: Co-transcriptional Capping with ARCA
-
Thaw all reaction components on ice. Keep enzymes in a freezer block or on ice.
-
Assemble the following reaction at room temperature in the order listed:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Variable | |
| 10X Reaction Buffer | 2 µL | 1X |
| ATP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 2 µL | 10 mM |
| GTP (25 mM) | 1 µL | 1.25 mM |
| ARCA (50 mM) | 2 µL | 5 mM |
| Linearized DNA Template | X µL | 0.5-1 µg |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL | |
| Total Volume | 20 µL |
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2 hours.
-
(Optional but recommended) Add DNase I to the reaction mixture to degrade the DNA template. Incubate at 37°C for 15 minutes.[3]
-
Proceed with RNA purification.
Protocol 3: RNA Purification using LiCl Precipitation
-
Adjust the volume of the IVT reaction to 50 µL with nuclease-free water.
-
Add 25 µL of 7.5 M LiCl solution and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at top speed at 4°C for 15 minutes to pellet the RNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge at 4°C for 10 minutes.
-
Carefully remove the ethanol. Briefly spin the tube again to collect any remaining liquid and remove it with a fine tip.
-
Air dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in a suitable volume of nuclease-free water or 0.1 mM EDTA.[14]
Visualizations
Caption: Experimental workflow for co-transcriptional capping with ARCA.
Caption: Troubleshooting decision tree for common IVT issues.
References
- 2. go.zageno.com [go.zageno.com]
- 3. neb.com [neb.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. neb.com [neb.com]
- 11. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Getting IVT Right: Improving Capping Efficiency [aldevron.com]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
issues with reverse incorporation of 7-Methylguanosine 5'-diphosphate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 7-Methylguanosine (B147621) 5'-diphosphate (m⁷Gdp) and related cap analogs in mRNA synthesis. The primary focus is on addressing the common issue of reverse incorporation and optimizing capping efficiency for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my protein expression low even when my in vitro transcription (IVT) reaction yields a large amount of RNA?
A: A common cause for low protein expression from an otherwise high-yield IVT reaction is the reverse incorporation of the 5' cap analog.[1] Standard cap analogs, such as m⁷GpppG, can be incorporated by RNA polymerase in either the correct forward orientation or an incorrect reverse orientation.[] When incorporated in reverse, the 7-methylguanosine is not exposed, leading to mRNA that is poorly recognized by the translation machinery and is therefore translationally incompetent.[1][] This can result in up to 50% of the synthesized mRNA being non-functional, significantly reducing protein yield.[1]
Q2: What is an Anti-Reverse Cap Analog (ARCA) and how does it solve the incorporation problem?
A: An Anti-Reverse Cap Analog (ARCA) is a chemically modified cap analog designed to ensure exclusive incorporation in the correct, functional orientation during IVT.[][3] The most common modification is a methyl group on the 3'-hydroxyl (3'-O-Me) of the 7-methylguanosine.[1][4] This modification blocks the 3' position, preventing RNA polymerase from initiating transcription from the m⁷G end of the dinucleotide, thereby eliminating the possibility of reverse incorporation.[1][5] This ensures that nearly all capped transcripts are translationally active, often doubling the translational efficiency compared to those capped with standard analogs.[1][6]
Q3: How can I optimize my capping efficiency during in vitro transcription?
A: Optimizing the molar ratio of the cap analog to GTP is the most critical factor for maximizing capping efficiency. A standard ratio of 4:1 (ARCA:GTP) is widely recommended and typically yields capping efficiencies of approximately 70-80%.[1][4][6] While a higher ratio (e.g., 10:1) can increase the proportion of capped transcripts, it may also reduce the overall RNA yield because high concentrations of the cap analog can be inhibitory to the polymerase.[6] Empirical titration for your specific template and conditions may be necessary to find the optimal balance between capping efficiency and total yield.[4]
Q4: My total RNA yield has decreased after incorporating a cap analog. What can I do?
A: A decrease in total RNA yield is a known trade-off when using co-transcriptional cap analogs, as they compete with GTP for incorporation at the 5' end.[6] To improve the yield, you can try the following:
-
Adjust the ARCA:GTP Ratio: While a 4:1 ratio is standard, a lower ratio (e.g., 2:1) might improve total yield at the cost of some capping efficiency.
-
Extend Reaction Time: Increasing the incubation time of the IVT reaction can help compensate for the slower kinetics.[6]
-
Increase DNA Template: Adding more linearized DNA template to the reaction can also boost the overall transcript yield.[6]
-
Check Reagent Purity: Ensure that the DNA template and nucleotides are free of contaminants like salts or ethanol (B145695), which can inhibit RNA polymerase.[7]
Q5: What are the best practices for handling and storing cap analogs and transcribed mRNA?
A: Cap analogs are sensitive to degradation, and proper handling is crucial for consistent results.
-
Storage: Store cap analog solutions at -20°C or, preferably, -80°C.[1][6]
-
Handling: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][6] When you need to use it, thaw the analog quickly and use it immediately. Do not store thawed solutions for long periods.[1]
-
mRNA Storage: Store purified mRNA in aliquots at -80°C. Repeated freeze-thaw cycles can lead to degradation.[6]
Troubleshooting Guide
This guide addresses specific issues encountered during mRNA synthesis using cap analogs.
Problem 1: Low or No Protein Expression with Detectable mRNA
| Possible Cause | Recommended Solution |
| Reverse Cap Incorporation | Use an Anti-Reverse Cap Analog (ARCA) instead of a standard m⁷GpppG cap analog to ensure correct orientation.[1][] |
| Low Capping Efficiency | Verify the ARCA:GTP ratio is optimal (start with 4:1).[4] Confirm the integrity of the cap analog; degradation can occur from improper storage or handling.[1][6] |
| Poor mRNA Quality | Purify the transcribed mRNA thoroughly to remove residual template DNA, free nucleotides, and proteins, which can inhibit translation.[6] Analyze mRNA integrity on a denaturing agarose (B213101) gel. |
| Suboptimal mRNA Design | For enhanced stability and translation, incorporate a poly(A) tail of at least 100 nucleotides and consider using modified nucleotides like pseudouridine-UTP or 5-methyl-CTP.[4] |
Problem 2: Low or No mRNA Yield from IVT Reaction
| Possible Cause | Recommended Solution |
| Poor DNA Template Quality | Ensure the DNA template is high-purity and completely linearized. Contaminants from plasmid purification can inhibit RNA polymerase.[7] |
| RNase Contamination | Use an RNase inhibitor in the IVT reaction.[7] Maintain a strict RNase-free environment, including certified nuclease-free water, tubes, and tips.[8] |
| Inhibitory Reagent Concentrations | High concentrations of the cap analog can reduce overall yield.[6] Titrate the ARCA:GTP ratio to find a balance. Ensure nucleotide concentrations are not limiting.[9] |
| Inactive Enzyme | Ensure the RNA polymerase has been stored correctly and has not been denatured. Use a positive control template to verify enzyme activity. |
Data Presentation
Table 1: Comparison of Common Co-Transcriptional Cap Analogs
| Feature | Standard Cap (m⁷GpppG) | Anti-Reverse Cap Analog (ARCA) | Trinucleotide Caps (e.g., CleanCap®) |
| Incorporation Orientation | Forward and Reverse[] | Exclusively Forward[1][4] | Exclusively Forward[] |
| Typical Capping Efficiency | < 60%[] | ~70-80%[][10] | > 90%[][11] |
| Relative Translational Output | Baseline | ~2x higher than standard cap[1][6] | >2x higher than standard cap[] |
| Key Advantage | Lower cost | Prevents reverse incorporation[1] | Highest efficiency; can incorporate Cap 1 structure |
| Key Disadvantage | Produces non-functional mRNA[] | Can reduce total RNA yield[6] | Higher cost |
Table 2: Effect of ARCA:GTP Ratio on IVT Reaction Outcomes
| ARCA:GTP Ratio | Expected Capping Efficiency | Expected Relative RNA Yield | Recommended Use Case |
| 1:1 | Lower | Higher | When maximizing RNA quantity is prioritized over capping efficiency. |
| 4:1 | High (~70-80%) | Moderate | Standard, balanced conditions for most applications.[1][4] |
| 10:1 | Highest | Lower | When the highest possible percentage of capped transcripts is required, and lower yield is acceptable.[10] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with ARCA
This protocol provides a general methodology for synthesizing mRNA with a co-transcriptional ARCA cap.
1. DNA Template Preparation:
-
Linearize the plasmid DNA containing the gene of interest downstream of a T7, SP6, or T3 promoter.
-
Perform a complete restriction digest, followed by purification of the linearized template using a column-based kit or phenol-chloroform extraction and ethanol precipitation.
-
Resuspend the purified, linearized DNA in nuclease-free water and verify its concentration and integrity.
2. In Vitro Transcription Reaction Setup:
-
On ice, combine the following components in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.
- Nuclease-Free Water: to final volume
- Transcription Buffer (10X): 2 µL
- ATP, CTP, UTP Solution (10 mM each): 2 µL each
- GTP Solution (2.5 mM): 2 µL
- ARCA Solution (10 mM): 8 µL (Note: This achieves a 4:1 ARCA:GTP ratio)
- RNase Inhibitor: 1 µL
- Linearized DNA Template: 1 µg
- T7/SP6/T3 RNA Polymerase: 2 µL
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents.
3. Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
4. DNase Treatment:
-
To remove the DNA template, add 1 µL of TURBO DNase to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
5. mRNA Purification:
-
Purify the synthesized mRNA using a column-based RNA cleanup kit or lithium chloride (LiCl) precipitation to remove enzymes, free nucleotides, and salts.
6. Quality Control:
-
Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the mRNA transcript by running an aliquot on a denaturing agarose gel. A sharp, single band at the expected size indicates high-quality, full-length mRNA.
Visualizations
Caption: The problem of reverse incorporation with standard cap analogs.
Caption: How ARCA's 3'-O-Me modification ensures correct orientation.
Caption: Experimental workflow for capped mRNA synthesis using ARCA.
Caption: Troubleshooting logic for common IVT and translation issues.
References
- 1. cre-mrna.com [cre-mrna.com]
- 3. Chemical and topological design of multicapped mRNA and capped circular RNA to augment translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sybrgreenqpcr.com [sybrgreenqpcr.com]
- 5. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyperfluor.com [hyperfluor.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. The potential of N2-modified cap analogues for precise genetic manipulation through mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing mRNA Translational Efficiency with m7G(5')pp(5')G Caps
Welcome to the technical support center for improving the translational efficiency of mRNA capped with 7-Methylguanosine 5'-diphosphate (m7G(5')pp(5')G). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during in vitro transcription and subsequent translation of capped mRNA.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments with m7G(5')pp(5')G capped mRNA.
Q1: My in vitro translation yield is significantly lower than expected for my m7G(5')pp(5')G capped mRNA. What are the potential causes and solutions?
A1: Low translation yield from m7G(5')pp(5')G capped mRNA is a common issue that can stem from several factors. Here's a breakdown of potential causes and how to troubleshoot them:
-
Incorrect Cap Orientation: During in vitro transcription, standard cap analogs like m7G(5')pp(5')G can be incorporated in both the correct (forward) and incorrect (reverse) orientation.[1][2] Transcripts with the reverse-oriented cap are not efficiently translated, which can significantly reduce the overall protein yield.[1]
-
Low Capping Efficiency: The ratio of cap analog to GTP in your in vitro transcription reaction is crucial. If the GTP concentration is too high, it will outcompete the cap analog for initiation of transcription, resulting in a lower percentage of capped mRNA.
-
Solution: Optimize the ratio of m7G(5')pp(5')G to GTP. A common starting point is a 4:1 ratio of cap analog to GTP.[4]
-
-
Poor mRNA Quality: The integrity of your mRNA is paramount for efficient translation. Degradation by RNases or the presence of impurities from the in vitro transcription reaction can inhibit translation.
-
Suboptimal Translation System: The efficiency of the in vitro translation system itself (e.g., rabbit reticulocyte lysate or wheat germ extract) can vary.
-
Solution: Use a fresh, high-quality translation lysate. Optimize the concentration of your mRNA and other components in the translation reaction according to the manufacturer's instructions.
-
Q2: How can I assess the capping efficiency of my in vitro transcribed mRNA?
A2: Determining the percentage of capped mRNA in your sample is crucial for troubleshooting and ensuring reproducibility. While direct and precise measurement can be complex, here are two common approaches:
-
Enzymatic Assay: This method relies on the differential susceptibility of capped and uncapped mRNA to 5' exonucleases.
-
Principle: An enzyme like Tobacco Acid Pyrophosphatase (TAP) can remove the 5' cap, leaving a 5'-monophosphate. A 5' exonuclease can then degrade the decapped RNA but not the capped RNA. By comparing the amount of intact RNA before and after treatment, you can estimate the capping efficiency.
-
-
Analytical HPLC: High-performance liquid chromatography can be used to separate capped and uncapped mRNA species.
-
Principle: Based on their structural differences, capped and uncapped mRNAs will have different retention times on a suitable column, allowing for quantification of each species.
-
Q3: What are the advantages of using newer cap analogs over the standard m7G(5')pp(5')G?
A3: While m7G(5')pp(5')G is a foundational cap analog, newer generations offer significant improvements in translational efficiency.
-
Anti-Reverse Cap Analogs (ARCAs): As mentioned, ARCAs are modified to ensure incorporation only in the correct orientation, leading to a more homogenous population of translationally active mRNA and higher protein yields.[1][2][3][8]
-
Trinucleotide Cap Analogs: These represent a more recent advancement. They can generate a Cap-1 structure, which is common in higher eukaryotes and can further enhance translational efficiency and reduce immunogenicity.[2][3] Trinucleotide analogs also often lead to higher capping efficiency during the in vitro transcription reaction.[2][3]
Q4: Can the sequence of my mRNA transcript affect the efficiency of translation?
A4: Yes, the sequence of your mRNA, particularly in the untranslated regions (UTRs), can significantly impact translational efficiency.
-
5' UTR: The sequence immediately following the cap structure can influence the binding of the translation initiation complex. The presence of secondary structures or upstream open reading frames (uORFs) in the 5' UTR can inhibit translation.
-
3' UTR and Poly(A) Tail: The 3' UTR can contain regulatory elements that affect mRNA stability and translation. A sufficiently long poly(A) tail is crucial for mRNA stability and efficient translation initiation through its interaction with poly(A)-binding protein (PABP).[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of different cap analogs.
Table 1: Relative Translational Efficiency of Different Cap Analogs
| Cap Analog | Modification | Key Advantage | Relative Translational Efficiency (compared to m7GpppG) |
| m7G(5')ppp(5')G (m7GpppG) | Standard Cap | Mimics natural cap | 1.0 (Baseline) |
| 3'-O-Me-m7G(5')ppp(5')G (ARCA) | 3'-O-methylation of m7G | Prevents reverse incorporation | ~2-fold higher[3] |
| m2^7,3'-O^G(5')ppp(5')G | 2',3'-O-methylation of m7G | Prevents reverse incorporation | Higher than standard ARCA[8] |
| Trinucleotide Cap Analogs | e.g., m7G(5')ppp(5')Am(2'-O)pG | Generates Cap-1 structure | Can be significantly higher than dinucleotide analogs[2][3] |
Table 2: Binding Affinity of Cap Analogs to eIF4E
| Cap Analog | Dissociation Constant (Kd) | Note |
| m7GpppG | ~561 nM[9] | The RNA moiety of a capped transcript increases the overall binding affinity.[9] |
| m7GTP | ~100-fold lower affinity than eIF4E for m7GpppG[10] | Demonstrates the importance of the dinucleotide structure for high-affinity binding. |
Experimental Protocols
Protocol 1: Co-transcriptional Capping of mRNA using m7G(5')pp(5')G
This protocol describes a general procedure for in vitro transcription incorporating a cap analog.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10X Transcription Buffer
-
NTP solution (ATP, CTP, UTP at 10 mM each)
-
GTP solution (10 mM)
-
m7G(5')pp(5')G cap analog solution (40 mM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
ATP, CTP, UTP solution (10 mM each): 2 µL of each
-
GTP solution (10 mM): 0.5 µL (for a 4:1 cap:GTP ratio)
-
m7G(5')pp(5')G cap analog (40 mM): 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the capped mRNA using a suitable method, such as lithium chloride precipitation or a spin column-based purification kit, to remove unincorporated nucleotides, enzymes, and salts.[5][6]
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio). Assess the integrity of the transcript by running an aliquot on a denaturing agarose (B213101) gel.
Protocol 2: In Vitro Translation using Rabbit Reticulocyte Lysate
This protocol provides a general guideline for translating your capped mRNA.
Materials:
-
Purified capped mRNA
-
Rabbit Reticulocyte Lysate (RRL) system (commercially available)
-
Amino acid mixture (minus methionine, if radiolabeling)
-
[35S]-Methionine (for radiolabeling, optional)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following in a nuclease-free tube:
-
Rabbit Reticulocyte Lysate: As per manufacturer's instructions (typically 50-70% of the final volume)
-
Amino acid mixture: As per manufacturer's instructions
-
[35S]-Methionine (optional): 1 µL
-
Purified capped mRNA: 1 µg (optimize concentration as needed)
-
Nuclease-free water: to the desired final volume
-
-
Incubation: Mix gently and incubate at 30°C for 60-90 minutes.
-
Analysis: Analyze the translation products using SDS-PAGE and autoradiography (if radiolabeled) or by a functional assay for the synthesized protein.
Visualizations
Caption: Experimental workflow for capped mRNA synthesis and in vitro translation.
Caption: Forward vs. reverse incorporation of m7G(5')pp(5')G cap analog.
Caption: Simplified pathway of cap-dependent translation initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolution of Cap Analogs - Areterna LLC [areterna.com]
- 3. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. protocols.io [protocols.io]
- 6. T7 In Vitro mRNA Synthesis with Separate Capping and PolyA (V1 08.11.25) [protocols.io]
- 8. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Weak binding affinity of human 4EHP for mRNA cap analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methylguanosine 5'-diphosphate (m7GDP)
Welcome to the technical support center for 7-Methylguanosine (B147621) 5'-diphosphate (m7GDP). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the storage and degradation of m7GDP.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments involving m7GDP.
Issue 1: Inconsistent or poor experimental results using stored m7GDP.
-
Question: My experiments (e.g., translation inhibition assays, enzyme binding studies) are yielding inconsistent or lower-than-expected results with my stored m7GDP solution. What could be the cause?
-
Answer: Inconsistent or poor results are often linked to the degradation of m7GDP during storage. The primary factors influencing its stability are temperature, moisture, and repeated freeze-thaw cycles. Improper storage can lead to hydrolysis of the diphosphate (B83284) bond or other modifications, reducing the concentration of active m7GDP in your solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results with m7GDP.
Issue 2: Visible precipitate in thawed m7GDP solution.
-
Question: I observed a precipitate in my m7GDP solution after thawing. Is it still usable?
-
Answer: The appearance of a precipitate upon thawing can indicate several issues, including poor solubility at lower temperatures or potential degradation product precipitation. It is not recommended to use the solution directly. Attempt to redissolve the precipitate by gently warming the solution (e.g., to 37°C) and vortexing. If the precipitate does not dissolve, it is advisable to discard the solution and prepare a fresh one. Using a solution with precipitate can lead to inaccurate concentration calculations and introduce contaminants into your experiment.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the recommended storage conditions for m7GDP?
-
Answer: Proper storage is crucial to maintain the integrity of m7GDP. Recommendations vary slightly between suppliers but generally follow these guidelines.[1][2][3][4]
Form Storage Temperature Duration Key Considerations Solid (Powder) -20°C Up to 3 years Store in a sealed container, protected from moisture. In Solvent -80°C Up to 6 months Aliquot to avoid repeated freeze-thaw cycles. In Solvent -20°C Up to 1 month Suitable for short-term storage. -
Question: How many freeze-thaw cycles can m7GDP tolerate?
-
Answer: It is always best to avoid repeated freeze-thaw cycles.[] For solutions, it is highly recommended to prepare single-use aliquots to maintain the stability and purity of the compound.
-
Question: What is the best solvent for m7GDP?
-
Answer: m7GDP is soluble in water.[1][3] For stock solutions, use nuclease-free water. Some suppliers provide it as a solution in water at a concentration of 10-11 mM.[2]
Degradation
-
Question: What is the primary degradation pathway for m7GDP?
-
Answer: In a biological context, m7GDP is a product of the 5'→3' mRNA decay pathway, generated by the decapping enzyme Dcp2.[6][7] It was previously thought that the scavenger decapping enzyme (DcpS) would then hydrolyze m7GDP to 7-methylguanosine 5'-monophosphate (m7GMP). However, more recent studies have shown that m7GDP is not a substrate for DcpS but rather a potent inhibitor of this enzyme.[8][9] The primary non-enzymatic degradation during storage is likely due to hydrolysis, which is why storing it in a dry, cold environment is critical.
Caption: Biological role of m7GDP in mRNA decay and its interaction with DcpS.
Quality Control
-
Question: How can I check the purity of my m7GDP?
-
Answer: The most common method for assessing the purity of m7GDP is High-Performance Liquid Chromatography (HPLC).[2] A decrease in the area of the main m7GDP peak and the appearance of new peaks can indicate degradation.
Experimental Protocols
Protocol 1: Assessment of m7GDP Stability by HPLC
This protocol provides a general framework for analyzing the purity of m7GDP using reverse-phase HPLC. Specific parameters may need to be optimized for your system.
Objective: To quantify the percentage of intact m7GDP in a sample and detect potential degradation products.
Materials:
-
m7GDP sample (stored and a fresh control if available)
-
Nuclease-free water
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
Thaw the stored m7GDP aliquot and a fresh (or newly prepared) control sample on ice.
-
Dilute a small amount of each sample in nuclease-free water to a final concentration suitable for HPLC analysis (e.g., 10-50 µM).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the compounds. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: 95% B (column wash)
-
35-40 min: Re-equilibration to 5% B
-
-
Monitor the elution profile at 258 nm and 280 nm.[2]
-
-
Data Analysis:
-
Identify the peak corresponding to m7GDP based on the retention time of the control sample.
-
Integrate the area of the m7GDP peak and any other significant peaks in the chromatogram.
-
Calculate the purity of the stored sample by dividing the peak area of m7GDP by the total area of all peaks and multiplying by 100.
-
A significant decrease in the relative area of the m7GDP peak in the stored sample compared to the control indicates degradation.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to m7GDP.
| Parameter | Value | Context | Reference |
| Storage (Solid) | -20°C for up to 3 years | Long-term storage of powdered m7GDP | [4] |
| Storage (Solution) | -80°C for up to 6 months | Long-term storage of m7GDP in solvent | [1] |
| Storage (Solution) | -20°C for up to 1 month | Short-term storage of m7GDP in solvent | [1] |
| Purity (Commercial) | ≥ 92.5% or ≥ 95% (HPLC) | Purity specification from suppliers | [2][3] |
| IC50 (DcpS Inhibition) | 4.17 ± 0.50 µM (human) | Concentration for 50% inhibition of DcpS | [9] |
| Ki (DcpS Inhibition) | 0.156 ± 0.020 µM (C. elegans) | Inhibition constant for DcpS | [9] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m7GDP - Solution, 7-Methyl Guanosines - Jena Bioscience [jenabioscience.com]
- 3. ≥92.5%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. 7-Methylguanosine 5'-diphosphate sodium (7-Methyl-GDP sodium; m7GDP sodium) | Endogenous Metabolite | 104809-16-7 | Invivochem [invivochem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7-methylguanosine diphosphate (m7GDP) is not hydrolyzed but strongly bound by Decapping Scavenger (DcpS) enzymes and potently inhibits their activity - PMC [pmc.ncbi.nlm.nih.gov]
impact of GTP to 7-Methylguanosine 5'-diphosphate ratio on capping
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the GTP to 7-Methylguanosine (B147621) 5'-diphosphate (m7G(5')pp) ratio on mRNA capping.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro transcription and capping experiments.
Issue 1: Low Capping Efficiency in Co-transcriptional Capping
Question: My co-transcriptional capping reaction is showing low capping efficiency (<70%) as determined by LC-MS analysis. What are the potential causes and how can I improve it?
Answer:
Low capping efficiency in co-transcriptional capping is a common issue primarily arising from the competition between the cap analog (e.g., m7G(5')ppG, ARCA) and GTP for incorporation at the 5' end of the mRNA transcript.[1][2] Here’s a step-by-step guide to troubleshoot this problem:
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Cap Analog to GTP Ratio | The ratio of cap analog to GTP is the most critical factor. If the GTP concentration is too high, it will outcompete the cap analog for initiation of transcription, leading to a higher proportion of uncapped transcripts with a 5'-triphosphate end. | Optimize the Ratio: Start with a cap analog to GTP ratio of 4:1. This is a widely accepted starting point that balances capping efficiency (typically around 80%) and overall RNA yield.[1] You can further optimize this by testing ratios from 2:1 to 10:1. Increasing the ratio will likely improve capping efficiency but may decrease the total RNA yield. |
| Low Quality or Degraded Cap Analog | The cap analog itself may be of poor quality, degraded, or contain inhibitors. | Use High-Quality Reagents: Ensure you are using a high-purity cap analog from a reputable supplier. Store the analog according to the manufacturer's instructions, typically at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
| Incorrect Nucleotide Concentrations | Inaccurate measurement of NTPs, especially GTP and the cap analog, can significantly skew the intended ratio. | Verify Concentrations: Double-check the concentrations of your NTP and cap analog stock solutions. If possible, verify the concentration using spectrophotometry. Prepare fresh dilutions for each experiment. |
| Type of Cap Analog | Standard cap analogs like m7G(5')ppG can be incorporated in both the correct and reverse orientations, with the reverse orientation being non-functional.[3] | Use Anti-Reverse Cap Analogs (ARCA): ARCA contains a modification (typically a 3'-O-methyl group) that prevents reverse incorporation, leading to a higher proportion of functional capped mRNA.[1] Newer trinucleotide cap analogs like CleanCap® Reagent AG can achieve >95% capping efficiency without requiring a high cap-to-GTP ratio.[1] |
| Suboptimal Transcription Conditions | The overall efficiency of the in vitro transcription reaction can impact capping. | Optimize IVT Reaction: Ensure all other components of your IVT reaction are optimal, including the DNA template quality, RNA polymerase concentration, and incubation time and temperature.[] |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low co-transcriptional capping efficiency.
Issue 2: Low Overall RNA Yield in Co-transcriptional Capping Reactions
Question: I've optimized my cap analog to GTP ratio for high capping efficiency, but now my total RNA yield is very low. What can I do?
Answer:
This is a common trade-off in co-transcriptional capping. Reducing the GTP concentration to favor cap analog incorporation makes GTP a limiting substrate for the RNA polymerase, thus reducing the overall yield of the transcription reaction.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| GTP is Limiting | The low concentration of GTP in the reaction mix is the primary reason for reduced RNA yield. | GTP-Chase Protocol: Start the reaction with the optimized high cap analog to GTP ratio. After a short incubation period (e.g., 10-15 minutes) to allow for initiation with the cap analog, add a higher concentration of GTP to the reaction to boost elongation. Use Advanced Cap Analogs: Consider using newer cap analogs (e.g., CleanCap®) that do not require a significant reduction in GTP concentration.[1] |
| Suboptimal Incubation Time | The transcription reaction may not have proceeded long enough to generate a high yield, especially with limiting GTP. | Extend Incubation Time: Increase the incubation time of the in vitro transcription reaction (e.g., from 2 hours to 4 hours) to allow for more complete transcription. |
| RNase Contamination | The presence of RNases can degrade the newly synthesized RNA, leading to a lower apparent yield. | Maintain an RNase-Free Environment: Use RNase-free reagents, tips, and tubes. Work in a designated clean area and wear gloves. Include an RNase inhibitor in your reaction.[5] |
| Poor Template Quality | The quality and purity of the linearized DNA template are crucial for high-yield transcription. | Ensure High-Quality Template: Purify the linearized plasmid DNA using a reliable method (e.g., column purification or phenol:chloroform extraction followed by ethanol (B145695) precipitation) to remove any inhibitors.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between co-transcriptional and post-transcriptional capping?
A1:
-
Co-transcriptional capping involves adding a cap analog directly to the in vitro transcription reaction. The cap analog competes with GTP to be the initiating nucleotide. This method is simpler as it combines transcription and capping into a single step. However, it often results in a mixture of capped and uncapped RNA and can lead to lower overall yields.[1][2]
-
Post-transcriptional capping is a two-step process. First, uncapped RNA is synthesized in a standard in vitro transcription reaction with optimal GTP concentration for high yield. Subsequently, the purified RNA is treated with capping enzymes (like Vaccinia Capping Enzyme) and GTP in a separate reaction to add the cap structure. This method typically results in higher capping efficiency (>95%) and allows for higher RNA yields from the initial transcription reaction, but it involves an additional enzymatic step and purification.[7][8]
Q2: How does the GTP to cap analog ratio affect capping efficiency and yield?
A2: The following table summarizes the general relationship:
| Cap Analog : GTP Ratio | Typical Capping Efficiency | Relative RNA Yield |
| 1 : 1 | ~50% | High |
| 4 : 1 | ~80% | Moderate |
| 10 : 1 | >90% | Low |
Data is approximate and can vary depending on the specific cap analog, polymerase, and reaction conditions.
Q3: What are the different types of cap structures (Cap-0, Cap-1, Cap-2) and why are they important?
A3:
-
Cap-0: This is the basic cap structure, consisting of a 7-methylguanosine linked to the first nucleotide of the mRNA.
-
Cap-1: In addition to the Cap-0 structure, the first nucleotide of the mRNA is methylated at the 2'-O position of the ribose sugar.
-
Cap-2: Following the Cap-1 structure, the second nucleotide is also methylated at the 2'-O position.
In higher eukaryotes, the Cap-1 structure is important for distinguishing "self" mRNA from foreign RNA, thereby reducing the innate immune response to in vitro transcribed mRNA.[] This makes Cap-1 structures highly desirable for therapeutic mRNA applications.
Q4: Can I use 7-Methylguanosine 5'-diphosphate (m7G(5')pp) directly as a cap analog?
A4: 7-Methylguanosine 5'-diphosphate (m7G(5')pp) is a component of the cap structure but is not typically used directly as a cap analog in co-transcriptional capping. Commercially available cap analogs are dinucleotides (e.g., m7G(5')ppp(5')G or ARCA) or trinucleotides that are more efficiently incorporated by the RNA polymerase.
Experimental Protocols
Protocol 1: Post-Transcriptional Enzymatic Capping using Vaccinia Capping Enzyme
This protocol is for capping up to 20 µg of in vitro transcribed RNA.
Materials:
-
Purified, uncapped RNA (up to 20 µg)
-
Vaccinia Capping Enzyme (e.g., NEB #M2080)
-
10X Capping Buffer
-
10mM GTP solution
-
10mM S-adenosylmethionine (SAM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice. Keep the enzyme on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction on ice in the order listed:
-
Nuclease-free water to a final volume of 50 µL
-
10X Capping Buffer: 5 µL
-
10mM GTP: 5 µL
-
10mM SAM: 5 µL
-
Purified RNA: X µL (up to 20 µg)
-
RNase Inhibitor: 1 µL
-
Vaccinia Capping Enzyme: 2 µL
-
-
Mix gently by flicking the tube and briefly centrifuge to collect the contents.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Proceed with RNA purification to remove the enzyme and reaction components. This can be done using a column-based purification kit or phenol:chloroform extraction followed by ethanol precipitation.
Protocol 2: Analysis of Capping Efficiency by RNase H Digestion followed by LC-MS
This protocol provides a general workflow for preparing samples for LC-MS analysis to determine capping efficiency.
Materials:
-
Capped RNA sample (~5-10 µg)
-
DNA probe complementary to the 5' end of the RNA transcript (typically a chimeric probe with DNA and 2'-O-Methyl RNA bases)
-
RNase H
-
10X RNase H Reaction Buffer
-
Nuclease-free water
-
RNA purification kit (for cleanup post-digestion)
Procedure:
-
Annealing:
-
In a nuclease-free tube, combine:
-
RNA sample: 5-10 µg
-
DNA probe: 1.5-fold molar excess over the RNA
-
10X RNase H Reaction Buffer
-
Nuclease-free water to a final volume of 45 µL
-
-
Heat the mixture to 85°C for 3 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
-
RNase H Digestion:
-
Add 5 µL of RNase H to the annealed sample.
-
Incubate at 37°C for 30 minutes. This will cleave the RNA at the site of the DNA:RNA hybrid, releasing a short 5' fragment.
-
-
Purification:
-
Purify the digested RNA fragments using an appropriate RNA cleanup kit to remove the enzyme, buffer, and the DNA probe. Elute in a small volume of nuclease-free water.
-
-
LC-MS Analysis:
-
Analyze the purified fragments by liquid chromatography-mass spectrometry. The different capped and uncapped species will have distinct masses and can be quantified based on their peak areas in the mass spectrum.
-
mRNA Capping Pathway:
Caption: The enzymatic pathway of post-transcriptional mRNA capping.
Co-transcriptional Capping Workflow:
Caption: A simplified workflow for co-transcriptional mRNA capping.
References
- 1. neb.com [neb.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Post-transcriptional capping [takarabio.com]
- 8. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
Technical Support Center: Optimizing In Vitro Transcription Capping Efficiency
Welcome to the technical support center for reducing uncapped mRNA in in vitro transcription (IVT) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the capping efficiency of their IVT-synthesized mRNA.
Frequently Asked Questions (FAQs)
Q1: Why is the 5' cap essential for in vitro transcribed mRNA?
The 5' cap, a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA, is a critical quality attribute for synthetic mRNA. It plays a vital role in:
-
Stability: The cap structure protects the mRNA from degradation by 5' exonucleases, increasing its half-life within the cell.
-
Translation Efficiency: The cap is recognized by the eukaryotic translation initiation factor eIF4E, a key component of the ribosome recruitment machinery. Properly capped mRNA is translated more efficiently into protein.
-
Reduced Immunogenicity: The innate immune system can recognize uncapped 5'-triphosphate RNA as foreign, triggering an unwanted immune response. A proper cap structure, particularly a Cap-1 structure, helps the mRNA evade this immune surveillance.[1]
Q2: What are the primary methods for capping mRNA in vitro?
There are two main strategies for capping synthetic mRNA:
-
Co-transcriptional Capping: A cap analog is added to the IVT reaction mix and is incorporated at the 5' end of the mRNA as it is being synthesized. This method is simpler as it occurs in a single reaction.[2][3][4]
-
Post-transcriptional Enzymatic Capping: The mRNA is first transcribed without a cap, and then capping enzymes, such as Vaccinia Capping Enzyme (VCE), are used in a separate step to add the cap structure.[4][] This method can achieve very high capping efficiencies, often approaching 100%.[4]
Q3: What are the common cap analogs used in co-transcriptional capping?
Commonly used cap analogs include:
-
Standard m7GpppG (mCap): A simple cap analog that can be incorporated in both the correct and incorrect (reverse) orientation, leading to a significant portion of non-functional mRNA. Capping efficiencies are typically around 70%.[2][6]
-
Anti-Reverse Cap Analog (ARCA): This analog is modified to ensure it is incorporated only in the correct orientation. ARCA typically results in a Cap-0 structure and achieves capping efficiencies between 50% and 80%.[3][][7]
-
CleanCap® Reagent AG: A trinucleotide cap analog that is incorporated with high efficiency (>95%) and directly yields a Cap-1 structure, which is advantageous for in vivo applications.[3][][6][7]
Q4: What is the difference between Cap-0, Cap-1, and Cap-2 structures?
The cap structures differ in the extent of methylation on the first few nucleotides of the mRNA sequence:
-
Cap-0: Contains a methyl group only on the 7-position of the guanine (B1146940) base (m7G).
-
Cap-1: Has an additional methyl group on the 2'-O position of the first nucleotide. This is the most common cap structure in mammals and is important for avoiding innate immune recognition.[1]
-
Cap-2: Features a further methylation on the 2'-O position of the second nucleotide.
Troubleshooting Guides
Issue 1: Low Capping Efficiency with Co-transcriptional Capping (ARCA)
Symptoms:
-
Analysis (e.g., by LC-MS) shows a high percentage of uncapped (5'-triphosphate) mRNA.
-
Low protein expression when the mRNA is used in translation experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Cap Analog to GTP Ratio | The cap analog competes with GTP for incorporation by the RNA polymerase. A low cap-to-GTP ratio will favor GTP incorporation, leading to uncapped mRNA. Solution: Increase the molar ratio of ARCA to GTP. A common starting point is a 4:1 ratio. You may need to optimize this ratio for your specific template and reaction conditions. Be aware that significantly lowering the GTP concentration can reduce the overall mRNA yield.[2][8][9] |
| Inhibitory Reaction Components | High concentrations of certain components, such as DTT, may inhibit the polymerase. |
| Incorrect Transcription Start Site | ARCA is most efficiently incorporated when the transcription start site is a G. Solution: Ensure your DNA template has a T7 promoter followed by a G at the +1 position. If your template has a different initiation nucleotide, consider modifying it using site-directed mutagenesis.[3] |
| Degraded Reagents | The cap analog or other NTPs may have degraded due to multiple freeze-thaw cycles or improper storage. Solution: Aliquot your reagents upon receipt and store them at the recommended temperature. Use fresh aliquots for your reactions. |
Issue 2: Low Capping Efficiency with Co-transcriptional Capping (CleanCap®)
Symptoms:
-
Capping efficiency is below the expected >95%.
-
Reduced mRNA yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Transcription Start Site | CleanCap® AG requires a specific "AG" initiation sequence immediately following the T7 promoter for efficient incorporation. Solution: Verify that your DNA template has the correct initiation sequence. If not, modify the template using site-directed mutagenesis.[10] |
| Suboptimal Reagent Concentrations | While CleanCap® is less sensitive to the GTP concentration than ARCA, very high GTP levels can still lead to some competition. Solution: Follow the manufacturer's recommended concentrations for all NTPs and the CleanCap® reagent. |
| Enzyme Quality | The T7 RNA polymerase may have lost activity. Solution: Use a fresh aliquot of a high-quality T7 RNA polymerase. Consider using an engineered T7 RNA polymerase that shows higher efficiency of cap analog incorporation.[11][12][13] |
| IVT Reaction Conditions | The incubation time or temperature may not be optimal. Solution: Incubate the reaction at 37°C for at least 2 hours. Ensure the incubator or thermocycler is properly calibrated.[10] |
Issue 3: Low Overall mRNA Yield in Capped IVT Reactions
Symptoms:
-
Quantification of the purified mRNA shows a low concentration.
-
Faint bands on a denaturing agarose (B213101) gel.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degraded DNA Template | The quality of the linearized DNA template is crucial for high-yield IVT. Solution: Ensure your plasmid is of high purity and is completely linearized. Purify the linearized template using a column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Avoid multiple freeze-thaw cycles of the template.[14] |
| RNase Contamination | RNases are ubiquitous and can rapidly degrade your RNA product. Solution: Use RNase-free water, pipette tips, and tubes. Wear gloves and work in a clean environment. Consider including an RNase inhibitor in your reaction. |
| Suboptimal Reagent Concentrations | Low concentrations of NTPs or a limiting cap-to-GTP ratio (in the case of ARCA) can reduce the overall yield. Solution: Ensure all reagents are at their optimal concentrations as recommended by the manufacturer of your IVT kit or cap analog. |
| Inactive T7 RNA Polymerase | The enzyme may have lost activity due to improper storage or handling. Solution: Store the enzyme at -20°C in a non-frost-free freezer and avoid repeated freeze-thaw cycles. Use a fresh aliquot if you suspect the enzyme is inactive.[14] |
| Presence of Transcription Inhibitors | Contaminants from the DNA template preparation can inhibit the T7 RNA polymerase. Solution: Ensure your linearized DNA template is thoroughly purified to remove any residual salts or other inhibitors. |
Data Presentation: Comparison of Capping Strategies
The choice of capping strategy can significantly impact the efficiency of capping and the overall yield of the in vitro transcription reaction. The following tables summarize the expected performance of different capping methods.
Table 1: Comparison of Capping Efficiency and Yield for Different Capping Methods
| Capping Method | Cap Analog | Typical Capping Efficiency | Relative mRNA Yield | Resulting Cap Structure |
| Co-transcriptional | m7GpppG (mCap) | ~70%[2][6] | Moderate | Cap-0 |
| Co-transcriptional | ARCA | 50-80%[3][][7] | Moderate to High | Cap-0 |
| Co-transcriptional | CleanCap® AG | >95%[3][][7] | High | Cap-1 |
| Post-transcriptional | Enzymatic (VCE) | ~100%[4] | High (but potential loss during purification) | Cap-0 (can be converted to Cap-1) |
Table 2: Impact of T7 RNA Polymerase on Co-transcriptional Capping Efficiency with ARCA
| T7 RNA Polymerase | Cap:GTP Ratio | Capping Efficiency |
| Wild-Type | 4:1 | ~70-80% |
| Engineered (e.g., T7-68) | 4:1 | >95%[11][12][13] |
| Wild-Type | 1:1 | ~50% |
| Engineered (e.g., T7-68) | 1:1 | ~80-90%[11][12][13] |
Experimental Protocols
Protocol 1: Analysis of Capping Efficiency using RNase H Digestion and LC-MS
This protocol describes a widely used method to determine the capping efficiency of an mRNA sample by specifically cleaving the 5' end of the mRNA and analyzing the resulting fragments by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified capped mRNA sample
-
Biotinylated DNA probe complementary to the 5' end of the mRNA
-
RNase H and corresponding reaction buffer (e.g., 20 mM Tris-HCl pH 7.8, 40 mM KCl, 8 mM MgCl2, 10 mM DTT)[15]
-
Streptavidin-coated magnetic beads
-
Wash buffers (low and high salt)
-
Elution buffer (e.g., nuclease-free water)
-
LC-MS system with an appropriate column for oligonucleotide analysis (e.g., an oligonucleotide BEH C18 column)[8]
-
Mobile phases for LC (e.g., containing an ion-pairing agent like diisopropylethylamine (DIEA) and hexafluoroisopropanol (HFIP))[8]
Procedure:
-
Annealing:
-
In an RNase-free tube, mix your purified mRNA (e.g., 0.5 µM) with a molar excess of the biotinylated DNA probe (e.g., 2.5 µM) in RNase H reaction buffer.[16]
-
Heat the mixture to 80°C for 30 seconds to denature the RNA, then cool slowly to 25°C to allow the probe to anneal to the 5' end of the mRNA.[16]
-
-
RNase H Digestion:
-
Purification of 5' Fragments:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate at room temperature to allow the biotinylated probe-mRNA fragment complex to bind to the beads.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads with a low salt wash buffer, followed by a high salt wash buffer, and then again with the low salt wash buffer to remove unbound molecules.
-
Elute the 5' fragments from the beads by incubating with nuclease-free water at 65°C for 5 minutes.[17]
-
-
LC-MS Analysis:
-
Inject the eluted 5' fragments onto the LC-MS system.
-
Separate the capped and uncapped fragments using a suitable gradient of your mobile phases.
-
Analyze the eluting fragments by mass spectrometry to identify the capped and uncapped species based on their mass-to-charge ratio.
-
Quantify the capping efficiency by calculating the ratio of the peak area of the capped fragment to the total peak area of all 5' fragments (capped and uncapped).
-
Visualizations
Caption: A general workflow for in vitro transcription and co-transcriptional capping of mRNA.
Caption: Comparison of co-transcriptional and post-transcriptional mRNA capping workflows.
Caption: A decision tree for troubleshooting low mRNA capping efficiency.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 3. Co-transcriptional capping [takarabio.com]
- 4. benchchem.com [benchchem.com]
- 6. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00023D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 122.114.14.118:8000 [122.114.14.118:8000]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Methylguanosine 5'-diphosphate (m⁷G-DP) Capped RNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Methylguanosine (B147621) 5'-diphosphate (m⁷G-DP) capped RNA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying m⁷G-DP capped RNA?
A1: The most common methods for purifying m⁷G-DP capped RNA include High-Performance Liquid Chromatography (HPLC), Fast Protein Liquid Chromatography (FPLC), and spin column-based purification kits. The choice of method depends on the desired scale, purity, and downstream application.
Q2: What is the expected yield and purity for each purification method?
A2: Yield and purity can vary based on the specific protocol, RNA length, and capping efficiency. However, the following table provides a general comparison:
| Purification Method | Typical Capping Efficiency | Typical Purity | Typical Yield/Recovery | Elution Volume |
| Co-transcriptional (ARCA) | 50-80%[1] | Moderate | Variable | Dependent on purification |
| Co-transcriptional (CleanCap®) | >95%[1][] | High | High | Dependent on purification |
| Post-transcriptional (Enzymatic) | 80-100%[3] | High | High | Dependent on purification |
| HPLC | Not Applicable | >99%[4] | >56%[4] | Dependent on column and fraction size |
| FPLC | Not Applicable | High | >80%[5][6] | 3-7 column volumes[5][6] |
| Spin Column | Not Applicable | High | High | As low as 6–50 μl[7] |
Q3: Can I load the in vitro transcription (IVT) reaction directly onto an HPLC or FPLC column?
A3: Yes, it is possible to load the IVT reaction mixture directly onto an HPLC or FPLC column for purification without preliminary purification steps.[8]
Q4: How can I remove the DNA template after in vitro transcription?
A4: The DNA template can be removed by treating the reaction mixture with DNase I.[9] This is a crucial step to avoid DNA contamination in your final RNA product.
Q5: What is the difference between Cap-0, Cap-1, and Cap-2 structures?
A5: The cap structures differ in the methylation of the first and second transcribed nucleotides. Cap-0 has a 7-methylguanosine cap. In higher eukaryotes, this is further 2'-O-methylated to form Cap-1, which is important for increased biological activity and reduced immunogenicity.[10] A subsequent 2'-O-methylation on the second nucleotide results in a Cap-2 structure.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of m⁷G-DP capped RNA.
Low RNA Yield
| Possible Cause | Recommended Solution |
| Incomplete Lysis and Homogenization | Ensure complete immersion of the tissue sample in lysis buffer and consider using mechanical homogenization methods.[11] For cultured cells, ensure the correct amount of lysis reagent is used for the cell pellet size. |
| Poor Quality Starting Material | Use fresh samples or samples that have been properly stored at -80°C to prevent RNA degradation.[12] |
| Incorrect Reagent Preparation or Usage | Double-check that all buffers are prepared correctly and that ethanol (B145695) has been added to wash buffers as indicated in the protocol.[11] |
| Inefficient Elution | Ensure the elution buffer is applied directly to the center of the spin column matrix. For higher yields, consider a second elution, though this will result in a more diluted sample.[13] Increasing the incubation time with the elution buffer can also improve yield. |
| Sample Overload | Using too much starting material can clog the column and reduce yield. Adhere to the recommended sample input amounts for your chosen purification kit.[12] |
Low Capping Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Ratio of Cap Analog to GTP (Co-transcriptional) | The ratio of cap analog to GTP is critical for efficient co-transcriptional capping. An excess of cap analog is required to outcompete GTP for initiation of transcription. |
| Degraded S-adenosyl-L-methionine (SAM) (Enzymatic) | SAM is a necessary cofactor for the methyltransferase activity of the capping enzyme. Ensure that the SAM solution is fresh and has been stored correctly. |
| Secondary Structure at the 5' End of the RNA | Complex secondary structures at the 5' end of the RNA can hinder the access of the capping enzyme. Performing the enzymatic capping reaction at a higher temperature (if the enzyme is thermostable) can help to denature these structures. Some enzymes, like Faustovirus capping enzyme, have a broader temperature activity range.[3][14] |
| Inefficient Enzymatic Reaction | Ensure that the enzymatic capping reaction is incubated for the recommended time and at the optimal temperature (typically 37°C).[15] When optimized, enzymatic capping can be nearly 100% efficient.[15] |
Poor RNA Purity (Contamination with DNA, proteins, or salts)
| Possible Cause | Recommended Solution |
| Genomic DNA Contamination | Always include a DNase treatment step after in vitro transcription to remove the DNA template.[16] |
| Protein Contamination (low A260/A280 ratio) | Ensure complete removal of proteins during the initial lysis and extraction steps. If using phenol-chloroform extraction, avoid carrying over the interphase. For column-based methods, ensure the sample is not overloaded.[16] |
| Salt Contamination (low A260/A230 ratio) | Perform all wash steps as recommended in the protocol to remove residual salts. Ensure the spin column does not touch the flow-through during transfer to a clean collection tube. An additional wash step or a longer centrifugation time for the final wash can help.[12][13] |
| Ethanol Carryover | After the final wash step, ensure the column is centrifuged for the recommended time to remove all residual ethanol, which can inhibit downstream applications.[13] |
Experimental Protocols & Workflows
Co-transcriptional Capping and Purification Workflow
This workflow outlines the general steps for producing capped RNA in a single transcription reaction followed by purification.
Figure 1: Co-transcriptional capping and purification workflow.
Detailed Protocol: Co-transcriptional Capping with CleanCap® Reagent AG and Purification
-
Thaw Reagents: Thaw the necessary components of your in vitro transcription kit at room temperature. Keep the RNA polymerase mix on ice.
-
Assemble the Reaction: In a nuclease-free tube, assemble the reaction at room temperature in the following order:
-
Nuclease-Free Water
-
Reaction Buffer
-
NTPs
-
CleanCap® Reagent AG
-
Linearized DNA Template (1 µg)
-
RNA Polymerase Mix
-
-
Incubation: Mix thoroughly by pipetting, and centrifuge briefly. Incubate at 37°C for 2 hours.[9]
-
DNase Treatment: To remove the DNA template, add DNase I and buffer to the reaction and incubate for 15 minutes at 37°C.[9]
-
Purification: Proceed with your chosen purification method (e.g., Monarch® RNA Cleanup Kit).
-
Elution: Elute the purified capped RNA in nuclease-free water.
-
Quality Control: Assess the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via gel electrophoresis.
Post-transcriptional (Enzymatic) Capping and Purification Workflow
This workflow illustrates the process of first transcribing the RNA and then adding the cap structure in a separate enzymatic step.
Figure 2: Post-transcriptional capping and purification workflow.
Detailed Protocol: Enzymatic Capping with Vaccinia Capping Enzyme and Purification
-
In Vitro Transcription: Synthesize RNA using a standard in vitro transcription protocol.
-
Initial Purification: Purify the uncapped RNA from the IVT reaction to remove NTPs, DNA, and enzymes. A spin column-based kit is suitable for this step.
-
Assemble Capping Reaction: In a nuclease-free tube, combine the following:
-
Purified uncapped RNA
-
Reaction Buffer
-
GTP
-
S-adenosyl-methionine (SAM)
-
Vaccinia Capping Enzyme
-
-
Incubation: Incubate the reaction at 37°C for about one hour.[15]
-
Final Purification: Purify the now-capped RNA using your method of choice (spin column, HPLC, or FPLC) to remove the capping enzyme and other reaction components.
-
Quality Control: Analyze the final product for concentration, purity, and integrity.
HPLC Purification of Capped RNA
Protocol:
-
Column: Use a suitable reverse-phase HPLC column, such as a polystyrene-divinylbenzene (PS-DVB) column.
-
Mobile Phase:
-
Buffer A: An aqueous buffer, for example, 0.1 M Triethylammonium Acetate (TEAA).
-
Buffer B: Acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Buffer B concentration to elute the RNA. The specific gradient will depend on the RNA length and column chemistry.
-
Temperature: Perform the separation at an elevated temperature (e.g., 60-75°C) to denature the RNA and improve peak resolution.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak of the capped RNA.
-
Desalting and Quantification: Pool the pure fractions, desalt (e.g., via ethanol precipitation or a desalting column), and quantify the final product.
FPLC Purification of Capped RNA
Protocol:
-
Column: Select a size-exclusion chromatography (SEC) column appropriate for the size of your RNA, such as a Superdex 75 or Superdex 200 column.[17]
-
Mobile Phase: Use a buffer that maintains the stability of the RNA, for example, 10 mM phosphate (B84403) buffer (pH 6.5) with 100 mM NaCl.[17]
-
Flow Rate: Set a flow rate appropriate for the column, typically in the range of 0.4-3 mL/min.[17]
-
Sample Loading: Load the crude or partially purified capped RNA onto the equilibrated column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The capped RNA will elute based on its size.
-
Analysis of Fractions: Analyze the collected fractions by denaturing PAGE to identify those containing the pure, full-length capped RNA.
-
Pooling and Concentration: Pool the desired fractions and concentrate the purified RNA.
References
- 1. Co-transcriptional capping [takarabio.com]
- 3. Post-transcriptional capping [takarabio.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. High Recovery Chromatographic Purification of mRNA at Room Temperature and Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kelabscience.com [kelabscience.com]
- 8. adsbiotec.com [adsbiotec.com]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Capping of mRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for the enzymatic capping of messenger RNA (mRNA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic capping of mRNA, offering potential causes and solutions to ensure high capping efficiency and mRNA integrity.
Issue 1: Low Capping Efficiency
Low capping efficiency is a common problem that can significantly impact the translational efficiency and stability of your mRNA.
| Potential Cause | Recommended Solution |
| Inactive or Degraded Enzyme | Use fresh or properly stored capping enzyme and 2'-O-methyltransferase. Avoid repeated freeze-thaw cycles. |
| Degraded S-adenosylmethionine (SAM) | Prepare fresh dilutions of SAM before each reaction, as it is unstable at neutral pH and 37°C.[1] |
| Suboptimal Reaction Temperature | Most capping reactions are optimal at 37°C.[2] However, for transcripts with significant secondary structure at the 5' end, consider a higher temperature (e.g., 45°C) if using a thermostable enzyme like Faustovirus Capping Enzyme (FCE).[3][4] |
| Incorrect Incubation Time | A typical incubation time is 30-60 minutes.[2][4] For shorter transcripts (<200 nt), extending the incubation time for the 2'-O-methylation step to 2 hours may be beneficial.[5] |
| Inhibitors in the RNA Preparation | Ensure the RNA transcript is free from contaminants from the in vitro transcription (IVT) reaction, such as high concentrations of salts or EDTA.[6][7] Purify the RNA prior to the capping reaction.[2][8] |
| RNA Secondary Structure at the 5' End | Complex secondary structures at the 5' end of the mRNA can hinder enzyme access.[2] To mitigate this, heat the RNA at 65°C for 5-10 minutes before the reaction and then place it on ice.[1] Using Faustovirus Capping Enzyme (FCE) may also improve capping of structured RNAs due to its robust activity at higher temperatures.[3] |
| Suboptimal GTP Concentration | Ensure the final concentration of GTP in the reaction is optimal. For Vaccinia Capping Enzyme, a concentration of 0.5 mM is recommended.[9] |
Issue 2: RNA Degradation
Maintaining the integrity of your mRNA transcript throughout the capping process is crucial for its function.
| Potential Cause | Recommended Solution |
| RNase Contamination | Use RNase-free water, pipette tips, and tubes.[6] Wear gloves during all procedures. The addition of an RNase inhibitor to the capping reaction is highly recommended.[5][7] |
| Extended Incubation at High Temperatures | While higher temperatures can help resolve secondary structures, prolonged incubation can lead to RNA degradation, especially for long transcripts.[3] Optimize the incubation time at elevated temperatures. |
| Multiple Freeze-Thaw Cycles of RNA | Aliquot your RNA into smaller volumes to avoid repeated freezing and thawing. |
Issue 3: Incomplete 2'-O-Methylation (Formation of Cap-0 instead of Cap-1)
The Cap-1 structure is important for reducing the innate immune response to in vitro transcribed mRNA.[1][]
| Potential Cause | Recommended Solution |
| Inactive mRNA Cap 2'-O-Methyltransferase | Ensure the enzyme is active and has been stored correctly. |
| Insufficient SAM | SAM is the methyl donor for the 2'-O-methylation reaction.[1] Use a fresh, adequate supply of SAM. |
| Suboptimal Reaction Conditions for Methyltransferase | The 2'-O-methyltransferase works well under the same buffer conditions as the capping enzyme, but ensure the incubation time is sufficient.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between Cap-0 and Cap-1 structures on mRNA?
A1: The Cap-0 structure consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA.[][11] The Cap-1 structure has an additional methyl group on the 2'-hydroxyl of the first nucleotide.[][11] This 2'-O-methylation helps the mRNA evade the host's innate immune system and can enhance translation efficiency.[1][]
Q2: Should I perform enzymatic capping or co-transcriptional capping?
A2: The choice depends on the scale and application. Enzymatic capping is a post-transcriptional process that generally results in higher capping efficiency (nearly 100%) and is recommended for large-scale production.[2][3][12] Co-transcriptional capping, which uses cap analogs during the IVT reaction, is a simpler workflow suitable for rapidly screening many transcripts.[12][13]
Q3: Can I perform the capping and 2'-O-methylation reactions in the same tube?
A3: Yes, a one-pot reaction is possible and efficient. You can add the Vaccinia Capping Enzyme, mRNA Cap 2'-O-Methyltransferase, GTP, and SAM to the purified RNA transcript in the same reaction buffer.[1][13]
Q4: What are the key components of a typical enzymatic capping reaction buffer?
A4: A standard 1X capping buffer generally contains 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM MgCl2, and 1 mM DTT.[1][9][14]
Q5: How can I analyze the capping efficiency of my mRNA?
A5: Capping efficiency can be assessed using several methods, including ribozyme- or RNase H-based cleavage assays followed by analysis on denaturing polyacrylamide gel electrophoresis (PAGE) or by liquid chromatography-mass spectrometry (LC-MS).[][15][16]
Experimental Protocols & Data
Standard Protocol for Enzymatic Capping (Cap-1 Formation)
This protocol is for a standard 20 µL reaction to cap up to 10 µg of RNA.
1. Reaction Setup:
| Component | Volume | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| Purified RNA | X µL | 1-10 µg |
| 10X Capping Buffer | 2 µL | 1X |
| 10 mM GTP | 1 µL | 0.5 mM |
| 32 mM S-adenosylmethionine (SAM) | 0.5 µL | 0.8 mM (for both reactions) |
| Vaccinia Capping Enzyme | 1 µL | - |
| mRNA Cap 2'-O-Methyltransferase | 1 µL | - |
| RNase Inhibitor (optional) | 0.5 µL | - |
2. Reaction Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.[2]
-
For transcripts with high secondary structure, pre-heat the RNA at 65°C for 5 minutes before adding the other components.[1]
3. RNA Purification:
-
After incubation, purify the capped mRNA using a method such as phenol/chloroform extraction and ethanol (B145695) precipitation, or a silica-based spin column to remove enzymes, unincorporated nucleotides, and buffer components.[8]
Key Reaction Component Concentrations
| Component | Recommended Final Concentration | Notes |
| GTP | 0.5 mM | For Vaccinia Capping Enzyme.[9] |
| SAM | 0.1 mM - 0.2 mM | For methylation reactions.[1][9] Higher concentrations may be used in one-pot reactions. Always use a fresh dilution. |
| mRNA | Up to 10 µg in a 20 µL reaction | Can be scaled up as needed. |
Visual Workflows and Pathways
References
- 1. neb.com [neb.com]
- 2. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 3. neb.com [neb.com]
- 4. WO2021041260A1 - Enzymatic rna capping method - Google Patents [patents.google.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. neb-online.fr [neb-online.fr]
- 9. neb.com [neb.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 13. neb.com [neb.com]
- 14. shop.hongene.com [shop.hongene.com]
- 15. agilent.com [agilent.com]
- 16. How to Detect mRNA Capping Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: In Vitro Transcription of Long-Capped Transcripts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of long-capped transcripts in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of long in vitro transcribed (IVT) capped RNA?
The yield and quality of long-capped RNA transcripts are influenced by several key factors:
-
DNA Template Quality: The integrity and purity of the DNA template are paramount. It must be free of contaminants like RNases, ethanol (B145695), and salts, which can inhibit RNA polymerase.[][2] The template should be fully linearized to ensure transcripts of a defined length.[][3]
-
Promoter Sequence: A strong and correctly placed promoter sequence (e.g., T7, SP6, T3) is essential for efficient transcription initiation by the corresponding RNA polymerase.[][4]
-
Enzyme Concentration: Increasing the concentration of RNA polymerase can enhance the yield of long transcripts, although there is a saturation point beyond which it is no longer cost-effective.[]
-
Nucleotide (NTP) Concentration and Ratios: Optimal concentrations of all four NTPs are crucial. For co-transcriptional capping, the ratio of the cap analog to GTP is a critical parameter that affects both capping efficiency and overall yield.[5][6]
-
Magnesium (Mg²⁺) Concentration: Magnesium ions are a critical cofactor for RNA polymerase. The optimal Mg²⁺ concentration is dependent on the total NTP concentration.[7][8][9]
-
Reaction Conditions: Incubation time and temperature play significant roles. Longer incubation times generally lead to higher yields, up to a certain point.[][7] The standard temperature is 37°C, but modifications may be necessary for templates with high GC content.[][3]
Q2: How can I improve the efficiency of co-transcriptional capping for long transcripts?
Co-transcriptional capping efficiency can be a limiting factor for long transcripts. Here are some strategies to improve it:
-
Optimize Cap Analog to GTP Ratio: A common starting point is a 4:1 ratio of cap analog to GTP.[10] This ratio can be adjusted to balance capping efficiency and transcript yield.[5][11]
-
Use Advanced Cap Analogs: Consider using cap analogs like Anti-Reverse Cap Analog (ARCA) or trinucleotide cap analogs (e.g., CleanCap® Reagent AG). ARCA ensures incorporation in the correct orientation, while trinucleotide analogs can significantly improve capping efficiency.[10][12][13]
-
Post-Transcriptional Enzymatic Capping: As an alternative, perform the IVT reaction with optimal GTP concentrations for high yield and then add the cap structure post-transcriptionally using an enzymatic system like the Vaccinia Capping System.[5][14] This method often results in higher overall yields of capped RNA.[5]
Q3: What is the best method to purify long RNA transcripts after in vitro transcription?
The choice of purification method depends on the downstream application, the length of the RNA, and the scale of the reaction. Common methods include:
-
Lithium Chloride (LiCl) Precipitation: Effective for removing the majority of unincorporated nucleotides and enzymes, particularly for RNAs longer than 300 nucleotides.[15]
-
Spin Column Purification: A convenient method for removing unincorporated nucleotides, proteins, and salts. Ensure the chosen column has the appropriate size cut-off for your long transcript.[15]
-
Gel Purification: Recommended for obtaining high-purity RNA, as it effectively removes truncated transcripts and free nucleotides. However, recovery rates may be lower.[15]
-
Phenol:Chloroform Extraction followed by Ethanol Precipitation: A traditional method for removing proteins. It does not completely remove free nucleotides.[15]
-
High-Performance Liquid Chromatography (HPLC): A scalable method that effectively removes various contaminants and can result in highly pure RNA suitable for in vivo applications.[16]
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro transcription of long-capped transcripts.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of RNA Transcript | Degraded DNA Template | Verify template integrity on an agarose (B213101) gel. Avoid repeated freeze-thaw cycles.[] |
| RNase Contamination | Use RNase-free reagents and workspace. Incorporate an RNase inhibitor in the reaction.[][2][17] | |
| Inactive RNA Polymerase | Use a positive control template to confirm enzyme activity. Avoid multiple freeze-thaw cycles of the enzyme.[3] | |
| Inhibitors in the DNA Template Preparation | Purify the DNA template using a reliable method to remove salts and ethanol.[2] Consider phenol:chloroform extraction.[5] | |
| Suboptimal Reagent Concentrations | Optimize concentrations of NTPs, Mg²⁺, and RNA polymerase.[7][8] | |
| Incomplete or Truncated Transcripts | Premature Termination on GC-Rich Templates | Lower the reaction temperature to 30°C to reduce the rate of transcription and help the polymerase read through difficult regions.[3][18] |
| Low Nucleotide Concentration | Ensure NTP concentrations are not limiting. Increasing the concentration of the limiting nucleotide can improve the yield of full-length transcripts.[3][18] | |
| Secondary Structure of the RNA | Reduce the amount of DTT in the reaction, as high concentrations may hinder the polymerase.[5] | |
| Transcripts are Longer than Expected | Template Plasmid is Not Fully Linearized | Confirm complete linearization of the plasmid on an agarose gel before the IVT reaction.[3] |
| Template has a 3' Overhang | Use a restriction enzyme that generates blunt or 5' overhangs.[3][13] |
Quantitative Data Summary
Table 1: Recommended Reaction Component Concentrations for IVT Optimization
| Component | Typical Starting Concentration | Optimized Range for Long Transcripts | Reference |
| rNTPs (each) | 0.5 mM | 5 mM - 10 mM | [5][7][8] |
| Mg²⁺ | 6 mM | Up to 75 mM (maintain optimal ratio with NTPs) | [5][7][8] |
| Cap Analog:GTP Ratio (Co-transcriptional) | 4:1 | 2:1 to 5:1 | [5] |
| T7 RNA Polymerase | 50 U in 20 µL reaction | Increase as needed, monitor for cost-effectiveness | [][5] |
| Linearized DNA Template | 500 ng in 20 µL reaction | 50 ng/µL | [5][12] |
Table 2: Impact of Reaction Conditions on Yield
| Parameter | Standard Condition | Optimized Condition for Long Transcripts | Expected Outcome | Reference |
| Incubation Time | 2 - 4 hours | Up to 16 hours (overnight) | Increased yield, up to a plateau | [][5][19] |
| Temperature | 37°C | 30°C (for GC-rich templates) or 39°C | Improved full-length transcript yield for difficult templates | [3][9] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription of a Long RNA Transcript (Post-Transcriptional Capping)
-
Template Preparation:
-
Linearize the plasmid DNA containing the target sequence downstream of a T7 promoter using a restriction enzyme that produces blunt or 5' overhangs.
-
Verify complete linearization by agarose gel electrophoresis.
-
Purify the linearized template using a spin column or phenol:chloroform extraction followed by ethanol precipitation. Resuspend in RNase-free water.
-
-
In Vitro Transcription Reaction Setup (20 µL):
-
On ice, combine the following in an RNase-free microfuge tube:
-
RNase-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)
-
2 µL of 10 mM ATP
-
2 µL of 10 mM CTP
-
2 µL of 10 mM UTP
-
2 µL of 10 mM GTP
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor (e.g., 40 U/µL)
-
2 µL of T7 RNA Polymerase (e.g., 50 U/µL)
-
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2 to 4 hours. For long or difficult templates, the incubation time can be extended up to 16 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
-
RNA Purification:
-
Purify the RNA using LiCl precipitation, a spin column, or other preferred methods.
-
Protocol 2: Post-Transcriptional Enzymatic Capping (using Vaccinia Capping System)
-
Reaction Setup (20 µL):
-
In an RNase-free tube, combine:
-
Up to 10 µg of purified, uncapped RNA transcript
-
RNase-free water to 13.5 µL
-
2 µL of 10X Capping Buffer
-
1 µL of 10 mM GTP
-
1.5 µL of 20 mM S-adenosylmethionine (SAM)
-
1 µL of Vaccinia Capping Enzyme (10 U/µL)
-
1 µL of RNase Inhibitor
-
-
-
Incubation:
-
Incubate at 37°C for 30-60 minutes.
-
-
Purification:
-
Purify the capped RNA using a method of choice to remove enzymes and unincorporated nucleotides.
-
Visualizations
Caption: Experimental workflow for in vitro transcription of long-capped RNA.
Caption: Troubleshooting flowchart for low yield in in vitro transcription.
Caption: Comparison of co-transcriptional and post-transcriptional capping strategies.
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. go.zageno.com [go.zageno.com]
- 4. Advancements of in vitro transcribed mRNA (IVT mRNA) to enable translation into the clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20210317496A1 - Methods and Compositions for Increased Capping Efficiency of Transcribed RNA - Google Patents [patents.google.com]
- 7. karger.com [karger.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Maximizing the mRNA productivity for in vitro transcription by optimization of fed-batch strategy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. neb.com [neb.com]
- 11. Rapidly Synthesize Large Amounts of Capped RNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00023D [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. neb.com [neb.com]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 7-Methylguanosine 5'-diphosphate vs. ARCA Capping Efficiency for In Vitro mRNA Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of in vitro mRNA synthesis, the choice of a 5' cap analog is a critical determinant of translational efficiency and, ultimately, the success of their experiments. This guide provides an objective comparison of two widely used co-transcriptional capping methods: the standard 7-Methylguanosine (B147621) 5'-diphosphate (m7G(5')ppp(5')G) and the Anti-Reverse Cap Analog (ARCA), supported by experimental data and detailed methodologies.
The 5' cap is a vital modification for eukaryotic mRNA, essential for protecting the transcript from exonuclease degradation and for recruiting the ribosomal machinery to initiate translation. During in vitro transcription (IVT), cap analogs are incorporated to mimic this natural structure. However, the orientation of this incorporation is key to functionality.
The Challenge of Orientation: m7G(5')ppp(5')G vs. ARCA
The standard cap analog, 7-methylguanosine 5'-diphosphate, can be incorporated in two possible orientations: the correct "forward" orientation (m7GpppG-RNA) or the incorrect "reverse" orientation (GpppGm7-RNA). RNA polymerase can initiate transcription from the 3'-OH group of either guanosine (B1672433) nucleotide. Transcripts with the reverse-oriented cap are not efficiently translated, which can significantly reduce the yield of functional protein.[1][2] This means that up to 50% of the synthesized mRNA may be translationally inactive.[3]
To overcome this limitation, the Anti-Reverse Cap Analog (ARCA) was developed. ARCA is chemically modified with a methyl group on the 3'-OH of the 7-methylguanosine.[4][5] This modification blocks the RNA polymerase from initiating transcription in the reverse orientation, ensuring that nearly all capped transcripts have the correct 5' structure.[5][6] This leads to a higher population of translationally active mRNA molecules.[7]
Quantitative Performance Data
The primary advantage of ARCA over the standard m7G cap analog is a significant increase in the translational output of the synthesized mRNA. This is a direct result of ensuring the correct orientation of the cap structure.
| Parameter | 7-Methylguanosine 5'-diphosphate (m7GpppG) | Anti-Reverse Cap Analog (ARCA) |
| Correct Orientation | ~50% | >95% |
| Capping Efficiency | ~70-80% (dependent on cap:GTP ratio)[3][8] | ~50-80% (dependent on cap:GTP ratio)[] |
| Relative Protein Yield | Lower | Up to 2-fold higher than m7GpppG[8] |
| Resulting Cap Structure | Cap-0 | Cap-0[8] |
Note: Capping efficiency can be influenced by the ratio of cap analog to GTP in the transcription reaction. A higher ratio favors capping but can reduce overall mRNA yield.[3]
Experimental Protocols
To empirically determine the efficiency of these two capping methods, a standard workflow involving in vitro transcription followed by an in vitro translation assay can be employed.
Key Experimental Steps:
-
Template Preparation: A linearized plasmid DNA template containing a reporter gene (e.g., luciferase or GFP) under the control of a T7, SP6, or T3 promoter is prepared.
-
In Vitro Transcription: Two separate transcription reactions are set up. Both reactions will contain the linearized DNA template, RNA polymerase, and NTPs.
-
mRNA Purification: Following the transcription reaction, the DNA template is removed by DNase treatment. The synthesized mRNA is then purified using a method such as lithium chloride precipitation or a silica-based column.
-
Quantification and Quality Control: The concentration of the purified mRNA is determined using a spectrophotometer (e.g., NanoDrop). The integrity and size of the transcripts are assessed using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
In Vitro Translation: Equal amounts of the m7G-capped and ARCA-capped mRNAs are translated using a commercially available in vitro translation system, such as rabbit reticulocyte lysate.
-
Analysis of Protein Expression: The amount of protein produced from each reaction is quantified. For a luciferase reporter, this would involve measuring luminescence. For a fluorescent reporter, fluorescence intensity would be measured.
The Impact of Capping on Translation Initiation
The efficiency of mRNA capping directly influences the subsequent steps of protein synthesis. A correctly oriented 5' cap is crucial for the recruitment of the cap-binding protein, eIF4E, which is a key component of the translation initiation complex.
Because ARCA ensures a higher percentage of correctly oriented caps, it leads to more efficient binding of eIF4E and subsequent recruitment of the ribosome, resulting in a greater yield of the desired protein from a given amount of mRNA.[12]
Conclusion and Future Perspectives
For standard research applications and the development of mRNA-based therapeutics, ARCA offers a clear advantage over the traditional 7-Methylguanosine 5'-diphosphate cap analog by maximizing the translational potential of in vitro transcribed mRNA. The elimination of reverse-oriented caps simplifies the production of functional mRNA and leads to more robust and reproducible results.
It is also important to note that capping technology continues to evolve. Newer methods, such as co-transcriptional capping with trinucleotide cap analogs like CleanCap®, can produce a Cap-1 structure with over 95% efficiency.[3][] The Cap-1 structure, which includes methylation at the 2'-O position of the first nucleotide, can help the mRNA evade the innate immune system, a critical consideration for in vivo applications.[8][] Researchers should consider these advanced alternatives, especially for therapeutic and vaccine development, where maximizing protein expression and minimizing immunogenicity are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolution of Cap Analogs - Areterna LLC [areterna.com]
- 3. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. What is ARCA [biosyn.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]
- 10. neb-online.de [neb-online.de]
- 11. dmg-peg2000-mal.com [dmg-peg2000-mal.com]
- 12. researchgate.net [researchgate.net]
comparison of enzymatic vs co-transcriptional capping with 7-Methylguanosine 5'-diphosphate
For researchers, scientists, and drug development professionals navigating the complexities of messenger RNA (mRNA) synthesis, the choice of a 5' capping method is a critical determinant of transcript stability, translational efficiency, and ultimately, therapeutic efficacy. The two primary strategies, enzymatic and co-transcriptional capping, each present a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate method for your research and development needs.
The 5' cap, a 7-methylguanosine (B147621) (m7G) moiety linked to the initial nucleotide of an mRNA molecule via a 5'-5' triphosphate bridge, is indispensable for the biological function of mRNA in eukaryotic cells. It protects the transcript from exonuclease degradation, facilitates nuclear export, and is crucial for the recruitment of the ribosomal machinery to initiate protein synthesis.[][2] In the realm of in vitro transcription (IVT), achieving a high capping efficiency is paramount. This can be accomplished through a post-transcriptional enzymatic reaction or by the co-transcriptional incorporation of a cap analog.
Performance Comparison: A Quantitative Overview
The selection between enzymatic and co-transcriptional capping often hinges on a trade-off between capping efficiency, mRNA yield, workflow simplicity, and cost. The following tables summarize the key quantitative differences between these two methodologies.
| Parameter | Enzymatic Capping | Co-transcriptional Capping (ARCA) | Co-transcriptional Capping (CleanCap®) |
| Capping Efficiency | 80-100%[3] | 50-80%[4] | >95%[4][5] |
| mRNA Yield | Generally higher as IVT is optimized independently[6][7] | Can be significantly lower due to GTP competition[8] | Higher than ARCA, often comparable to enzymatic[5][9] |
| Workflow | Multi-step: IVT, purification, capping reaction, final purification[5][6] | Single-step "one-pot" reaction[10] | Single-step "one-pot" reaction[9] |
| Cost | Higher due to additional enzymes and purification steps[11] | Generally lower, but requires excess cap analog[9] | Higher initial cost for proprietary analogs, but can be more cost-effective at scale[12] |
| Cap Structure | Can produce natural Cap 0 or Cap 1 structures[6] | Primarily produces Cap 0; requires a separate enzymatic step for Cap 1[4] | Can directly produce Cap 1 structures[5] |
| Intellectual Property | More freedom to operate with wild-type enzymes[10] | May have IP constraints and licensing issues[10] | Proprietary technology with licensing requirements[4] |
Delving into the Methodologies: Experimental Protocols
To provide a practical understanding of these techniques, detailed experimental protocols for both enzymatic and co-transcriptional capping are outlined below.
Experimental Protocol: Enzymatic Capping using Vaccinia Capping Enzyme
This protocol describes the capping of in vitro transcribed RNA using the Vaccinia Capping Enzyme (VCE), which possesses RNA triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase activities.[11]
Materials:
-
Purified, uncapped mRNA (5-10 µg)
-
Vaccinia Capping Enzyme (e.g., from New England Biolabs or other suppliers)
-
10X Capping Buffer (e.g., 500 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 10 mM DTT)[13]
-
10 mM GTP solution
-
32 mM S-adenosylmethionine (SAM) solution, freshly prepared or thawed
-
RNase Inhibitor
-
Nuclease-free water
-
RNA Cleanup Kit
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:
-
Nuclease-free water to a final volume of 50 µL
-
10X Capping Buffer: 5 µL
-
10 mM GTP: 5 µL
-
32 mM SAM: 5 µL
-
Uncapped mRNA: 5-10 µg
-
RNase Inhibitor: 1 µL (optional, but recommended)
-
Vaccinia Capping Enzyme: 1 µL[14]
-
-
Mix the reaction gently by pipetting.
-
Incubate at 37°C for 30-60 minutes. For transcripts with known stable secondary structures at the 5' end, the incubation time can be extended up to 3 hours to improve capping efficiency.[13]
-
To remove secondary structures that may hinder enzyme access, the RNA can be heated to 65°C for 5-20 minutes and then placed on ice before adding the capping reagents.[13][15]
-
Purify the capped mRNA using an RNA cleanup kit according to the manufacturer's protocol.
-
Elute the capped mRNA in nuclease-free water.
-
Quantify the concentration and assess the integrity of the capped mRNA using spectrophotometry and agarose (B213101) gel electrophoresis.[14]
Experimental Protocol: Co-transcriptional Capping with a Cap Analog
This protocol outlines the synthesis of capped mRNA in a single in vitro transcription reaction using a cap analog. The example below uses a generic m7G(5')pppG-type analog; however, specific analogs like ARCA or CleanCap® may require slight modifications to the protocol, such as altered cap analog to GTP ratios or specific initiation sequences in the DNA template.[16]
Materials:
-
Linearized DNA template with a T7, SP6, or T3 promoter
-
In Vitro Transcription Kit (e.g., HiScribe™ T7 High Yield RNA Synthesis Kit)
-
m7G(5')pppG cap analog
-
NTPs (ATP, CTP, UTP, GTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA Cleanup Kit
Procedure:
-
Thaw all reaction components on ice.
-
In a nuclease-free microcentrifuge tube, assemble the in vitro transcription reaction at room temperature. A common strategy to favor the incorporation of the cap analog is to reduce the concentration of GTP relative to the other NTPs and the cap analog. A typical ratio of cap analog to GTP is 4:1.[8]
-
Nuclease-free water to a final volume of 20 µL
-
10X Reaction Buffer: 2 µL
-
ATP, CTP, UTP (100 mM each): 2 µL of each
-
GTP (10 mM): 1 µL
-
m7G(5')pppG cap analog (40 mM): 4 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix thoroughly by pipetting and incubate at 37°C for 2 hours.[16]
-
(Optional) To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.[16]
-
Purify the capped mRNA using an RNA cleanup kit.
-
Elute the capped mRNA in nuclease-free water.
-
Quantify the concentration and assess the integrity and capping efficiency of the synthesized mRNA.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for enzymatic and co-transcriptional capping.
Caption: Workflow for post-transcriptional enzymatic mRNA capping.
Caption: Streamlined workflow for co-transcriptional mRNA capping.
Conclusion: Selecting the Optimal Capping Strategy
The decision between enzymatic and co-transcriptional capping is multifaceted and depends on the specific requirements of the application.
Enzymatic capping is often favored for large-scale production where high capping efficiency and yield are paramount.[17] The ability to optimize the in vitro transcription and capping reactions independently allows for maximization of the final product. While the multi-step process can be more time-consuming and costly, the generation of a natural cap structure with high fidelity is a significant advantage.[10][11]
Co-transcriptional capping offers a simplified, "one-pot" workflow that is particularly advantageous for high-throughput screening of multiple mRNA constructs.[10] The development of advanced cap analogs like CleanCap® has largely overcome the efficiency and yield limitations of earlier analogs such as ARCA, providing a viable and efficient alternative to enzymatic capping.[5][9] However, considerations around intellectual property and the potential need for sequence modifications to the DNA template for optimal performance of certain cap analogs remain.[10][16]
Ultimately, for researchers and drug developers, a thorough evaluation of the project's goals, scale, budget, and timeline will guide the selection of the most suitable mRNA capping strategy. As mRNA-based technologies continue to evolve, advancements in both enzymatic and co-transcriptional capping methods are expected to further enhance the quality and accessibility of synthetic mRNA for a wide range of therapeutic and research applications.
References
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Post-transcriptional capping [takarabio.com]
- 4. Co-transcriptional capping [takarabio.com]
- 5. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. WO2021041260A1 - Enzymatic rna capping method - Google Patents [patents.google.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Comparing Capping - Aldevron Thought Leadership [aldevron.com]
- 11. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. hongene.com [hongene.com]
- 14. benchchem.com [benchchem.com]
- 15. Vaccinia Capping Enzyme | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 16. neb.com [neb.com]
- 17. neb.com [neb.com]
A Comparative Guide to the Validation of 5' Cap Structures in mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The integrity of the 5' cap structure (a 7-methylguanosine, m7G, linked to the first nucleotide via a 5'-5' triphosphate bridge) is a critical quality attribute (CQA) for in vitro transcribed (IVT) messenger RNA (mRNA) used in vaccines and therapeutics. This structure is essential for mRNA stability, nuclear export, and efficient translation into protein.[1][2][3] Incomplete capping or the presence of cap analogs in the incorrect orientation can significantly impact the efficacy and safety of an mRNA-based product. Therefore, robust analytical methods are required to verify and quantify the 5' cap structure.
This guide provides a comparative overview of common methods for the validation of 5' cap structures, with a focus on their underlying principles, experimental workflows, and performance characteristics. We will also discuss the role of 7-Methylguanosine 5'-diphosphate (m7G(5')pp) in the context of these validation strategies.
Methods for 5' Cap Structure Validation
Several analytical techniques are employed to confirm the presence and determine the efficiency of 5' capping. The most prominent methods include Liquid Chromatography-Mass Spectrometry (LC-MS), enzyme-based cleavage assays coupled with various analytical readouts, and immunoassays. Each method offers distinct advantages and limitations in terms of sensitivity, throughput, and the specific information it provides.
Liquid Chromatography-Mass Spectrometry (LC-MS) based Methods
LC-MS has emerged as the gold standard for the detailed characterization and quantification of 5' cap structures.[1][4][5] Due to the large size of full-length mRNA, direct analysis is not feasible. Therefore, the common strategy involves enzymatic digestion of the mRNA to generate a smaller, analyzable 5' fragment.[1][4]
Experimental Workflow:
A widely adopted method utilizes RNase H-directed cleavage.[1][4][6] A biotinylated DNA/RNA chimeric probe is designed to be complementary to the 5' end of the mRNA. Hybridization of this probe creates a DNA:RNA duplex that is a substrate for RNase H, which then cleaves the mRNA at a specific site, releasing the 5'-terminal fragment.[1][6] This fragment, still bound to the biotinylated probe, can be enriched using streptavidin-coated magnetic beads before LC-MS analysis.[1]
Key Steps in RNase H-based LC-MS Analysis:
-
Hybridization: The biotinylated DNA/RNA chimeric probe is annealed to the target mRNA.
-
RNase H Digestion: The DNA:RNA duplex is cleaved by RNase H, releasing the 5' fragment.
-
Enrichment (Optional but Recommended): The 5' fragment-probe complex is captured using streptavidin beads.
-
LC Separation: The enriched fragments are separated using reverse-phase ion-pair liquid chromatography.
-
MS Detection: The separated fragments are analyzed by a high-resolution mass spectrometer to identify and quantify the capped and uncapped species based on their mass-to-charge ratio.
// Node and Edge Styling mRNA, Probe, Hybrid, RNaseH, Enrich, LC, MS, Data [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"]; } caption: "Workflow for LC-MS based 5' cap analysis using RNase H digestion."
Ribozyme Cleavage-Based Assays
An alternative to RNase H is the use of ribozymes, which are RNA molecules capable of catalyzing specific RNA cleavage.[7][8][9][10] A specific ribozyme can be designed to bind to a target sequence on the mRNA and cleave it at a defined position, releasing a short 5' fragment.[7][8][9][10] The resulting capped and uncapped fragments can then be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or LC-MS.[7][8][9]
Experimental Workflow:
-
Ribozyme-mRNA Incubation: The specific ribozyme is incubated with the mRNA sample under conditions that promote cleavage.
-
Fragment Separation: The reaction mixture, containing the cleaved 5' fragments, uncleaved mRNA, and the ribozyme, is then subjected to a separation technique.
-
Analysis:
-
PAGE: The fragments are separated by size on a high-resolution polyacrylamide gel. The capped fragment will migrate slower than the uncapped fragment due to the additional mass of the cap structure. The capping efficiency is determined by densitometric analysis of the corresponding bands.
-
LC-MS: The cleaved fragments can also be analyzed by LC-MS for more precise quantification and structural confirmation.
-
Immunoassay-Based Methods (e.g., 5'CapQ™ Assay)
Immunoassays offer a rapid and high-throughput alternative to chromatography-based methods. The 5'CapQ assay, for example, is a solid-phase immunoassay that simultaneously assesses both the presence of the 5' cap and the integrity of the poly(A) tail.[11][12][13][14]
Experimental Workflow:
-
Capture: The mRNA sample is added to a microplate coated with a monoclonal antibody specific to the 5' cap structure (both Cap 0 and Cap 1). Only capped mRNA molecules are captured.
-
Detection: A fluorescently labeled oligo(dT) probe is added, which hybridizes to the poly(A) tail of the captured mRNA.
-
Quantification: The fluorescence signal is measured, which is proportional to the amount of mRNA that has both a 5' cap and a poly(A) tail. Capping efficiency can be determined by comparing the signal to a reference standard.[12]
The Role of 7-Methylguanosine 5'-diphosphate (m7G(5')pp)
While not a direct tool for validating the cap on a final mRNA product, 7-Methylguanosine 5'-diphosphate (m7G(5')pp) and its triphosphate counterpart (m7G(5')pppG) are crucial reagents in the field of mRNA synthesis and analysis. Their primary roles are:
-
Cap Analog for In Vitro Transcription: m7G(5')pppG is a cap analog that can be incorporated co-transcriptionally during IVT to produce capped mRNA.[15] Understanding the efficiency of this incorporation is a primary goal of the validation methods described.
-
Competitor in Binding Assays: In biochemical assays studying the interaction of cap-binding proteins (like eIF4E) with mRNA, m7G(5')pp or m7G(5')pppG can be used as a competitive inhibitor to validate the specificity of the interaction.[16] A decrease in binding in the presence of the free cap analog confirms that the protein is indeed binding to the 5' cap structure.
-
Generation of Standards: While not explicitly detailed in the search results, purified m7G(5')pp could potentially be used in the development and calibration of certain analytical methods, for example, as a reference compound in mass spectrometry.
Comparison of 5' Cap Validation Methods
The choice of method for 5' cap validation depends on the specific requirements of the analysis, such as the stage of drug development, the need for detailed structural information, and the desired throughput.
| Feature | LC-MS | Ribozyme Cleavage + PAGE | 5'CapQ™ Immunoassay |
| Principle | Mass-based separation and detection of 5' fragments | Size-based separation of 5' fragments on a gel | Antibody-based capture of the 5' cap |
| Information Provided | Precise mass confirmation of cap structure (Cap 0, Cap 1, etc.), accurate quantification of capping efficiency, identification of capping intermediates.[17] | Estimation of capping efficiency based on band intensity, visual confirmation of capped vs. uncapped species. | Quantification of intact, capped, and polyadenylated mRNA.[13][14] |
| Throughput | Lower | Moderate | High |
| Time to Result | Longer (several hours to a day, including sample prep)[6] | Moderate (several hours) | Fast (< 2 hours)[11][12][14] |
| Expertise Required | High (specialized instrumentation and data analysis) | Moderate (molecular biology techniques) | Low (standard immunoassay workflow) |
| Quantitative Precision | High | Semi-quantitative to quantitative | High (with proper standards) |
| Pros | Gold standard for structural elucidation and accuracy.[1] | Relatively low cost, no need for mass spectrometer. | Rapid, high-throughput, assesses cap and tail integrity simultaneously.[11] |
| Cons | Complex workflow, lower throughput, requires expensive equipment.[11] | Lower resolution and precision than LC-MS, can be difficult to quantify accurately. | Indirect measurement of cap structure, requires specific antibodies, may not distinguish between different cap types (e.g., Cap 0 vs. Cap 1) with a single antibody. |
Detailed Experimental Protocols
LC-MS with RNase H Digestion
This protocol is a generalized summary based on published methods.[1][4][6]
-
mRNA and Probe Preparation:
-
Resuspend mRNA and the biotinylated 2'-O-methyl RNA/DNA chimeric probe in an appropriate annealing buffer (e.g., RNase H reaction buffer). A typical concentration would be in the range of 1-5 µM.
-
-
Annealing:
-
Mix the mRNA and the probe (a slight molar excess of the probe is often used).
-
Heat the mixture to 65-70°C for 5 minutes, followed by slow cooling to room temperature to allow for hybridization.
-
-
RNase H Cleavage:
-
Add RNase H enzyme to the annealed mixture. If using a thermostable RNase H, the reaction can be performed at a higher temperature (e.g., 50°C) for about 30 minutes.[6] For standard RNase H, incubate at 37°C for 30-60 minutes.
-
-
Enrichment of 5' Fragments:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate with gentle mixing to allow the biotinylated probe-fragment complex to bind to the beads.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads several times with a suitable wash buffer to remove unbound material.
-
Elute the captured fragments from the beads, for example, by heating in an appropriate elution buffer.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample onto a suitable LC column (e.g., a C18 column for oligonucleotide analysis).
-
Use a gradient of mobile phases containing an ion-pairing agent (e.g., N,N-diisopropylethylamine (DIPEA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)) to separate the capped and uncapped fragments.[5]
-
Analyze the eluting species with a high-resolution mass spectrometer.
-
Calculate capping efficiency by comparing the integrated peak areas of the capped and uncapped species in the extracted ion chromatograms.[17]
-
Ribozyme Cleavage Assay with PAGE Analysis
This protocol is a generalized summary based on published methods.[7][8][9][10]
-
Reaction Setup:
-
In a nuclease-free tube, combine the IVT mRNA, the specific ribozyme (typically in a 1:1 to 1:10 molar ratio of mRNA to ribozyme), and the reaction buffer (containing MgCl₂, which is essential for ribozyme activity).[10]
-
-
Denaturation and Annealing:
-
Heat the mixture to denature the RNA secondary structures (e.g., 70°C for 2 minutes).
-
Allow the mixture to cool to the reaction temperature (e.g., 37°C) to facilitate ribozyme-substrate annealing.
-
-
Cleavage Reaction:
-
Incubate the reaction at the optimal temperature for the ribozyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Sample Preparation for PAGE:
-
Stop the reaction by adding a formamide-containing loading buffer with a tracking dye.
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading on the gel.
-
-
Denaturing PAGE:
-
Prepare a high-percentage (e.g., 15-20%) polyacrylamide gel containing urea (B33335) to ensure denaturing conditions.
-
Load the samples and run the gel until the tracking dye has migrated an appropriate distance to resolve the small 5' fragments.
-
-
Visualization and Quantification:
-
Stain the gel with a fluorescent RNA stain (e.g., SYBR Gold).
-
Image the gel using a suitable gel imager.
-
Quantify the band intensities for the capped and uncapped 5' fragments using densitometry software. The capping efficiency is calculated as: (Intensity of capped fragment) / (Intensity of capped fragment + Intensity of uncapped fragment) * 100%.
-
Conclusion
The validation of the 5' cap structure is a non-negotiable step in the quality control of mRNA-based therapeutics. While LC-MS provides the most detailed and accurate characterization, its complexity and lower throughput can be a bottleneck in process development.[11] Ribozyme cleavage assays offer a more accessible alternative, though with some trade-offs in precision. For rapid, high-throughput screening, particularly in later stages of development and manufacturing, immunoassay-based methods like the 5'CapQ assay present a compelling option by integrating the assessment of both 5' capping and poly(A) tail integrity into a single, fast workflow.[11][12] The choice of method should be guided by a risk-based approach, considering the specific analytical needs at each stage of the product lifecycle.
References
- 1. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 2. Detection of the 5′-cap structure of messenger RNAs with the use of the cap-jumping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. xtalks.com [xtalks.com]
- 13. VaxArray for mRNA Vaccines | Multiplexed Testing Solutions | InDevR [indevr.com]
- 14. biomerieux.com [biomerieux.com]
- 15. neb.com [neb.com]
- 16. Specificity of recognition of mRNA 5′ cap by human nuclear cap-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
A Comparative Guide to the Analysis of mRNA Capped with 7-Methylguanosine 5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure, particularly the 7-methylguanosine (B147621) 5'-diphosphate (m7Gpp) cap, is a critical quality attribute of messenger RNA (mRNA) therapeutics and vaccines. It plays a pivotal role in mRNA stability, nuclear export, and translation initiation. Accurate and robust analytical methods are therefore essential to determine the capping efficiency and integrity of mRNA products. This guide provides a detailed comparison of the primary analytical techniques used for the analysis of m7Gpp-capped mRNA: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzymatic Assays, and Next-Generation Sequencing (NGS) based methods.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as the gold standard for the characterization and quantification of mRNA capping. This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide high sensitivity and specificity.
Performance Comparison
| Parameter | LC-MS with RNase H Digestion |
| Principle | Enzymatic digestion of mRNA to isolate the 5' capped fragment, followed by separation and mass analysis. |
| Sensitivity | Low-picomole to femtomole range; can detect uncapped species down to 0.5%[1]. |
| Linearity | Excellent linear response for quantifying capping efficiency over a range of 0.5% to 25% uncapped mRNA[1]. |
| Throughput | Moderate; sample preparation and analysis can take several hours per batch. |
| Cost | High initial instrument cost and ongoing operational expenses. |
| Key Advantages | High specificity, direct identification of cap structure and related impurities, and accurate quantification. |
| Key Limitations | Requires specialized equipment and expertise, and can be time-consuming. |
Experimental Protocol: LC-MS Analysis with RNase H Digestion
This protocol outlines a common method for preparing mRNA samples for LC-MS analysis of the 5' cap structure.
-
Hybridization of Biotinylated DNA Probe:
-
A biotinylated DNA probe, complementary to the 5' end of the target mRNA, is annealed to the mRNA. This creates a DNA:RNA hybrid region.
-
-
RNase H Digestion:
-
RNase H is added to the reaction. This enzyme specifically cleaves the RNA strand of the DNA:RNA hybrid, releasing the 5' capped fragment.
-
-
Enrichment of 5' Fragments:
-
Streptavidin-coated magnetic beads are used to capture the biotinylated DNA probe, which is hybridized to the 5' mRNA fragment.
-
The beads are washed to remove uncapped fragments and other impurities.
-
-
Elution and Analysis:
-
The captured 5' fragments are eluted from the beads.
-
The eluted sample is then injected into an LC-MS system for analysis. Separation is typically achieved using reversed-phase ion-pair chromatography, and detection is performed using a high-resolution mass spectrometer.
-
Workflow Diagram
Caption: Workflow for LC-MS analysis of mRNA capping.
Enzymatic Assays
Enzymatic assays offer a more accessible alternative to LC-MS for determining mRNA capping efficiency. These methods typically rely on the differential activity of enzymes on capped versus uncapped RNA, followed by analysis using techniques like gel electrophoresis or fluorescence detection.
Performance Comparison
| Parameter | Ribozyme Cleavage Assay |
| Principle | A specific ribozyme cleaves the mRNA, releasing a small 5' fragment. The capped and uncapped fragments are then separated and quantified. |
| Sensitivity | Can detect capping efficiencies with good precision, though may be less sensitive than LC-MS for very low abundance species. |
| Linearity | Good for relative quantification of capped and uncapped species. |
| Throughput | Higher than LC-MS; multiple samples can be processed in parallel with relative ease. |
| Cost | Lower initial investment compared to LC-MS; relies on standard molecular biology equipment. |
| Key Advantages | Cost-effective, relatively simple to perform, and does not require specialized mass spectrometry equipment. |
| Key Limitations | Indirect detection method, may not provide detailed structural information about the cap, and resolution can be lower than LC-MS. |
Experimental Protocol: Ribozyme Cleavage Assay
This protocol describes a ribozyme-based assay for the quantification of mRNA capping efficiency.[2][3]
-
Ribozyme-mRNA Annealing:
-
A specifically designed ribozyme is annealed to the target mRNA at a defined position near the 5' end.
-
-
Cleavage Reaction:
-
The cleavage reaction is initiated by the addition of a divalent cation (e.g., Mg²⁺). The ribozyme cleaves the mRNA, releasing a short 5' fragment.
-
-
Purification of 5' Fragments:
-
The reaction mixture is purified to isolate the short 5' cleavage products from the longer 3' fragment and the ribozyme. This can be achieved using silica-based columns.
-
-
Analysis by Gel Electrophoresis:
-
The purified 5' fragments are separated on a high-resolution denaturing polyacrylamide gel (PAGE).
-
The gel is stained with a fluorescent dye that binds to RNA.
-
-
Quantification:
-
The gel is imaged, and the intensities of the bands corresponding to the capped and uncapped fragments are quantified to determine the capping efficiency.
-
Workflow Diagram
Caption: Workflow for the ribozyme cleavage assay.
Next-Generation Sequencing (NGS)
NGS-based methods, such as Cap Analysis Gene Expression (CAGE), can provide valuable information about the 5' ends of mRNA, including the cap structure. While not a primary method for routine quantification of capping efficiency in a manufacturing setting, it offers unique advantages for research and discovery.
Performance Comparison
| Parameter | Cap Analysis Gene Expression (CAGE) |
| Principle | Specifically captures and sequences the 5' ends of capped mRNA molecules, allowing for the identification of transcription start sites and analysis of the 5' terminal sequence. |
| Sensitivity | Extremely high; can detect very low abundance transcripts. |
| Linearity | Provides digital gene expression counts that are generally linear with transcript abundance. |
| Throughput | Very high; can analyze the entire transcriptome in a single run. |
| Cost | High cost per run, but the cost per data point can be low due to the high throughput. An in-house CAGE protocol can be more cost-efficient, at approximately one-third of the reagent cost of a commercial kit. |
| Key Advantages | Provides sequence information of the 5' end, enabling the identification of transcription start sites and alternative promoters. Genome-wide analysis. |
| Key Limitations | Complex workflow, data analysis requires specialized bioinformatics expertise, and it is not a direct measure of the m7Gpp cap itself but rather of the presence of a capped 5' end. |
Experimental Protocol: Cap Analysis Gene Expression (CAGE)
The CAGE protocol is a multi-step process to prepare a library of 5' ends of capped RNA for sequencing.
-
First-Strand cDNA Synthesis:
-
Reverse transcription of total RNA is performed using random primers to generate cDNA.
-
-
Cap-Trapping:
-
The 5' cap of the mRNA is biotinylated.
-
The RNA-cDNA hybrids are treated with RNase I to digest single-stranded RNA.
-
The biotinylated cap-cDNA hybrids are captured on streptavidin beads.
-
-
Second-Strand cDNA Synthesis and Ligation:
-
The cDNA is released from the RNA and a 5' linker is ligated.
-
Second-strand cDNA is synthesized.
-
-
Library Amplification and Sequencing:
-
The library of 5' end tags is amplified by PCR.
-
The amplified library is then sequenced using a next-generation sequencing platform.
-
-
Data Analysis:
-
The sequence reads are mapped to a reference genome to identify transcription start sites and quantify the expression of capped transcripts.
-
Workflow Diagram
Caption: Workflow for Cap Analysis Gene Expression (CAGE).
Conclusion
The choice of analytical method for m7Gpp-capped mRNA depends on the specific requirements of the analysis.
-
LC-MS is the method of choice for detailed characterization and accurate quantification of capping efficiency, providing the highest level of specificity and structural information. It is ideal for quality control and regulatory submissions in the pharmaceutical industry.
-
Enzymatic assays offer a cost-effective and higher-throughput alternative for routine screening and process optimization where direct structural confirmation is not the primary goal.
-
NGS-based methods like CAGE are unparalleled for discovery applications , providing genome-wide insights into transcription initiation and 5' end heterogeneity. While not a routine QC tool for capping efficiency, it provides invaluable information for research and development.
For professionals in drug development, a combination of these techniques may be most appropriate, using enzymatic assays for in-process monitoring and LC-MS for final product characterization and release. CAGE and other NGS methods can be employed earlier in the development pipeline to understand the transcriptional landscape of the therapeutic mRNA.
References
- 1. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cap analysis gene expression for high-throughput analysis of transcriptional starting point and identification of promoter usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of mRNA Capping Efficiency
The precise and efficient capping of in vitro transcribed (IVT) mRNA is a critical quality attribute for researchers and developers in the fields of mRNA-based therapeutics, vaccines, and advanced biological research. The 5' cap structure is essential for mRNA stability, efficient translation, and minimizing the innate immune response.[1][2] Consequently, robust and accurate quantitative analysis of capping efficiency is paramount.
This guide provides an objective comparison of common mRNA capping strategies and details the primary analytical methods used to quantify their efficiency, supported by experimental data and detailed protocols.
Comparison of In Vitro Transcription (IVT) Capping Methods
Two primary strategies are employed for capping synthetic mRNA: post-transcriptional enzymatic capping and co-transcriptional capping using cap analogs.[3][4] Each method presents distinct advantages and limitations in terms of efficiency, workflow complexity, and cost.
Post-Transcriptional Enzymatic Capping: This method involves a multi-step enzymatic process after the initial transcription reaction.[2] Typically, the Vaccinia Capping System is used, which includes enzymes like RNA triphosphatase, guanylyltransferase, and methyltransferase.[5][6] This approach is known for its high efficiency, ensuring that nearly all cap structures are added in the correct orientation.[6]
Co-Transcriptional Capping: This strategy incorporates a cap analog directly into the IVT reaction.[4] The RNA polymerase initiates transcription with the cap analog, streamlining the manufacturing process into a single reaction.[3] Common cap analogs include the Anti-Reverse Cap Analog (ARCA) and more recent developments like CleanCap® reagents.[2][4] While simpler, the efficiency of co-transcriptional capping can vary significantly depending on the analog used.[4] ARCA methods often result in lower capping efficiencies due to competition with GTP and can produce a Cap-0 structure, which may require a subsequent enzymatic step to achieve the desired Cap-1 structure.[4][7] Newer analogs like CleanCap® offer significantly higher efficiencies and directly yield a Cap-1 structure.[3][4]
Quantitative Performance Data
The choice of capping method directly impacts the percentage of successfully capped mRNA molecules in a given sample. The following table summarizes typical capping efficiencies reported for each major method.
| Capping Method | Technology/Reagent | Typical Capping Efficiency (%) | Key Characteristics |
| Post-Transcriptional | Vaccinia Capping Enzyme | 88 - 98%[8] | High efficiency, multi-step process, adds cap after transcription.[3][6] |
| Co-Transcriptional | mCap | ~70%[3] | Cap-0 analog, prone to incorporation in correct and incorrect orientations.[3] |
| Co-Transcriptional | ARCA (Anti-Reverse Cap Analog) | 50 - 80%[4] | Cap-0 analog, designed for correct orientation, but efficiency is limited by GTP competition.[4] |
| Co-Transcriptional | CleanCap® Reagent AG | >95%[3][4] | Trinucleotide Cap-1 analog, high efficiency, single-step reaction.[3][4] |
Analytical Methods for Quantifying Capping Efficiency
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for the definitive identification and quantification of mRNA capping efficiency.[9][] This method provides high resolution and sensitivity, allowing for the separation and mass identification of capped versus uncapped mRNA fragments.[11]
A common workflow involves the specific cleavage of the 5' end of the mRNA, followed by chromatographic separation and mass analysis.[8][9] Other methods such as thin-layer chromatography (TLC), ELISA, and RT-qPCR can also be used for detection and quantification.[7]
Key Analytical Technique: RNase H-based LC-MS Analysis
This widely adopted method uses RNase H, an endonuclease that specifically cleaves the RNA strand of an RNA/DNA hybrid, to generate a small, defined fragment from the 5' end of the mRNA.[8][12] This approach allows for precise analysis without the challenges of handling full-length, kilobase-long mRNA molecules.[12]
The general workflow is as follows:
-
Hybridization: A custom-designed chimeric probe, typically composed of 2'-O-methyl RNA and DNA nucleotides, is annealed to the 5' end of the target mRNA.[5][13] A biotin (B1667282) tag is often included for enrichment.[8]
-
RNase H Digestion: The RNase H enzyme recognizes the RNA:DNA duplex and cleaves the mRNA at a specific site, releasing a short 5'-terminal oligonucleotide.[5][13]
-
Fragment Enrichment (Optional): If a biotinylated probe is used, the resulting 5' fragment complex can be isolated from the reaction mixture using streptavidin-coated magnetic beads.[8][9]
-
LC-MS Analysis: The liberated 5' fragments are separated using ion-pair reversed-phase liquid chromatography (IP-RP-LC) and analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5][11] The relative abundance of the mass signals corresponding to the capped and uncapped fragments is used to calculate the capping efficiency.[11]
Workflow for LC-MS analysis of mRNA capping efficiency.
Experimental Protocols
Protocol 1: RNase H-Mediated Cleavage of mRNA 5' End
This protocol is adapted from methodologies described for preparing mRNA samples for LC-MS analysis.[5][12]
Materials:
-
Purified IVT mRNA sample
-
Custom chimeric targeting oligonucleotide (2'-O-methyl RNA/DNA with 3'-biotin or desthiobiotin modification)
-
Thermostable RNase H and reaction buffer (e.g., from New England Biolabs)
-
Nuclease-free water
Procedure:
-
Annealing Reaction Setup: In a nuclease-free tube, combine the following:
-
IVT mRNA: ~0.5 µM final concentration (e.g., 5-10 µg)
-
Targeting Oligonucleotide: ~2.5 µM final concentration
-
10x RNase H Reaction Buffer: 2 µL
-
Nuclease-free water to a final volume of 18 µL
-
-
Denaturation and Annealing: Heat the mixture at 80°C for 30 seconds, then allow it to cool slowly to 25°C (e.g., at a rate of 0.1°C/s) to facilitate probe hybridization.[12]
-
RNase H Digestion: Add 2 µL of Thermostable RNase H (e.g., 0.5 U/µL final concentration).[12]
-
Incubation: Incubate the reaction at a temperature suitable for the thermostable enzyme, for instance, 50°C for 30-60 minutes.[5][12]
-
Reaction Quench/Cleanup: Proceed immediately to enrichment or directly to LC-MS analysis. For direct analysis, samples may be diluted. For enrichment, proceed with streptavidin bead purification.
Protocol 2: LC-MS Analysis of 5' Fragments
This protocol outlines general parameters for the chromatographic separation and mass spectrometric analysis of the generated 5' fragments.[5][14]
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF).[5]
-
Oligonucleotide-specific column (e.g., Agilent AdvanceBio Oligonucleotide or Waters ACQUITY Premier Oligonucleotide BEH C18).[5][14]
LC Parameters:
-
Mobile Phase A: 1.0% Hexafluoroisopropanol (HFIP), 0.1% N,N-Diisopropylethylamine (DIPEA) in water.[14]
-
Mobile Phase B: 0.75% HFIP, 0.0375% DIPEA in 65:35 acetonitrile:water.[14]
-
Column Temperature: 60°C.[14]
-
Flow Rate: 0.3 mL/min.[14]
-
Gradient: A shallow gradient from 5% to 25% Mobile Phase B over 10-20 minutes.[14]
-
Injection Volume: 5 µL.[14]
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[14]
-
Acquisition Range: 400–5000 m/z.[14]
-
Data Analysis: Deconvolute the mass spectra to obtain the zero-charge mass of the fragments. Quantify capping efficiency by comparing the peak areas of the extracted ion chromatograms (XICs) for the capped and uncapped species.[13]
Comparison of capping method workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 4. Our site is not available in your region [takarabio.com]
- 5. agilent.com [agilent.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 11. sciex.com [sciex.com]
- 12. biorxiv.org [biorxiv.org]
- 13. lcms.cz [lcms.cz]
- 14. lcms.cz [lcms.cz]
A Comparative Guide to the Stability of mRNAs with Different 5' Cap Structures
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical determinant of messenger RNA (mRNA) stability and translational efficiency. For therapeutic and research applications, the choice of 5' cap analog during in vitro transcription (IVT) can significantly impact the performance of the resulting mRNA. This guide provides an objective comparison of the stability of mRNAs synthesized with three common 5' cap structures: the standard 7-methylguanosine (B147621) (m7G) cap, the Anti-Reverse Cap Analog (ARCA), and the novel CleanCap® reagent. This comparison is supported by a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to 5' Cap Structures
The 5' cap is a modified guanine (B1146940) nucleotide added to the 5' end of eukaryotic mRNAs. This structure is crucial for protecting mRNA from degradation by 5' exonucleases, promoting splicing, facilitating nuclear export, and recruiting the ribosomal machinery for translation initiation.[1][2] In the context of synthetic mRNA, the type of 5' cap incorporated during IVT directly influences the molecule's half-life and protein expression levels.
-
m7G (m7GpppG): This is the conventional cap analog, a dinucleotide that mimics the natural Cap 0 structure. A significant drawback of the standard m7G cap analog is its potential for incorporation in both the correct and incorrect (reverse) orientations during IVT, with approximately 50% of the resulting mRNAs being untranslatable.[3]
-
ARCA (Anti-Reverse Cap Analog): To address the orientation issue of the m7G cap, ARCA was developed. It contains a methyl group at the 3'-OH position of the 7-methylguanosine, which prevents its incorporation in the reverse orientation.[2][4] This leads to a higher proportion of translationally active mRNA. ARCA also results in a Cap 0 structure.[3]
-
CleanCap® Reagent AG: This is a trinucleotide cap analog that is incorporated co-transcriptionally. It is designed to produce a natural Cap 1 structure, which includes methylation at the 2'-O position of the first nucleotide.[5] This modification is common in higher eukaryotes and can help the mRNA evade the innate immune system.[6] CleanCap® technology boasts high capping efficiencies of over 95%.[3][7]
Data Presentation: Comparison of mRNA Stability and Protein Expression
The stability of an mRNA molecule is often measured by its half-life (t½), the time it takes for half of the mRNA population to be degraded. Longer half-lives generally lead to sustained protein expression. The following table summarizes available data comparing the stability and translational output of mRNAs with different 5' cap structures. It is important to note that direct head-to-head comparisons of half-life across all three cap analogs in a single study are limited; therefore, the following data is a synthesis from multiple sources and should be interpreted with consideration of the different experimental systems.
| 5' Cap Structure | Capping Method | Cap Type | Capping Efficiency | Relative Protein Expression (in vivo) | Relative mRNA Half-life |
| m7G | Co-transcriptional | Cap 0 | ~50% in correct orientation | Lower | Shorter |
| ARCA | Co-transcriptional | Cap 0 | ~70-80% | Moderate | Longer than m7G |
| CleanCap® AG | Co-transcriptional | Cap 1 | >95% | Highest | Longest |
Data synthesized from multiple sources. Relative comparisons are based on trends observed in the literature. Absolute values can vary significantly between different experimental models, cell types, and the specific mRNA sequence.
A study directly comparing luciferase expression in mice from mRNAs capped with ARCA and CleanCap® AG (3' OMe) demonstrated significantly higher and more sustained protein expression with the CleanCap® analog.[8] Expression levels for the CleanCap® mRNAs peaked at 6 hours post-delivery and remained higher than ARCA-capped mRNA at all measured time points up to 24 hours, indicating greater stability and/or translational efficiency of the CleanCap®-modified mRNA in a living organism.[8]
Experimental Protocols
To empirically determine and compare the stability of mRNAs with different 5' cap structures, several key experiments can be performed. Below are detailed methodologies for these essential procedures.
In Vitro Transcription of Capped mRNA
This protocol describes the generation of mRNAs with different 5' cap structures using a commercially available T7 RNA polymerase kit.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTPs (ATP, CTP, UTP, GTP)
-
Cap analog (m7GpppG, ARCA, or CleanCap® Reagent AG)
-
RNase Inhibitor
-
DNase I
-
Lithium Chloride (LiCl) for purification
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following components in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
10X T7 Reaction Buffer (2 µL)
-
ATP, CTP, UTP (2 µL of each, 100 mM stock)
-
GTP (concentration will vary depending on the cap analog)
-
Cap Analog (e.g., for ARCA, a 4:1 ratio of ARCA:GTP is common)[6]
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification:
-
Add 79 µL of nuclease-free water to bring the volume to 100 µL.
-
Add 30 µL of 7.5 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes to precipitate the RNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol (B145695) and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Remove the ethanol and air-dry the pellet for 5-10 minutes.
-
-
Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.
Transcriptional Inhibition Assay for mRNA Half-life Determination
This method involves blocking transcription and then measuring the decay of a specific mRNA over time.[9][10]
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Actinomycin D (or another transcriptional inhibitor)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for the target mRNA and a stable reference gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells to achieve ~70-80% confluency on the day of the experiment.
-
Transfect the cells with the in vitro transcribed mRNAs (capped with m7G, ARCA, or CleanCap®) using a suitable transfection reagent.
-
-
Transcription Inhibition:
-
After allowing for initial mRNA expression (e.g., 4-6 hours post-transfection), add Actinomycin D to the cell culture medium to a final concentration of 5 µg/mL to inhibit transcription.
-
-
Time Course Collection:
-
Immediately after adding Actinomycin D (t=0), and at subsequent time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), harvest the cells.
-
-
RNA Extraction and Quantification:
-
At each time point, wash the cells with PBS and extract total RNA using a commercial kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative abundance of the target mRNA at each time point using qPCR, normalizing to the reference gene.
-
-
Data Analysis:
-
Plot the relative mRNA abundance against time.
-
Calculate the mRNA half-life by fitting the data to a one-phase decay exponential curve.
-
Pulse-Chase Analysis of mRNA Stability
This technique involves labeling newly synthesized RNA with a modified nucleotide for a short period (pulse) and then replacing it with an excess of the natural, unlabeled nucleotide (chase). The decay of the labeled RNA is then monitored over time.[11][12][13][14][15]
Materials:
-
Cultured cells
-
Complete cell culture medium
-
4-thiouridine (4sU) or other labeled nucleotide
-
Uridine (unlabeled)
-
Reagents for biotinylation of 4sU-labeled RNA
-
Streptavidin-coated magnetic beads
-
RNA extraction and analysis reagents as in the transcriptional inhibition assay
Procedure:
-
Pulse: Incubate the cells in medium containing the labeled nucleotide (e.g., 100 µM 4sU) for a short period (e.g., 1-2 hours) to label newly transcribed RNA.
-
Chase: Remove the labeling medium, wash the cells with PBS, and add fresh medium containing a high concentration of the corresponding unlabeled nucleotide (e.g., 5 mM uridine) to prevent further incorporation of the label.
-
Time Course Collection: Collect cells at various time points after the start of the chase (e.g., 0, 1, 2, 4, 8 hours).
-
RNA Isolation and Biotinylation: Extract total RNA at each time point. Biotinylate the 4sU-labeled RNA.
-
Purification of Labeled RNA: Isolate the biotinylated (pulse-labeled) RNA using streptavidin-coated magnetic beads.
-
Quantification: Quantify the amount of the specific labeled mRNA remaining at each time point using RT-qPCR.
-
Data Analysis: Calculate the mRNA half-life as described for the transcriptional inhibition assay.
Mandatory Visualization
Experimental Workflow for Comparing mRNA Stability
Caption: Workflow for comparing the stability of mRNAs with different 5' cap structures.
mRNA Decapping Pathway
Caption: Simplified diagram of the major mRNA decapping and degradation pathway.
Conclusion
The choice of the 5' cap structure is a critical consideration in the design of synthetic mRNAs for therapeutic and research purposes. While the standard m7G cap is a basic option, its inefficiency due to random orientation makes it less desirable. ARCA improves upon this by ensuring correct orientation, leading to enhanced translational output. The more recent CleanCap® technology offers further advantages by producing a natural Cap 1 structure with very high efficiency, which translates to superior protein expression and potentially improved stability in vivo. The experimental protocols provided in this guide offer a framework for researchers to empirically validate the stability and performance of their own mRNA constructs, enabling the selection of the optimal 5' cap structure for their specific application.
References
- 1. The Control of mRNA Decapping and P-Body Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution of Cap Analogs - Areterna LLC [areterna.com]
- 3. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. nacalai.co.jp [nacalai.co.jp]
- 6. neb-online.de [neb-online.de]
- 7. Co-transcriptional capping [takarabio.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Pulse-Chase RNA Labeling for pri-miRNA Processing Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 12. conductscience.com [conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 15. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Protein Expression from mRNA Capped with 7-Methylguanosine 5'-diphosphate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical determinant of messenger RNA (mRNA) stability and translational efficiency, making the choice of a cap analog a pivotal decision in the development of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of 7-Methylguanosine (B147621) 5'-diphosphate (m7G(5')pp(5')G or DP-Cap) with other common cap analogs, supported by experimental data and detailed protocols to aid in the selection of the optimal capping strategy.
Introduction to mRNA Capping
The 5' cap, a 7-methylguanosine linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge, is essential for protecting mRNA from exonuclease degradation and for recruiting the ribosomal machinery to initiate translation.[1][2] In vitro transcription (IVT) allows for the synthesis of mRNA with various cap structures, either through co-transcriptional capping with cap analogs or post-transcriptional enzymatic capping.
Comparison of Cap Analogs
The selection of a cap analog significantly impacts capping efficiency, protein yield, and the immunogenicity of the resulting mRNA. Below is a comparative overview of DP-Cap and its alternatives.
Data Presentation: Quantitative Comparison of Cap Analogs
The following tables summarize the performance of different cap analogs based on capping efficiency, in vitro protein expression, and binding affinity to the cap-binding protein eIF4E. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single study are limited.
| Cap Analog | Structure | Capping Efficiency (%) | Relative Protein Yield (in vitro) | eIF4E Binding Affinity (Relative to m7GpppG) |
| Uncapped | 5'-ppp-RNA | N/A | Very Low | N/A |
| DP-Cap (m7G(5')pp(5')G) | 7-Methylguanosine 5'-diphosphate | Data Not Widely Available | Data Not Widely Available | Lower |
| Cap 0 (m7G(5')ppp(5')G) | Standard Cap | ~40-60% (co-transcriptional) | 1.0 (Reference) | 1.0 (Reference) |
| ARCA (Anti-Reverse Cap Analog) | 3'-O-Me-m7G(5')ppp(5')G | ~60-80% (co-transcriptional) | ~1.5 - 2.0 | ~1.0 |
| CleanCap® AG | Trinucleotide Cap Analog | >95% (co-transcriptional) | ~2.0 - 4.0 | Higher |
Note: Data is aggregated from multiple sources and should be considered as a relative comparison. The exact performance can vary depending on the experimental conditions, the specific mRNA sequence, and the delivery method.
Signaling Pathways and Experimental Workflows
Cap-Dependent Translation Initiation
The initiation of translation of most eukaryotic mRNAs is a complex process that begins with the recognition of the 5' cap structure by the eukaryotic initiation factor 4E (eIF4E). This interaction is a rate-limiting step and is crucial for the recruitment of the 40S ribosomal subunit to the mRNA.
Experimental Workflow for Comparative Evaluation
A systematic approach is required to compare the efficacy of different cap analogs. The workflow below outlines the key steps from mRNA synthesis to protein expression analysis.
Experimental Protocols
In Vitro Transcription with Co-transcriptional Capping
This protocol describes the synthesis of a firefly luciferase (FLuc) encoding mRNA using T7 RNA polymerase and co-transcriptional capping with different cap analogs.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the FLuc gene.
-
T7 RNA Polymerase
-
Ribonuclease (RNase) Inhibitor
-
NTPs (ATP, CTP, UTP, GTP)
-
Cap analogs: DP-Cap, m7G(5')ppp(5')G, ARCA, CleanCap® AG
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Thaw all reagents on ice.
-
Set up the transcription reactions in separate tubes for each cap analog as follows:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| Transcription Buffer (10X) | 2 µL | 1X |
| ATP, CTP, UTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| GTP (100 mM) | 0.15 µL | 0.75 mM |
| Cap Analog (40 mM) | 1.5 µL | 3 mM |
| RNase Inhibitor | 1 µL | |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| T7 RNA Polymerase | 2 µL |
-
Incubate the reactions at 37°C for 2 hours.
-
Add 1 µL of DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water and determine the concentration and integrity using a spectrophotometer and gel electrophoresis.
In Vitro Translation in a Cell-Free System
This protocol outlines the assessment of protein expression from the synthesized capped mRNAs using a rabbit reticulocyte lysate cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate System
-
Synthesized capped FLuc mRNAs
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine
-
Nuclease-free water
Procedure:
-
Thaw the rabbit reticulocyte lysate and other reagents on ice.
-
For each capped mRNA, set up the following reaction in a microfuge tube:
| Component | Volume (for 25 µL reaction) |
| Rabbit Reticulocyte Lysate | 12.5 µL |
| Amino Acid Mixture (-Met) | 0.5 µL |
| [35S]-Methionine | 1 µL |
| RNase Inhibitor | 0.5 µL |
| Capped FLuc mRNA (200 ng) | X µL |
| Nuclease-free water | to 25 µL |
-
Incubate the reactions at 30°C for 90 minutes.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Analyze the protein products by SDS-PAGE and autoradiography to visualize and quantify the synthesized FLuc protein.
Transfection of Mammalian Cells and Luciferase Assay
This protocol describes the delivery of capped mRNAs into mammalian cells and the subsequent measurement of luciferase activity.[1]
Materials:
-
HEK293T or other suitable mammalian cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Synthesized capped FLuc mRNAs
-
Lipofectamine™ MessengerMAX™ Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Luciferase Assay System
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
For each capped mRNA, prepare the transfection complexes:
-
Dilute 100 ng of mRNA in 5 µL of Opti-MEM™.
-
In a separate tube, dilute 0.5 µL of Lipofectamine™ MessengerMAX™ in 5 µL of Opti-MEM™ and incubate for 5 minutes.
-
Combine the diluted mRNA and Lipofectamine™ MessengerMAX™ and incubate for 10 minutes at room temperature.
-
-
Add the 10 µL of the transfection complex to each well containing cells in 50 µL of culture medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
Perform the luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a plate reader. Normalize the luciferase activity to the total protein concentration for each sample.
Conclusion
The choice of a 5' cap analog is a critical parameter in the design of synthetic mRNA for therapeutic and research applications. While advanced cap analogs like CleanCap® demonstrate superior performance in terms of capping efficiency and protein expression, the optimal choice may depend on the specific application, scale of production, and cost considerations. Although quantitative data for 7-Methylguanosine 5'-diphosphate (DP-Cap) is not as readily available in comparative studies, the provided protocols offer a framework for its direct evaluation against other alternatives. Researchers are encouraged to perform such comparative studies to determine the most suitable capping strategy for their specific needs.
References
Safety Operating Guide
Essential Safety and Handling Guide for 7-Methylguanosine 5'-diphosphate sodium salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methylguanosine 5'-diphosphate sodium salt (m7GDP). The following procedures detail the necessary personal protective equipment (PPE), step-by-step handling protocols, and disposal plans to ensure a safe laboratory environment.
While this compound salt is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE)
When handling this compound salt, the following personal protective equipment is recommended to ensure personal safety.[3][4][5]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable. |
| Respiratory Protection | Dust Mask | Type N95 (US) or type P1 (EN143) respirator filter should be used when handling the powder form to avoid inhalation.[4][5] |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient. |
Operational Plan: Handling Procedures
Follow these step-by-step instructions for the safe handling of this compound salt:
-
Preparation : Before handling, ensure you are in a well-ventilated area.[1] Put on all required PPE, including safety glasses, disposable gloves, and a lab coat. If working with the powder form, a dust mask is also necessary.
-
Weighing and Reconstitution :
-
If weighing the powder, do so in a designated area, preferably within a fume hood or on a bench with localized exhaust ventilation to minimize dust formation.[2]
-
When preparing solutions, slowly add the powder to the solvent (e.g., water) to avoid splashing. This compound salt is soluble in water at 50 mg/mL.[3][4]
-
-
During Use :
-
Avoid direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
Should accidental contact occur, follow the first aid measures outlined below.
-
-
Storage : Store the compound in a cool, dry place.[2] The recommended storage temperature is -20°C.[3][4] Keep the container tightly closed when not in use.[2]
Emergency and First Aid Procedures
| Situation | First Aid Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off with soap and plenty of water.[2] Remove contaminated clothing. |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and seek immediate medical attention.[1][2] |
Disposal Plan
Dispose of this compound salt and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection : Collect waste material in a suitable, closed container labeled for chemical waste.[2]
-
Disposal Route : Dispose of the contents and container at an approved waste disposal plant. Do not allow the product to enter drains.[2]
Workflow for Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
